1,3-Dimethyluracil
説明
This compound has been reported in Trypanosoma brucei with data available.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDBKAHWADVXFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061244 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,3-Dimethyluracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
874-14-6 | |
| Record name | 1,3-Dimethyluracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyluracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dimethyluracil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN3V9WZ8FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-Dimethyluracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120 °C | |
| Record name | 1,3-Dimethyluracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 1,3-Dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethyluracil, a methylated derivative of uracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core fundamental properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and biological activities. Detailed experimental protocols and visual workflows are presented to facilitate its application in research and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| Appearance | White to off-white powder/crystal | [1][3] |
| Melting Point | 119-122 °C | [3][4][5] |
| Boiling Point | 208.4 ± 23.0 °C at 760 mmHg | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Water Solubility | Almost transparent | [3] |
| LogP | -0.54 | [2] |
| pKa (Strongest Basic) | -4.9 | [6][7] |
Table 2: Spectroscopic Data
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR (600 MHz, H₂O, pH 7.0) | δ (ppm): 7.59, 7.58 (d, 1H, H-6), 5.87, 5.85 (d, 1H, H-5), 3.40 (s, 3H, N-CH₃), 3.28 (s, 3H, N-CH₃) | [2] |
| ¹³C NMR | Data for various methylated uracils available, specific shifts for this compound require direct consultation of cited literature. | [8][9] |
| Infrared (IR) | Characteristic peaks for C=O, C=C, and C-N bonds are expected. Specific spectra available in cited databases. | [10] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): 140 | [2] |
| Mass Spectrometry (MS-MS) | Major Fragments (m/z): 42.03, 56.05, 58.03 | [2] |
Synthesis and Purification
This compound can be synthesized through the methylation of uracil. A general experimental protocol is provided below.
Synthesis of this compound
A common method for the synthesis of this compound involves the methylation of uracil.[11]
Materials:
-
Uracil
-
Dimethyl sulfate
-
Sodium hydroxide
-
Anhydrous potassium carbonate
-
Acetone
-
Ethanol
Procedure:
-
Dissolve uracil in an aqueous solution of sodium hydroxide.
-
Add dimethyl sulfate dropwise to the solution while stirring vigorously. The temperature should be maintained during the addition.
-
After the addition is complete, continue stirring for several hours at room temperature.
-
Alternatively, uracil can be refluxed with dimethyl sulfate in the presence of anhydrous potassium carbonate in a solvent like acetone.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture.
-
The crude product can be isolated by filtration or extraction.
Purification
The crude this compound can be purified by recrystallization or column chromatography.
-
Dissolve the crude product in a minimal amount of hot ethanol.[11]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.[12]
-
Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.[12]
Diagram: Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Biological Activity
This compound has been identified as an inhibitor of human carbonic anhydrase (hCA) I and II.[4] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.
Table 3: Inhibitory Activity of this compound
| Target | Kᵢ (μM) | Reference(s) |
| Human Carbonic Anhydrase I (hCA I) | 316.2 | [4] |
| Human Carbonic Anhydrase II (hCA II) | 166.4 | [4] |
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against carbonic anhydrase can be determined using a colorimetric assay.
This protocol is a generalized procedure based on commercially available kits.[13][14][15]
Materials:
-
Purified human carbonic anhydrase (I or II)
-
CA Assay Buffer
-
This compound (test inhibitor)
-
Known CA inhibitor (e.g., Acetazolamide) as a positive control
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the carbonic anhydrase enzyme in CA Assay Buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup:
-
Sample Wells: Add the CA enzyme solution and different concentrations of the this compound solution.
-
Enzyme Control Wells: Add the CA enzyme solution and assay buffer (without inhibitor).
-
Inhibitor Control Wells: Add the CA enzyme solution and a known CA inhibitor.
-
Solvent Control Wells: Add the CA enzyme solution and the solvent used to dissolve the test compound.
-
Background Control Wells: Add the assay buffer and the test inhibitor solution (without the enzyme).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the CA substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in a kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the enzyme control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. The Kᵢ can be subsequently calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Diagram: Carbonic Anhydrase Inhibition Assay Workflow
Caption: A schematic workflow for determining the inhibitory activity of this compound against carbonic anhydrase.
Reactivity and Applications
This compound is a stable compound that can undergo various chemical transformations, making it a valuable building block in organic synthesis. The pyrimidine ring can be functionalized at different positions to create a diverse range of derivatives.
Ultraviolet irradiation of aqueous this compound can lead to the hydration of the 5,6-double bond.[5][11] It is also a key starting material in the synthesis of other pharmaceutically important compounds, such as theophylline and its derivatives.
Conclusion
This technical guide has summarized the fundamental properties of this compound, providing a solid foundation for its use in research and development. The detailed physicochemical data, spectroscopic information, and experimental protocols for its synthesis, purification, and biological evaluation are intended to be a valuable resource for scientists working in medicinal chemistry, pharmacology, and drug discovery. The established inhibitory activity against carbonic anhydrases suggests a potential therapeutic relevance that warrants further investigation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H8N2O2 | CID 70122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 874-14-6 [m.chemicalbook.com]
- 4. This compound | CAS#:874-14-6 | Chemsrc [chemsrc.com]
- 5. This compound | 874-14-6 [chemicalbook.com]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0002144) [hmdb.ca]
- 7. Showing Compound this compound (FDB022866) - FooDB [foodb.ca]
- 8. This compound(874-14-6) 13C NMR spectrum [chemicalbook.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. This compound(874-14-6) IR Spectrum [m.chemicalbook.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.com [abcam.com]
An In-depth Technical Guide to 1,3-Dimethyluracil (CAS 874-14-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dimethyluracil (CAS 874-14-6), a methylated derivative of uracil. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and analysis of its biological activity, and visual representations of relevant chemical and biological pathways.
Physicochemical and Spectroscopic Data
This compound is a pyrimidone that is uracil with methyl group substituents at positions 1 and 3. It presents as a white to off-white solid powder or crystal. This compound serves as a valuable metabolite and a versatile intermediate in organic synthesis.
Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O₂ | |
| Molecular Weight | 140.14 g/mol | |
| Melting Point | 119-122 °C | |
| Boiling Point | 208.4 ± 23.0 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| LogP | -0.54 | |
| Water Solubility | Soluble | |
| Appearance | White to Almost white powder to crystal |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
| Spectroscopy | Data Highlights | Source(s) |
| ¹H NMR (600 MHz, Water, pH 7.00) | Shifts [ppm]: 7.59, 5.87, 5.85, 3.40, 3.28 | |
| ¹³C NMR | Data available from SpectraBase | |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 140 | |
| Infrared (IR) Spectroscopy (KBr Wafer) | The high-frequency carbonyl stretching mode is assigned to an in-phase vibration of the C4=O and the C2=O. The low-frequency mode is the out-of-phase vibration of the two carbonyl groups. |
Synthesis and Experimental Protocols
This compound is a key starting material in the synthesis of various pharmaceutical compounds, including the respiratory drug theophylline. Its derivatives, such as this compound-5-carboxaldehyde and 6-amino-1,3-dimethyluracil, are also important intermediates in the development of therapeutic agents.
Synthesis of this compound from Uracil
A common method for the synthesis of this compound is the methylation of uracil, as described by Davidson and Baudisch.
Experimental Protocol:
-
Dissolution: Dissolve uracil in an appropriate solvent.
-
Methylation: Add a methylating agent (e.g., dimethyl sulfate) to the solution in a stepwise manner. The reaction is typically performed in the presence of a base to facilitate the methylation at the N1 and N3 positions.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization from a solvent such as hot ethanol to yield pure this compound.
Synthesis of this compound-5-carboxaldehyde via Vilsmeier-Haack Reaction
This protocol details the formylation of this compound to produce this compound-5-carboxaldehyde.
Experimental Protocol:
-
Vilsmeier Reagent Preparation: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.1 eq) to N,N-dimethylformamide (DMF, 10 vol). Stir the mixture for 15-30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring for 1-2 hours.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution to a pH of approximately 7-8. Extract the product with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.
Caption: Workflow for the synthesis of this compound-5-carboxaldehyde.
Biological Activity and Applications
This compound and its derivatives exhibit a range of biological activities, making them valuable scaffolds in drug discovery.
Carbonic Anhydrase Inhibition
This compound has been shown to inhibit human carbonic anhydrase (hCA) isoforms I and II.
| Isoform | Ki (μM) |
| hCA I | 316.2 |
| hCA II | 166.4 |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is a general method for screening inhibitors of carbonic anhydrase activity, which can be adapted for this compound.
-
Reagent Preparation: Prepare a CA assay buffer, a solution of the CA enzyme, the substrate (e.g., p-nitrophenyl acetate), and a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the CA assay buffer to wells designated for the enzyme control, inhibitor sample, and a solvent control.
-
Inhibitor Addition: Add the this compound solution to the sample wells and the corresponding solvent to the solvent control wells. For an inhibitor control, a known CA inhibitor like acetazolamide can be used. Incubate at room temperature for 10-15 minutes.
-
Enzyme Addition: Add the CA enzyme solution to all wells except the background control.
-
Substrate Addition: Initiate the reaction by adding the CA substrate to all wells.
-
Measurement: Measure the absorbance at 405 nm in a kinetic mode for a specified period (e.g., 60 minutes) at room temperature. The rate of p-nitrophenol production is proportional to the CA activity.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition by this compound can be determined by comparing the reaction rate in the sample wells to the solvent control wells. The Ki value can be determined by performing the assay with varying concentrations of the inhibitor and substrate.
Role in Drug Development
The this compound core is a versatile scaffold for generating diverse chemical libraries for drug discovery. Derivatives have shown potential as anticancer, antimicrobial, and antiviral agents. For example, thiosemicarbazone derivatives of this compound-5-carboxaldehyde are proposed to exert anticancer effects by chelating intracellular iron and inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis. This can lead to cell cycle arrest and apoptosis.
An In-depth Technical Guide to the Molecular Structure of 1,3-Dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 1,3-dimethyluracil, a significant pyrimidine derivative. The document details its structural parameters, spectroscopic signature, and synthetic methodologies, presenting quantitative data in accessible formats and outlining relevant experimental protocols.
Molecular Structure and Identification
This compound, a methylated derivative of uracil, possesses the chemical formula C₆H₈N₂O₂.[1][2] Its structure is characterized by a pyrimidine ring with methyl groups substituted at the N1 and N3 positions.[2] This methylation precludes the formation of hydrogen bonds, which influences its packing in the crystalline state.[3]
Table 1: Molecular Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 1,3-dimethylpyrimidine-2,4-dione | [2] |
| CAS Number | 874-14-6 | [4] |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [4] |
| SMILES | CN1C=CC(=O)N(C1=O)C | [2] |
| InChI | InChI=1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H,1-2H3 | [2] |
| InChIKey | JSDBKAHWADVXFU-UHFFFAOYSA-N | [2] |
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction. The molecule is planar and crystallizes in the monoclinic space group P2₁/c.[3] The absence of N-H protons prevents the typical hydrogen bonding seen in uracil, leading to a packing structure stabilized by other interactions, such as possible C-H···O hydrogen bonds and dipole-induced dipole interactions.[3]
Table 2: Crystal Data and Atomic Coordinates
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| a (Å) | 4.199 (2) | [3] |
| b (Å) | 11.309 (4) | [3] |
| c (Å) | 14.187 (4) | [3] |
| β (°) | 101.95 (4) | [3] |
| Z | 4 | [3] |
Table 3: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) | Reference |
| N(1)-C(2) | 1.378 | C(6)-N(1)-C(2) | 122.9 | [3] |
| C(2)-O(2) | 1.210 | N(1)-C(2)-N(3) | 117.1 | [3] |
| C(2)-N(3) | 1.378 | C(2)-N(3)-C(4) | 120.9 | [3] |
| N(3)-C(4) | 1.386 | N(3)-C(4)-C(5) | 114.6 | [3] |
| C(4)-O(4) | 1.229 | C(4)-C(5)-C(6) | 119.7 | [3] |
| C(4)-C(5) | 1.460 | C(5)-C(6)-N(1) | 124.7 | [3] |
| C(5)-C(6) | 1.321 | O(2)-C(2)-N(3) | 122.0 | [3] |
| C(6)-N(1) | 1.370 | O(4)-C(4)-N(3) | 121.3 | [3] |
| N(1)-C(7) | 1.476 | C(2)-N(1)-C(7) | 118.1 | [3] |
| N(3)-C(8) | 1.470 | C(4)-N(3)-C(8) | 118.1 | [3] |
Atom numbering corresponds to the crystallographic data.
Spectroscopic Data
The spectroscopic profile of this compound is well-characterized, providing key information for its identification and structural elucidation.
Table 4: ¹³C NMR Chemical Shifts
| Carbon Atom | Chemical Shift (δ, ppm) | Reference |
| C2 | ~151-153 | [5] |
| C4 | ~162-164 | [5] |
| C5 | ~100-102 | [5] |
| C6 | ~140-142 | [5] |
| N1-CH₃ | ~28-30 | [5] |
| N3-CH₃ | ~35-37 | [5] |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Table 5: Key Infrared (IR) Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| ~3100 - 3010 | Medium | =C-H Stretch | [6] |
| ~2950 - 2850 | Medium/Strong | C-H Stretch (methyl) | [6] |
| ~1715 - 1680 | Strong | C=O Stretch (in-phase, C4=O and C2=O) | [7] |
| ~1680 - 1620 | Variable | C=C Stretch | [6] |
| ~1450 | Medium | C-H Bend (methyl) | [6] |
Experimental Protocols
Synthesis of this compound via Methylation of Uracil
This protocol describes a general method for the N,N'-dimethylation of a uracil derivative, which can be adapted for the synthesis of this compound from uracil.
Materials:
-
Uracil
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH)
-
Suitable solvent (e.g., N,N-Dimethylformamide - DMF)[1]
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)[1]
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Suspend uracil (1 equivalent) in a suitable solvent such as DMF in a round-bottom flask.[1]
-
Add a base, such as potassium carbonate (2.2 equivalents) or prepare a solution of sodium hydroxide.[1]
-
Stir the suspension for 30 minutes at room temperature to facilitate the formation of the uracil anion.
-
Carefully add dimethyl sulfate (at least 2.2 equivalents) dropwise to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.[1]
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[1]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Synthetic Pathway of this compound
The following diagram illustrates the synthetic route for the preparation of this compound from uracil via N,N'-dimethylation.
Caption: Synthetic pathway for this compound.
Experimental Workflow for Synthesis and Purification
This diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound(874-14-6) IR Spectrum [m.chemicalbook.com]
- 4. srd.nist.gov [srd.nist.gov]
- 5. [New method of preparation of 1,3-dimethyl-uracil-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IR _2007 [uanlch.vscht.cz]
- 7. Ir Transition Moments of this compound - Linear Dichroism Measurements and Ab-Initio Calculations [research.chalmers.se]
Spectroscopic Profile of 1,3-Dimethyluracil: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dimethyluracil (CAS: 874-14-6), a pyrimidine derivative. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies.
Chemical and Physical Properties
This compound, with the molecular formula C₆H₈N₂O₂, has a molecular weight of approximately 140.14 g/mol .[1] It is a solid at room temperature with a melting point reported between 119-122 °C.
Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.59 | d | 1H | H-6 |
| 5.86 | d | 1H | H-5 |
| 3.40 | s | 3H | N₃-CH₃ |
| 3.28 | s | 3H | N₁-CH₃ |
Table 1: ¹H NMR spectral data for this compound.
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 163.5 | C-4 |
| 151.9 | C-2 |
| 142.9 | C-6 |
| 101.2 | C-5 |
| 36.9 | N₁-CH₃ |
| 27.9 | N₃-CH₃ |
Table 2: ¹³C NMR spectral data for this compound.
The IR spectrum of this compound is characterized by strong absorptions corresponding to its carbonyl groups and other functional moieties.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1715 | Strong | C4=O Stretch (in-phase) |
| ~1670 | Strong | C2=O Stretch (out-of-phase) |
| ~1630 | Medium | C=C Stretch |
| ~3000-2850 | Medium | C-H Stretch (methyl) |
Table 3: Key IR absorption bands for this compound.
Mass spectrometry data confirms the molecular weight of this compound.
| m/z | Relative Intensity | Assignment |
| 140 | 71% | [M]⁺ |
| 83 | 100% | [M - C₂H₃NO]⁺ |
| 42 | 51% | [C₂H₄N]⁺ |
Table 4: Electron Impact (EI) Mass Spectrometry data for this compound.[1]
In aqueous solutions, this compound exhibits a characteristic UV absorption maximum.
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 266 | 8.60 x 10³ | Water |
Table 5: UV-Vis spectroscopic data for this compound.[2]
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
-
Instrumentation : Data is typically acquired on a Bruker AVIII-500 spectrometer or equivalent.[3]
-
Sample Preparation : The compound is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[3][4]
-
Data Acquisition for ¹H NMR :
-
Data Acquisition for ¹³C NMR :
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation :
-
Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr disc or mulling agent is recorded and subtracted from the sample spectrum.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron impact (EI) ionization source is commonly used.[1]
-
Sample Preparation : The sample is dissolved in a volatile solvent and injected into the GC.
-
GC Conditions : A capillary column (e.g., DB-5ms) is used with Helium as the carrier gas. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of components.[7]
-
MS Conditions :
-
Ionization Mode : Electron Impact (EI) at 70 eV.
-
Analysis : The mass analyzer separates ions based on their mass-to-charge ratio (m/z).
-
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation : A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a known volume of solvent (e.g., deionized water).[8] Serial dilutions are performed to obtain a range of concentrations.
-
Data Acquisition :
-
Blank : The cuvette is filled with the solvent to zero the absorbance.
-
Measurement : The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). The spectrum is typically scanned over a range such as 200-400 nm.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | C6H8N2O2 | CID 70122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. rsc.org [rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the 1H NMR Spectrum of 1,3-Dimethyluracil
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,3-Dimethyluracil, tailored for researchers, scientists, and professionals in the field of drug development. It details the expected spectral data, outlines a standard experimental protocol for obtaining the spectrum, and illustrates the structural relationships of the molecule's protons to their NMR signals.
Introduction to this compound
This compound is a methylated derivative of uracil, a pyrimidine base found in ribonucleic acid (RNA). Its chemical formula is C6H8N2O2, and its IUPAC name is 1,3-dimethylpyrimidine-2,4(1H,3H)-dione[1][2]. The structure consists of a pyrimidine ring with two methyl groups substituted at the nitrogen atoms in positions 1 and 3. This modification prevents the formation of hydrogen bonds that are characteristic of uracil, altering its chemical and biological properties. Understanding the 1H NMR spectrum is crucial for the structural elucidation and purity assessment of this compound in various research and development settings.
1H NMR Spectral Data of this compound
The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the four different proton environments in the molecule: the two vinylic protons on the pyrimidine ring and the two methyl groups attached to the nitrogen atoms.
Data Summary
The following table summarizes the quantitative 1H NMR spectral data for this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference. The data presented is based on a spectrum acquired in water (H2O) at a frequency of 600 MHz[1].
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H-6 | 7.59 | Doublet (d) | 1H | ~7.8 |
| H-5 | 5.87 | Doublet (d) | 1H | ~7.8 |
| N3-CH3 | 3.40 | Singlet (s) | 3H | N/A |
| N1-CH3 | 3.28 | Singlet (s) | 3H | N/A |
Note: The coupling constant (J) is a typical value for cis-vinylic protons in a six-membered ring and is provided as a reference. The integration values are based on the number of protons in each unique chemical environment.
Experimental Protocol for 1H NMR Spectroscopy
This section outlines a detailed methodology for acquiring the 1H NMR spectrum of this compound.
Sample Preparation
A standard protocol for preparing a sample for 1H NMR analysis involves the following steps:
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound powder.
-
Solvent Selection: Choose a suitable deuterated solvent. While the provided data is in water, common solvents for organic molecules include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and deuterium oxide (D2O). The choice of solvent can slightly affect the chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To ensure the quality of the spectrum, it is advisable to filter the solution through a small plug of glass wool placed in the pipette to remove any particulate matter.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for aqueous solutions, can be added.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Spectrometer Setup and Data Acquisition
The following is a general workflow for setting up an NMR spectrometer for 1H NMR data acquisition:
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.
-
Parameter Setup: Set the acquisition parameters for a standard 1H NMR experiment. This includes:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient.
-
Relaxation Delay: A delay of 1-5 seconds between scans allows for the protons to return to their equilibrium state.
-
Spectral Width: A typical spectral width for a 1H NMR spectrum is -2 to 12 ppm.
-
-
Data Acquisition: Initiate the data acquisition process. The spectrometer will apply a series of radiofrequency pulses and record the resulting free induction decay (FID).
-
Data Processing: The acquired FID is then subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. This is followed by phase correction and baseline correction to produce the final 1H NMR spectrum.
Visualization of Spectral Assignments
The following diagram illustrates the logical relationship between the molecular structure of this compound and its corresponding 1H NMR spectral data.
Caption: Correlation of this compound protons to their 1H NMR signals.
References
Unveiling the Crystal Structure of 1,3-Dimethyluracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1,3-Dimethyluracil, a pyrimidine derivative of significant interest in various chemical and pharmaceutical research domains. This document outlines the precise crystallographic parameters, details the experimental protocols for its structural determination, and presents a logical workflow for such an analysis.
Core Crystallographic Data
The crystal structure of this compound has been meticulously determined through single-crystal X-ray diffraction. The key quantitative data from this analysis are summarized in the tables below, offering a clear and concise overview for comparative studies.
Crystal Data and Collection Parameters
| Parameter | Value |
| Chemical Formula | C₆H₈N₂O₂ |
| Formula Weight | 140.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 4.199(2) Å |
| b | 11.309(4) Å |
| c | 14.187(4) Å |
| β | 101.95(4)° |
| Volume | 659.5 ų |
| Z (Molecules per unit cell) | 4 |
| Data Collection | |
| Radiation | Cu Kα (λ = 1.5418 Å) |
| Number of Reflections Measured | 1033 |
| Refinement | |
| Final R-factor | 5.6% |
Data sourced from Banerjee et al., Acta Crystallographica B33, 90-94, 1977.[1]
Experimental Protocols
The determination of the crystal structure of this compound involved a series of precise experimental procedures, from crystal growth to data analysis. This section details the methodologies employed in the key stages of the process.
Single Crystal Growth
Single crystals of this compound suitable for X-ray diffraction analysis were grown from a saturated solution. While the specific solvent system used in the original study is not detailed in the primary reference, a common method for growing crystals of small organic molecules is slow evaporation from a suitable solvent.
General Procedure:
-
A supersaturated solution of this compound is prepared by dissolving the compound in a suitable solvent at an elevated temperature.
-
The solution is filtered to remove any insoluble impurities.
-
The filtered solution is allowed to cool slowly to room temperature.
-
The container is then loosely covered to allow for the slow evaporation of the solvent.
-
Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction are formed.
X-ray Diffraction Data Collection and Structure Refinement
The crystallographic data were collected using a single-crystal X-ray diffractometer. The following steps outline the general workflow for data collection and structure solution.
Methodology:
-
Crystal Mounting: A suitable single crystal of this compound was selected and mounted on a goniometer head.
-
Data Collection: The crystal was subjected to a monochromatic X-ray beam (Cu Kα radiation). The diffraction patterns were recorded as a series of frames while the crystal was rotated.[2]
-
Data Processing: The raw diffraction data were processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The crystal structure was solved using direct methods.[1] This computational technique uses statistical relationships between the reflection intensities to determine the initial phases of the structure factors.
-
Structure Refinement: The initial structural model was refined using a least-squares method to achieve the best possible fit between the observed and calculated structure factors. The final R-factor of 5.6% indicates a good agreement between the experimental data and the final structural model.[1]
Visualizing the Workflow
The logical flow of the experimental and computational steps involved in determining the crystal structure of this compound is depicted in the following diagram.
This comprehensive guide provides researchers and professionals with the essential details of the crystal structure of this compound. The provided data and methodologies serve as a valuable resource for further research and applications in fields such as medicinal chemistry, materials science, and structural biology.
References
An In-Depth Technical Guide on 1,3-Dimethyluracil as an Endogenous Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethyluracil, a pyrimidone derivative, has been identified as an endogenous metabolite in human biological fluids. While its primary known origin is the metabolism of methylxanthines such as caffeine, its potential for endogenous synthesis and broader physiological roles are areas of growing interest. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, known biological activities, and detailed methodologies for its quantification. Particular focus is given to its interaction with carbonic anhydrases, representing a potential avenue for therapeutic exploration. This document aims to serve as a foundational resource for researchers investigating the role of this compound in health and disease.
Introduction
This compound is a methylated derivative of uracil, characterized by methyl groups at the N1 and N3 positions of the pyrimidine ring.[1] It is recognized as a metabolite and has been detected in human urine.[2][3] The principal established source of this compound in humans is the metabolic breakdown of caffeine and other methylxanthines.[2] However, the possibility of caffeine-independent endogenous formation remains an open question.
Recent research has highlighted the inhibitory activity of this compound against specific isoforms of carbonic anhydrase, suggesting a potential role beyond that of a simple metabolic byproduct.[3] This guide will synthesize the current knowledge on this compound, present quantitative data, detail experimental protocols for its analysis, and explore its known biological interactions.
Biochemical and Biological Profile
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| IUPAC Name | 1,3-dimethylpyrimidine-2,4(1H,3H)-dione | [1] |
| Synonyms | N,N'-Dimethyluracil, 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 120 °C | [1] |
Endogenous Presence and Metabolism
This compound is an identified component of the human metabolome and has been detected in urine.[2] Its primary documented origin is as a minor metabolite of caffeine. The metabolic pathway from caffeine to various downstream products is complex and involves several enzymatic steps, primarily in the liver.
References
1,3-Dimethyluracil: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethyluracil, a methylated derivative of the pyrimidine base uracil, has been a subject of scientific inquiry for nearly a century. Since its initial synthesis, it has found applications in diverse fields, from fundamental studies of nucleic acid photochemistry to its role as a key intermediate in the synthesis of pharmaceuticals. This technical guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and biological significance of this compound. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its quantitative data. Furthermore, its role as a carbonic anhydrase inhibitor is explored through a detailed signaling pathway diagram.
Discovery and Historical Milestones
The history of this compound is intrinsically linked to the study of uracil and its derivatives. While a definitive "discovery" of this compound as an isolated event is not clearly documented, its first synthesis can be traced back to the early 20th century.
A pivotal moment in the history of uracil synthesis was the work of David Davidson and Oskar Baudisch in 1926 , published in the Journal of the American Chemical Society.[1] Their work on the preparation of uracil from urea laid the foundational chemistry for the synthesis of its derivatives. Although the primary focus was on uracil, this work is widely cited as the basis for the synthesis of N-alkylated uracils.
Subsequent decades saw this compound utilized primarily as a model compound in photochemical studies of pyrimidines. A notable study in 1957 by Moore and Thomson investigated the ultraviolet irradiation of aqueous solutions of this compound, leading to the formation of 1,3-dimethyl-6-oxy-hydrouracil.
In 1976, a new synthesis of uracil and this compound was reported by K. Harada and S. Suzuki , providing an alternative synthetic route.[2]
More recently, the biological activities of this compound have come into focus. It has been identified as a metabolite of methylxanthines, such as caffeine and theophylline, and has been detected in human urine.[3] Furthermore, it has been shown to be an inhibitor of human carbonic anhydrase I and II, opening avenues for its investigation in drug development.[4] Its role as a precursor in the synthesis of the respiratory drug theophylline further underscores its pharmaceutical relevance.
Physicochemical Properties
This compound is a white crystalline solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂ | [5] |
| Molecular Weight | 140.14 g/mol | [5] |
| Melting Point | 119-122 °C | [6] |
| logP | -0.54 | [5] |
| CAS Number | 874-14-6 | [6] |
Synthesis of this compound
Two key methods for the synthesis of this compound are outlined below.
N-Methylation of Uracil (Adapted from Davidson and Baudisch, 1926)
Experimental Protocol:
-
Dissolution: Suspend uracil (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (2.2 equivalents), portion-wise to the suspension at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of both nitrogen atoms.
-
Methylation: Cool the reaction mixture back to 0 °C and add a methylating agent, such as dimethyl sulfate or methyl iodide (2.2 equivalents), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis from Malonic Acid and N,N'-Dimethylurea (Harada and Suzuki, 1976)
This method provides an alternative route to this compound.
Experimental Protocol:
The 1976 paper by Harada and Suzuki describes a novel synthesis, the specifics of which would require accessing the original publication. However, a plausible general approach based on the condensation of a malonic acid derivative with N,N'-dimethylurea is as follows:
-
Activation of Malonic Acid: Malonic acid can be activated, for example, by conversion to malonyl dichloride using thionyl chloride.
-
Condensation: The activated malonic acid derivative is then reacted with N,N'-dimethylurea in the presence of a base to facilitate the cyclization and formation of the pyrimidine ring.
-
Work-up and Purification: Similar to the previous method, the reaction is followed by an aqueous work-up and purification of the final product.
Biological Significance and Signaling Pathways
This compound is recognized as an endogenous metabolite and has been shown to exhibit inhibitory activity against human carbonic anhydrases I and II (hCA I and hCA II).[4]
| Enzyme | Inhibition Constant (Kᵢ) |
| hCA I | 316.2 µM |
| hCA II | 166.4 µM |
Data from Güney M, et al. (2015)
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma and epilepsy.[7] The mechanism of inhibition by compounds like this compound is believed to involve interaction with the zinc ion in the active site or with the zinc-coordinated water molecule, thereby preventing the catalytic cycle.[8]
Applications in Research and Development
This compound serves as a valuable tool in several areas of scientific research and pharmaceutical development:
-
Pharmaceutical Intermediate: It is a key starting material in the synthesis of various pharmaceuticals, including theophylline and other xanthine derivatives.
-
Biochemical Research: Due to its structural similarity to uracil, it is used in studies of nucleic acid metabolism and enzyme kinetics.
-
Photochemistry: Its well-defined photochemical properties make it a useful model compound for investigating the effects of UV radiation on DNA and RNA.
Conclusion
From its early synthesis to its current role as a biologically active molecule and pharmaceutical precursor, this compound has proven to be a compound of enduring scientific interest. Its well-characterized physical and chemical properties, coupled with its established synthetic routes, make it a versatile tool for researchers. The discovery of its inhibitory activity against carbonic anhydrases suggests potential for the development of novel therapeutic agents. Further investigation into its biological roles and the development of its derivatives are promising areas for future research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The new synthesis of uracil and this compound | Semantic Scholar [semanticscholar.org]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0002144) [hmdb.ca]
- 4. Carbonic anhydrase inhibitory properties of some uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H8N2O2 | CID 70122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 99 874-14-6 [sigmaaldrich.com]
- 7. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How many carbonic anhydrase inhibition mechanisms exist? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1,3-Dimethyluric Acid in Metabolic Pathways: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways involving 1,3-dimethyluric acid, a significant metabolite of the widely used methylxanthine drug, theophylline, and a minor metabolite of caffeine. It is important to note a common point of confusion: while the query specified 1,3-dimethyluracil (a pyrimidine), the relevant metabolic product in this context is 1,3-dimethyluric acid (a purine derivative). This document will focus on the formation, biological significance, and analytical methodologies related to 1,3-dimethyluric acid.
Metabolic Formation of 1,3-Dimethyluric Acid
1,3-Dimethyluric acid is not a substrate in a primary metabolic pathway but is rather the end-product of the metabolism of exogenous compounds, namely theophylline and caffeine. The liver is the primary site of this biotransformation, which is catalyzed by the cytochrome P450 (CYP) enzyme system.
Metabolism of Theophylline
Theophylline, a bronchodilator used in the treatment of respiratory diseases, is extensively metabolized in the liver, with approximately 90% of the drug being converted to various metabolites.[1] The metabolic pathways can be broadly categorized into 8-hydroxylation and N-demethylation. The major metabolic fate of theophylline, accounting for about 60-80% of its disposition, is the 8-hydroxylation to form 1,3-dimethyluric acid.[1] The other primary metabolites are 1-methylxanthine and 3-methylxanthine, formed through N-demethylation.[1]
The key enzymes responsible for the 8-hydroxylation of theophylline are CYP1A2 and, to a lesser extent, CYP2E1.[2][3] CYP1A2 is the high-affinity isoform, while CYP2E1 acts as a low-affinity, high-capacity enzyme.[2]
Role of Caffeine Metabolism
Caffeine (1,3,7-trimethylxanthine) is also metabolized by the CYP450 system, primarily CYP1A2. Its metabolism is more complex than that of theophylline, with the main pathway being N-3 demethylation to paraxanthine. Theophylline is a minor metabolite of caffeine. Subsequently, this theophylline can undergo 8-hydroxylation to form 1,3-dimethyluric acid.[4]
Quantitative Data on Theophylline Metabolism
The enzymatic conversion of theophylline to its metabolites has been characterized kinetically. The following tables summarize key quantitative data.
Table 1: Kinetic Parameters of Theophylline Metabolism
| Metabolite | Enzyme | Km (mM) | Vmax (pmol/mg/min) | Intrinsic Clearance (L/h/mol CYP) | Reference |
| 1,3-Dimethyluric Acid | CYP1A2 | 0.31 ± 0.14 | 43.3 ± 9.3 | 1995 | [2][3] |
| 1,3-Dimethyluric Acid | CYP2E1 | ~15 | - | 289 | [2] |
| 1-Methylxanthine | CYP1A2 | 0.29 ± 0.21 | 5.92 ± 3.74 | - | [3] |
| 3-Methylxanthine | CYP1A2 | 0.28 ± 0.08 | 3.32 ± 2.19 | - | [3] |
Table 2: Relative Abundance of Theophylline Metabolites in Urine
| Metabolite | Percentage of Excreted Dose | Reference |
| 1,3-Dimethyluric Acid | 60-80% | [1] |
| 1-Methylxanthine | 8-24% | [1] |
| 3-Methylxanthine | 5-15% | [1] |
| Theophylline (unchanged) | <10% | [1] |
Signaling Pathways Associated with Theophylline
The pharmacological effects of theophylline are primarily attributed to its influence on key signaling pathways. The direct signaling roles of its metabolite, 1,3-dimethyluric acid, are not well-established.
Phosphodiesterase (PDE) Inhibition
Theophylline is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] By inhibiting PDEs, theophylline increases intracellular levels of these second messengers, leading to a cascade of downstream effects, including smooth muscle relaxation (bronchodilation).[5][6]
Adenosine Receptor Antagonism
Theophylline also acts as a non-selective antagonist at adenosine receptors (A1, A2A, A2B, and A3).[7] Adenosine can induce bronchoconstriction and promote the release of inflammatory mediators.[5] By blocking these receptors, theophylline counteracts these effects.
Biological Role of 1,3-Dimethyluric Acid
While the pharmacology of theophylline is well-studied, less is known about the specific biological activities of its primary metabolite, 1,3-dimethyluric acid. Some studies have indicated that it is not entirely inert:
-
Antioxidant Properties: 1,3-Dimethyluric acid has been shown to scavenge hydroxyl radicals and inhibit lipid peroxidation in cell-free assays and in isolated human erythrocyte membranes.[8]
-
Effects on Smooth Muscle: It can induce contractions in isolated rabbit small intestine preparations but causes relaxation in the ascending colon.[8]
-
Central Nervous System Effects: Intracerebral administration in mice can induce clonic convulsions.[8]
Experimental Protocols
HPLC Analysis of Theophylline and its Metabolites
This protocol describes a general method for the simultaneous determination of theophylline and its major metabolites in biological fluids.[9][10]
A. Sample Preparation (Plasma/Saliva)
-
To 1 mL of plasma or saliva, add an internal standard (e.g., 8-chlorotheophylline).
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of chloroform and isopropanol).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC injection.
B. Sample Preparation (Urine)
-
Urine samples can often be diluted with the mobile phase and directly injected after filtration through a 0.45 µm filter.[9]
C. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic modifier (e.g., methanol and/or acetonitrile). Gradient elution may be required for optimal separation.[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 280 nm.[11]
-
Quantification: Based on the peak area or peak height ratio of the analytes to the internal standard.
In Vitro Measurement of CYP450 Activity
This protocol outlines a method to determine the kinetics of theophylline metabolism using human liver microsomes.[3]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Human liver microsomes (typically 0.1-0.5 mg/mL protein).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Theophylline at various concentrations (to determine Km and Vmax).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile or perchloric acid.
-
Sample Processing: Centrifuge the mixture to pellet the protein.
-
Analysis: Analyze the supernatant for the formation of 1,3-dimethyluric acid and other metabolites using the HPLC method described above.
Conclusion
References
- 1. ClinPGx [clinpgx.org]
- 2. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theophylline metabolism in human liver microsomes: inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 6. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theophylline - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. High-performance liquid chromatographic assay for theophylline and its major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
An In-depth Technical Guide to 1,3-Dimethyluracil: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyluracil is a pyrimidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its structure, a uracil ring with methyl groups at positions 1 and 3, imparts enhanced stability and unique reactivity, making it a key intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its derivatization, and an exploration of its biological activities.
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its application in synthesis and drug formulation. These properties have been compiled from various sources and are summarized in the tables below for easy reference.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O₂ | [1][2] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| Appearance | Off-white to white or light yellow powder/needles | [1][3] |
| Melting Point | 119-122 °C | [3][4][5] |
| Boiling Point | 208.4 ± 23.0 °C at 760 mmHg | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| pKa (Strongest Basic) | -4.9 | [6] |
| LogP | -0.54 | [2][6] |
Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Predicted: 270 g/L | [6] |
| DMSO | ≥ 25 mg/mL (with sonication) | [7] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | [7] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [7] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | [7] |
Spectral Data
| Technique | Data | Source(s) |
| ¹H NMR (600 MHz, Water, pH 7.00) | Shifts [ppm]: 7.59, 5.87, 3.40, 3.28 | [2] |
| ¹³C NMR | Data available | [2] |
| FTIR (KBr Wafer) | Spectrum available | [8] |
| UV-Vis (in water) | λmax: 266 nm, Molar Absorptivity (ε): 8.60 x 10³ L·mol⁻¹·cm⁻¹ | [9] |
Reactivity and Stability
This compound exhibits notable stability due to the methylation at the N1 and N3 positions, which protects the uracil ring from certain reactions.[1] However, it can undergo various chemical transformations, making it a versatile synthetic intermediate.
Ultraviolet irradiation of aqueous this compound leads to the hydration of the 5,6-double bond, forming 1,3-dimethyl-6-oxy-hydrouracil.[10][11] This reaction is reversible and can be catalyzed by acid or base.[11] The compound can also react with strong oxidizing agents like the sulfate radical (SO₄⁻), leading to the formation of adducts.[12]
From a storage perspective, this compound is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container at room temperature.[3] For solutions, storage at -20°C or -80°C is advised to maintain integrity, with usability extending from one to six months depending on the temperature.[7]
Experimental Protocols
The synthesis of derivatives of this compound is a key application in pharmaceutical research. Below is a detailed protocol for the synthesis of theophylline, a methylxanthine drug, from a derivative of this compound, illustrating a common synthetic pathway.
Synthesis of Theophylline from 6-Amino-1,3-dimethyluracil
This synthesis involves a multi-step process starting from the related compound, 6-amino-1,3-dimethyluracil.
Step 1: Nitrosation of 6-Amino-1,3-dimethyluracil
-
Dissolve 6-amino-1,3-dimethyluracil in water, heating slightly to aid dissolution.
-
Cool the solution to room temperature.
-
Slowly add an aqueous solution of sodium nitrite over 15 minutes.
-
Acidify the mixture by the dropwise addition of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Cool the mixture, which will result in the precipitation of 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione.
-
Filter the precipitate and wash it with deionized water.
Step 2: Reduction of the Nitroso Group
-
Dissolve the 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione in 25% aqueous ammonia.
-
Heat the solution to 70°C. This step should be performed in a fume hood. The reduction of the nitroso group yields 5,6-diamino-1,3-dimethyluracil.
Step 3: Cyclization to Theophylline
-
Reflux the 5,6-diamino-1,3-dimethyluracil with triethyl orthoformate in an oil bath for 48 hours.
-
A precipitate of theophylline will form.
-
Filter the precipitate and wash it with ether.
-
For purification, dissolve the crude theophylline in boiling water and treat with activated charcoal.
-
Filter the hot solution and allow it to cool for crystallization, yielding pure theophylline.
Biological Activity and Signaling Pathways
This compound has been identified as an inhibitor of human carbonic anhydrases (hCA), specifically isoforms I and II.[4] Carbonic anhydrases are metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate.[13]
The inhibition of carbonic anhydrase by small molecules like this compound is an important area of research for the development of diuretics, antiglaucoma agents, and anticonvulsants.[13] The mechanism of inhibition can vary, but for many non-sulfonamide inhibitors, it involves interaction with the zinc ion in the enzyme's active site or with the zinc-coordinated water molecule.[14]
The inhibitory activity of this compound against hCA I and hCA II has been quantified with Ki values of 316.2 μM and 166.4 μM, respectively.[4] This demonstrates a moderate level of inhibition and suggests that the this compound scaffold could be a starting point for the design of more potent and selective carbonic anhydrase inhibitors.
Conclusion
This compound is a compound of significant interest in the fields of medicinal chemistry and drug development. Its well-defined physicochemical properties, coupled with its synthetic versatility, make it an important precursor for a range of therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this compound, facilitating its effective use in the laboratory and in the development of novel pharmaceuticals. Further investigation into its biological activities and the optimization of synthetic routes will continue to expand its utility in the scientific community.
References
- 1. Showing Compound this compound (FDB022866) - FooDB [foodb.ca]
- 2. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 3. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN104744467A - High-yield synthesis method for theophylline - Google Patents [patents.google.com]
- 7. The new synthesis of uracil and this compound | Semantic Scholar [semanticscholar.org]
- 8. This compound | C6H8N2O2 | CID 70122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. DNA Methylation Profiling Using Infinium Methylation Assay [bio-protocol.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Carbonic anhydrase inhibitory properties of some uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. How many carbonic anhydrase inhibition mechanisms exist? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of 1,3-Dimethyluracil: A Technical Guide for Researchers
An In-depth Examination of the Solubility of 1,3-Dimethyluracil in Various Solvents for Application in Research and Drug Development
This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in pharmaceutical synthesis and a subject of study in biochemical research. Understanding the solubility of this compound is critical for its application in drug formulation, chemical synthesis, and various biological assays. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and provides a visual workflow to aid researchers in their laboratory practices.
Core Physical and Chemical Properties of this compound
This compound is a pyrimidine derivative with a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .[1][2][3] It typically appears as a white to off-white crystalline powder.[2][4] The presence of two carbonyl groups and two tertiary amine-like nitrogen atoms within the pyrimidine ring, along with the two methyl groups, imparts a degree of polarity that influences its solubility characteristics.
Quantitative Solubility Data
Experimentally determined quantitative solubility data for this compound in a wide range of common solvents is not extensively available in publicly accessible literature. However, specific data points have been reported, which are summarized in the table below. It is important to note that some available data, such as the predicted water solubility, is based on computational models and should be confirmed experimentally for critical applications.
| Solvent System | Temperature | Solubility | Method | Source |
| Dimethyl Sulfoxide (DMSO) | Ambient | 25 mg/mL | Experimental | [5][6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Ambient | ≥ 2.5 mg/mL | Experimental | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Ambient | ≥ 2.5 mg/mL | Experimental | [5] |
| 10% DMSO, 90% Corn Oil | Ambient | ≥ 2.5 mg/mL | Experimental | [5] |
| Water | Ambient | 270 g/L (Predicted) | Computational | [7][8] |
| Chloroform | 20°C | Partition Coefficient (Chloroform/Water): 3.47 | Experimental | [9] |
Qualitative Solubility Assessment
Based on the principle of "like dissolves like," a qualitative assessment of this compound's solubility can be inferred from its molecular structure. The presence of polar functional groups suggests a higher affinity for polar solvents.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Sparingly Soluble to Soluble | The polar functional groups can form hydrogen bonds with water, but the methyl groups may limit high solubility.[10] |
| Ethanol/Methanol | High | Soluble | These polar protic solvents are capable of hydrogen bonding and have some non-polar character, making them suitable for dissolution.[10] |
| Acetone | Medium | Moderately Soluble | As a polar aprotic solvent, it is expected to be a reasonable solvent for this compound.[10] |
| Ethyl Acetate | Medium | Moderately Soluble | Possesses both polar and non-polar characteristics, suggesting moderate solubility.[10] |
| Chloroform | Low | Sparingly Soluble | Being a less polar solvent, it is likely to be less effective at dissolving the polar this compound molecule.[10] |
| Hexane | Low | Insoluble | As a nonpolar solvent, it is unlikely to dissolve the polar compound.[10] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data in specific solvent systems, standardized experimental protocols are necessary. The following outlines two common and reliable methods for determining the solubility of a solid compound like this compound.
Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (high purity)
-
Sealed glass vials or flasks
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., PTFE, chemically inert)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container. The excess solid ensures that the solution reaches saturation.
-
Equilibration: Place the container in a thermostatic shaker set to the desired constant temperature. Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.[6]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert filter that does not absorb the solute.[6]
-
Quantification of Solute: Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.[6] A calibration curve generated from standard solutions of known concentrations is required for accurate quantification.[6]
-
Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[6]
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility by measuring the mass of the solute in a saturated solution.
Objective: To determine the solubility of this compound in a solvent by gravimetric analysis.
Materials:
-
This compound
-
Solvent
-
Conical flask
-
Analytical balance
-
Evaporating dish (pre-weighed)
-
Pipette
-
Oven
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a conical flask and shake until the solution is saturated, with some undissolved solid remaining.[5]
-
Filtration: Filter the solution to remove the undissolved solid.
-
Sample Measurement: Accurately pipette a specific volume (e.g., 10 mL) of the clear filtrate into a pre-weighed evaporating dish.[5]
-
Evaporation: Evaporate the solvent from the filtrate by heating in an oven at a temperature that does not cause decomposition of the solute (e.g., around 100°C).[5]
-
Drying and Weighing: Continue to dry the residue in the oven until a constant weight is achieved.[5] Cool the dish in a desiccator before each weighing.
-
Calculation: The weight of the dry residue represents the mass of this compound that was dissolved in the pipetted volume of the solvent. From this, the solubility can be calculated and expressed in the desired units.[5]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: A generalized workflow for the experimental determination of solubility.
References
- 1. This compound 99 874-14-6 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound 99 874-14-6 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Showing Compound this compound (FDB022866) - FooDB [foodb.ca]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0002144) [hmdb.ca]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of 1,3-Dimethyluracil
This guide provides a comprehensive overview of the melting and boiling points of 1,3-Dimethyluracil, tailored for researchers, scientists, and professionals in drug development. It includes key physical data, detailed experimental protocols for property determination, and a workflow visualization.
Core Physical Properties
This compound is a pyrimidine derivative utilized in the synthesis of various pharmaceutical compounds and as a reagent to investigate the spectral properties of uracil derivatives.[1] Its physical properties, particularly its melting and boiling points, are critical for its characterization, purification, and application in chemical synthesis.
The melting and boiling points of this compound are summarized in the table below. The melting point is well-documented across multiple sources, while the boiling point is reported as an estimate.
| Property | Value | Source |
| Melting Point | 119-122 °C | [1][2][3][4][5] |
| 116-124 °C | [6] | |
| 120 °C | [7] | |
| Boiling Point | 256.63 °C (rough estimate) | [2][3] |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental for verifying the purity and identity of a chemical compound.[8]
This method is the most common for determining the melting point of a crystalline solid like this compound.[9] It relies on heating a small sample in a capillary tube at a controlled rate.[8][9]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)[8][10]
-
Glass capillary tubes (sealed at one end)[10]
-
Thermometer
-
Mortar and pestle (if sample needs grinding)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[10]
-
Capillary Tube Loading: Pack the dry powder into the open end of a capillary tube to a height of about 2-3 mm.[11] Tap the sealed end of the tube on a hard surface or drop it through a long glass tube to compact the sample at the bottom.[10][11]
-
Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C per minute) to get an estimated range.[10]
-
Accurate Determination: Prepare a fresh sample. Place the capillary tube in the heating block of the apparatus. Heat rapidly to about 15-20 °C below the estimated melting point.[10]
-
Observation: Decrease the heating rate to 1-2 °C per minute.[8] Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[8] A narrow melting range (0.5-2 °C) is indicative of a pure compound.[8][11]
For determining the boiling point of a liquid, the Thiele tube method is a convenient micro-scale technique.[12][13]
Apparatus:
-
Thiele tube
-
Small test tube or Durham tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Sample Preparation: Fill the small test tube with this compound (in its liquid state) to a depth of about 2-3 mL.[14]
-
Capillary Inversion: Place the capillary tube into the liquid, with its open end facing down.[13]
-
Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[12][13]
-
Heating: Insert the assembly into the Thiele tube, which is filled with oil to a level above the side arm.[13] Gently heat the side arm of the Thiele tube. The shape of the tube promotes oil circulation, ensuring uniform heating.[12]
-
Observation: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.[12][13]
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[12] This occurs when the vapor pressure of the substance equals the atmospheric pressure.
Mandatory Visualization
The following diagram illustrates the logical workflow for determining the melting point of a solid compound such as this compound.
Caption: Workflow for Melting Point Determination.
References
- 1. This compound | 874-14-6 [chemicalbook.com]
- 2. This compound CAS#: 874-14-6 [m.chemicalbook.com]
- 3. This compound CAS#: 874-14-6 [amp.chemicalbook.com]
- 4. This compound | CAS#:874-14-6 | Chemsrc [chemsrc.com]
- 5. This compound, 99% - 874-14-6 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C6H8N2O2 | CID 70122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. westlab.com [westlab.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. Determination of Melting Point [wiredchemist.com]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Multifaceted Role of 1,3-Dimethyluracil and Its Derivatives as Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms of action of 1,3-dimethyluracil and its synthetic derivatives as enzyme inhibitors. Highlighting their therapeutic potential, this document details their interactions with key enzymes, presents quantitative inhibitory data, outlines experimental protocols, and visualizes the associated signaling pathways.
Introduction: this compound - A Scaffold for Inhibition
This compound, a pyrimidone derivative of uracil, has emerged as a molecule of significant interest in medicinal chemistry. While exhibiting intrinsic inhibitory activity against certain enzymes, its primary value lies in serving as a versatile scaffold for the synthesis of potent and selective enzyme inhibitors with applications in antiviral and anticancer therapies. This guide will focus on the inhibitory mechanisms of this compound against carbonic anhydrases and the targeted actions of its derivatives on Cyclin-Dependent Kinase 2 (CDK2) and Dihydropyrimidine Dehydrogenase (DPD).
Direct Enzyme Inhibition by this compound: Carbonic Anhydrases
This compound has been identified as a direct inhibitor of human carbonic anhydrase (hCA) isoforms I and II.[1][2] Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in physiological processes such as pH homeostasis and respiration.
Mechanism of Action
Kinetic studies have revealed that this compound acts as a competitive inhibitor of carbonic anhydrase.[3] This mode of inhibition indicates that this compound binds to the active site of the enzyme, competing with the natural substrate. The structural similarity of the uracil ring to the bicarbonate product may facilitate its interaction with the zinc ion and surrounding amino acid residues within the enzyme's active site.
Quantitative Inhibition Data
The inhibitory potency of this compound against hCA I and hCA II is summarized in the table below. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Enzyme Target | Inhibition Constant (Ki) |
| Human Carbonic Anhydrase I (hCA I) | 316.2 µM |
| Human Carbonic Anhydrase II (hCA II) | 166.4 µM |
Signaling Pathway
The inhibition of carbonic anhydrase by this compound can impact cellular signaling pathways that are sensitive to changes in pH and bicarbonate concentration. These enzymes are involved in modulating a variety of cellular processes, and their inhibition can have far-reaching effects.
Figure 1: Inhibition of Carbonic Anhydrase by this compound.
Derivatives of this compound as Potent Enzyme Inhibitors
The chemical scaffold of this compound, particularly in the form of 6-chloro-5-formyl-1,3-dimethyluracil, serves as a crucial starting material for the synthesis of fused pyrimidine heterocycles with significant therapeutic potential.
Pyrazolo[3,4-d]pyrimidine Derivatives: CDK2 Inhibition in Cancer Therapy
A prominent class of compounds derived from this compound are the pyrazolo[3,4-d]pyrimidines, which have been extensively investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[4][5][6][7] CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[2][8][9]
Pyrazolo[3,4-d]pyrimidine derivatives act as ATP-competitive inhibitors of CDK2.[4][5][7] Their planar heterocyclic structure mimics the purine ring of ATP, allowing them to bind to the ATP-binding pocket of the CDK2 enzyme. This binding prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), thereby inducing cell cycle arrest, primarily at the G1/S transition, and leading to apoptosis in cancer cells.[10][11] Molecular docking studies have confirmed that these inhibitors form crucial hydrogen bonds with residues in the CDK2 active site, such as Leu83.[4][6]
The following table summarizes the in vitro inhibitory activity of representative pyrazolo[3,4-d]pyrimidine derivatives against CDK2 and their cytotoxic effects on cancer cell lines.
| Compound Class | Target Enzyme | IC50 (µM) | Target Cell Lines | IC50 (nM) |
| Pyrazolo[3,4-d]pyrimidine Derivatives | CDK2/cyclin A2 | 0.057 - 0.119 | MCF-7, HCT-116, HepG-2 | 6 - 99 |
| N5-substituted-pyrazolo[3,4-d]pyrimidinones | CDK2 | 0.21 - 0.96 | HCT-116, HepG-2 | Not specified |
The inhibition of CDK2 by these derivatives directly impacts the cell cycle regulation machinery, a critical signaling pathway in cancer progression.
Figure 2: Inhibition of the CDK2 pathway by pyrazolo[3,4-d]pyrimidine derivatives.
Uracil Derivatives and Dihydropyrimidine Dehydrogenase (DPD) Inhibition
Uracil and its derivatives have been explored as inhibitors of Dihydropyrimidine Dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used anticancer drug 5-fluorouracil (5-FU).[12][13][14][15] Inhibition of DPD can increase the bioavailability and therapeutic efficacy of 5-FU.[16][17]
Uracil acts as a competitive inhibitor of DPD, competing with 5-FU for the enzyme's active site.[14] While direct kinetic studies on this compound as a DPD inhibitor are not extensively documented, its structural similarity to uracil suggests a similar competitive mechanism. More potent, irreversible inhibitors of DPD, such as eniluracil (an ethynyluracil), have also been developed.[17][18]
DPD is a key enzyme in the pyrimidine degradation pathway. Its inhibition alters the metabolic flux of both endogenous pyrimidines and fluoropyrimidine drugs.
Figure 3: Inhibition of DPD in the pyrimidine catabolism pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. The following sections provide outlines for key experimental assays.
General Experimental Workflow
A typical workflow for the evaluation of enzyme inhibitors involves synthesis, characterization, and subsequent biological assays.
Figure 4: A generalized workflow for the development and testing of enzyme inhibitors.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is based on the esterase activity of carbonic anhydrase, which hydrolyzes p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[1]
-
Materials:
-
Purified human carbonic anhydrase (I or II)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Substrate: p-Nitrophenyl acetate (p-NPA) solution in a suitable solvent (e.g., acetonitrile)
-
Test compound (this compound) and positive control inhibitor (e.g., acetazolamide) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound/control solution to the appropriate wells. Include wells for a blank (no enzyme) and a control (enzyme with DMSO vehicle).
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm in a kinetic mode for a specified duration (e.g., 30 minutes) at room temperature.
-
Calculate the rate of reaction (change in absorbance over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme with DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition and the substrate concentration relative to Km are known.
-
CDK2 Kinase Assay
This protocol outlines a general method for measuring the kinase activity of CDK2/cyclin A2 and its inhibition.[19][20][21][22]
-
Materials:
-
Recombinant active CDK2/cyclin A2 enzyme
-
Kinase Assay Buffer (containing Tris-HCl, MgCl2, DTT, etc.)
-
Substrate (e.g., a biotinylated peptide derived from Retinoblastoma protein, or Histone H1)
-
ATP solution
-
Test compound (pyrazolo[3,4-d]pyrimidine derivative) and a known CDK2 inhibitor (e.g., roscovitine) dissolved in DMSO
-
96-well plate (e.g., streptavidin-coated for biotinylated substrates)
-
Detection reagents (e.g., phospho-specific antibody, secondary antibody conjugated to a reporter like HRP or a fluorophore)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well plate, add the kinase assay buffer, the CDK2/cyclin A2 enzyme, and the test compound/control solution.
-
Add the substrate to the wells.
-
Incubate for a short period at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
For biotinylated substrates on a streptavidin plate, wash the wells to remove unbound reagents.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate to allow binding.
-
Wash the wells and add a suitable secondary antibody conjugated to a reporter enzyme or fluorophore.
-
After incubation and further washing, add the detection substrate (e.g., TMB for HRP, or measure fluorescence).
-
Quantify the signal, which is proportional to the amount of phosphorylated substrate and thus the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the carbonic anhydrase assay.
-
Conclusion
This compound and its derivatives represent a promising and versatile class of enzyme inhibitors with significant therapeutic potential. The parent molecule demonstrates competitive inhibition of carbonic anhydrases, while its synthetic derivatives, particularly the pyrazolo[3,4-d]pyrimidines, are potent ATP-competitive inhibitors of CDK2, a key target in oncology. Furthermore, the structural relationship of these compounds to uracil suggests their potential as modulators of DPD activity, which is of great importance in chemotherapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this important chemical scaffold. Future research should focus on detailed kinetic analyses of DPD inhibition by this compound derivatives and the in vivo efficacy and safety of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]
- 3. Carbonic anhydrase inhibitory properties of some uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 13. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Eniluracil treatment completely inactivates dihydropyrimidine dehydrogenase in colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Theophylline from 1,3-Dimethyluracil Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of theophylline, a crucial pharmaceutical compound for treating respiratory diseases. The synthesis commences with precursors to 1,3-dimethyluracil, specifically through the formation of the key intermediate, 6-amino-1,3-dimethyluracil, followed by a series of chemical transformations to yield the final theophylline product.
While this compound can be aminated to produce 6-amino-1,3-dimethyluracil, a more direct and well-documented laboratory-scale synthesis begins with the condensation of 1,3-dimethylurea and cyanoacetic acid.[1] This document will detail this common and effective pathway. The subsequent steps involve the nitrosation of the uracil ring, reduction of the nitroso group, and finally, cyclization to form the bicyclic purine structure of theophylline.
Quantitative Data Summary
The following table summarizes the quantitative data for each step of the theophylline synthesis, including typical reaction yields.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Condensation & Cyclization | 1,3-Dimethylurea & Cyanoacetic Acid | 6-Amino-1,3-dimethyluracil | 93.71%[2] |
| 2 | Nitrosation | 6-Amino-1,3-dimethyluracil | 6-Amino-5-nitroso-1,3-dimethyluracil | 71.3%[3] |
| 3 | Reduction | 6-Amino-5-nitroso-1,3-dimethyluracil | 5,6-Diamino-1,3-dimethyluracil | Not explicitly stated, but a necessary intermediate step. |
| 4 | Cyclization | 5,6-Diamino-1,3-dimethyluracil | Theophylline | 78.2%[3] |
Experimental Protocols
Synthesis of 6-Amino-1,3-dimethyluracil
This protocol is adapted from a patented method involving the condensation of 1,3-dimethylurea and cyanoacetic acid followed by cyclization.[1][2]
Materials:
-
Cyanoacetic acid
-
1,3-Dimethylurea
-
Acetic anhydride
-
Sodium hydroxide solution (32% liquid alkali)
-
Deionized water
Procedure:
-
Dehydrated cyanoacetic acid is added to a reaction vessel and cooled to 6-8 °C.
-
A condensing agent and acetic anhydride are added to the reaction vessel with stirring.
-
After 5-8 minutes of stirring, 1,3-dimethylurea is added.
-
The reaction mixture is stirred for 10-12 minutes, then warmed to 15-18 °C and stirred for an additional 10-12 minutes.
-
The mixture is then heated to 28-30 °C and stirred for another 10-12 minutes.
-
The resulting solution containing 1,3-dimethyl cyanoacetylurea is filtered.
-
The filtrate is then subjected to a cyclization reaction. The temperature is controlled at 40-45 °C, and 32% liquid alkali is added dropwise at a rate of 18-20 mL/min until the pH reaches 9-9.5.
-
The mixture is stirred at this temperature for 10-12 minutes, then heated to 90-95 °C and stirred for 18-20 minutes.
-
The resulting reaction liquid is centrifuged and dried to obtain 6-amino-1,3-dimethyluracil.
Synthesis of 6-Amino-5-nitroso-1,3-dimethyluracil
This step involves the nitrosation of the 6-amino-1,3-dimethyluracil.[3][4]
Materials:
-
6-Amino-1,3-dimethyluracil
-
Acetic acid
-
Sodium nitrite aqueous solution
-
Deionized water
Procedure:
-
6-Amino-1,3-dimethyluracil, acetic acid, and water are mixed in a reaction container.
-
The mixture is heated, and then a sodium nitrite aqueous solution is added dropwise.
-
The reaction is insulated and stirred overnight.
-
After cooling, the precipitate is filtered, washed with water, and dried to yield 6-amino-5-nitroso-1,3-dimethyluracil.
Synthesis of 5,6-Diamino-1,3-dimethyluracil
This protocol describes the reduction of the nitroso group to an amino group.[3]
Materials:
-
6-Amino-5-nitroso-1,3-dimethyluracil
-
Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen gas
Procedure:
-
6-Amino-5-nitroso-1,3-dimethyluracil, a palladium on carbon catalyst, and methanol are placed in a high-pressure hydrogen reaction kettle.
-
Hydrogen is introduced to maintain pressure, facilitating the reduction.
-
The reaction mixture is filtered through kieselguhr to remove the catalyst.
-
The filtrate is subjected to rotary evaporation to obtain 5,6-diamino-1,3-dimethyluracil.
Synthesis of Theophylline
The final step is the cyclization of the diamine intermediate to form theophylline.[3]
Materials:
-
5,6-Diamino-1,3-dimethyluracil
-
Triethoxymethane
Procedure:
-
The 5,6-diamino-1,3-dimethyluracil obtained from the previous step is dissolved in triethoxymethane.
-
The solution is heated and then insulated to drive the cyclization reaction.
-
Reduced pressure distillation is used to purify the final product, yielding theophylline.
Visualizations
Caption: Reaction pathway for the synthesis of theophylline.
Caption: Experimental workflow for the synthesis of theophylline.
References
- 1. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 3. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 4. CN104744467A - High-yield synthesis method for theophylline - Google Patents [patents.google.com]
The Versatility of 1,3-Dimethyluracil in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
1,3-Dimethyluracil, a methylated derivative of the pyrimidine base uracil, serves as a versatile and valuable starting material in organic synthesis. Its unique electronic and structural features make it a key building block for a diverse array of heterocyclic compounds, including pharmaceutically important scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various target molecules, supported by quantitative data and visual workflows.
Functionalization via Electrophilic Substitution: The Vilsmeier-Haack Reaction
A primary application of this compound is its functionalization at the C5 position. The Vilsmeier-Haack reaction is a powerful method to introduce a formyl group onto the electron-rich uracil ring, yielding this compound-5-carboxaldehyde. This aldehyde is a crucial intermediate for the synthesis of numerous bioactive compounds.[1][2][3][4]
Experimental Protocol: Synthesis of this compound-5-carboxaldehyde
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate (aqueous solution)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer under a nitrogen atmosphere, cool DMF (5 equivalents) in an ice bath to 0°C.[5]
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C.[5]
-
Stir the mixture for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.[5]
-
Formylation: Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up and Extraction: Cool the reaction mixture to 0°C and quench by the slow addition of a cold aqueous solution of sodium acetate.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer sequentially with deionized water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound-5-carboxaldehyde.
Synthesis of Bioactive Heterocycles
This compound and its derivatives are precursors to a variety of heterocyclic systems with significant biological activities, including anticancer and antimicrobial properties.
Synthesis of Schiff Bases and Thiosemicarbazones
The aldehyde functionality of this compound-5-carboxaldehyde is readily condensed with primary amines and thiosemicarbazide to form Schiff bases and thiosemicarbazones, respectively. These classes of compounds are known for their diverse pharmacological activities.[6]
Materials:
-
This compound-5-carboxaldehyde
-
Appropriate primary amine (e.g., aniline)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound-5-carboxaldehyde (1 equivalent) in absolute ethanol.
-
To this solution, add an equimolar amount of the primary amine.[7]
-
Add a few drops of glacial acetic acid as a catalyst.[7]
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[7]
-
Upon completion, cool the mixture to room temperature to allow for product precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[7]
Materials:
-
This compound-5-carboxaldehyde
-
Thiosemicarbazide
-
Ethanol
-
Water
Procedure:
-
To a solution of this compound-5-carboxaldehyde (1 mmol) in warm ethanol (25 mL), add a solution of thiosemicarbazide (1 mmol) in warm water (10 mL).[6]
-
Heat the mixture under reflux for 3-5 hours.[6]
-
Filter the resulting precipitate while hot.
-
Wash the collected solid with hot water and ethanol, then dry to yield the thiosemicarbazone derivative.[6]
| Derivative Type | Reagents | Reaction Conditions | Typical Yield | References |
| Schiff Base | Primary Amine, Glacial Acetic Acid | Reflux in Ethanol, 2-4 h | Varies | [7] |
| Thiosemicarbazone | Thiosemicarbazide | Reflux in Ethanol/Water, 3-5 h | Varies | [6] |
Synthesis of Fused Pyrimidines: Pyrido[2,3-d]pyrimidines
6-Amino-1,3-dimethyluracil, a key derivative of this compound, is a valuable precursor for the synthesis of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines. These compounds are of significant interest due to their potential as kinase inhibitors and anticancer agents.[8][9]
Materials:
-
6-Amino-1,3-dimethyluracil
-
Aromatic aldehyde
-
Malononitrile
-
Bismuth(III) triflate (Bi(OTf)₃) as catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 6-amino-1,3-dimethyluracil (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol.[8]
-
Add Bi(OTf)₃ (10 mol%) to the mixture.[8]
-
Heat the reaction mixture at 80°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Wash the solid product with cold ethanol and dry.
| Product | Aromatic Aldehyde | Yield | Reference |
| 7-Amino-1,3-dimethyl-5-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | Benzaldehyde | 86% | [8] |
| 7-Amino-5-(5-bromo-2-hydroxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 5-Bromo-2-hydroxybenzaldehyde | 83% | [8] |
Synthesis of Theophylline
This compound serves as a foundational precursor in the multi-step synthesis of theophylline, a crucial pharmaceutical for treating respiratory diseases. The synthesis typically proceeds through the formation of 6-amino-1,3-dimethyluracil.[10][11][12]
Photochemical Cycloadditions
This compound and its derivatives can participate in photochemical reactions, such as [2+2] cycloadditions with olefins, to form cyclobutane-fused pyrimidine structures. These reactions provide a pathway to novel and complex molecular architectures.[13][14][15]
Experimental Protocol: General Procedure for Photoreaction with Olefins
Materials:
-
6-Chloro-1,3-dimethyluracil (derivative of this compound)
-
Olefin (e.g., 2,3-dimethyl-2-butene)
-
Acetone (as solvent and triplet sensitizer)
Procedure:
-
Prepare a solution of 6-chloro-1,3-dimethyluracil (0.075 mmol) and the olefin (7.5 mmol) in acetone (5 mL) in a Pyrex test tube.[13]
-
Degas the solution.
-
Irradiate the solution with a high-pressure mercury lamp (>300 nm) for a specified time (e.g., 2 hours).[13]
-
After irradiation, concentrate the reaction mixture in vacuo.
-
Analyze the product mixture and purify the desired cycloadduct, for instance by chromatography.
| Olefin | Product Yield (based on consumed starting material) | Reference |
| 2,3-Dimethyl-2-butene | 60% (based on 47% consumption) | [13] |
Visualizing Synthetic Pathways and Workflows
To illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, outline key reaction pathways and experimental workflows.
Caption: Vilsmeier-Haack formylation of this compound.
Caption: Synthesis of Schiff bases and thiosemicarbazones.
Caption: Synthetic pathway to Theophylline from this compound.
Caption: General workflow for biological evaluation.
Conclusion
This compound is a highly adaptable and economically significant starting material in organic synthesis. Its reactivity allows for the straightforward introduction of various functional groups and the construction of complex heterocyclic systems. The protocols and data presented herein demonstrate its utility in synthesizing compounds with potential therapeutic applications, making it a continued focus for research in medicinal chemistry and drug development. Further exploration into the diverse reactivity of this compound and its derivatives is poised to uncover novel molecular entities with valuable biological properties.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. name-reaction.com [name-reaction.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scirp.org [scirp.org]
- 9. jocpr.com [jocpr.com]
- 10. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 11. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 12. 1 3 Dimethyluracil in the Synthesis of Theophylline [hbgxchemical.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Method for the Quantitative Analysis of 1,3-Dimethyluracil
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of 1,3-Dimethyluracil using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is designed for researchers, scientists, and professionals in drug development and related fields who require a reliable and reproducible method for the determination of this compound in various sample matrices.
Introduction
This compound is a methylated derivative of uracil, a pyrimidine base found in nucleic acids. It can be found in human urine and is often associated with the metabolism of methylxanthines such as caffeine and theophylline.[1][2] Accurate quantification of this compound is crucial in metabolic studies, pharmacokinetic analysis, and as a potential biomarker. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for distinguishing and quantifying methylated purine derivatives from other endogenous compounds in biological fluids.[2][3]
This application note details a proposed reversed-phase HPLC (RP-HPLC) method optimized for the separation and quantification of this compound. The protocol is based on established methods for structurally related uracil derivatives and provides a solid foundation for in-house method development and validation.[4][5]
Principle of the Method
The method employs a reversed-phase C18 column to separate this compound from other components in the sample. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An isocratic mobile phase consisting of a mixture of acetonitrile and water with a formic acid modifier is used to ensure optimal peak shape and retention. Detection is performed using a UV-Vis or Diode Array Detector (DAD) at the maximum absorbance wavelength of this compound, which is typically in the range of 260-280 nm for uracil derivatives.[5] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a series of calibration standards.
Quantitative Data Summary
The following table summarizes the typical performance parameters that can be expected when validating this HPLC method for the analysis of this compound. These values are based on performance characteristics observed for similar pyrimidine derivatives and should be established during in-house method validation.[4][5]
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Retention Time (RT) | ~ 4.5 min (dependent on specific system and conditions) |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade, for standard preparation)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).[4][5]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (30:70, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 266 nm (or λmax determined by scanning a standard solution) |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method should be adapted based on the sample matrix. A general procedure for a relatively clean sample is provided below. For complex biological matrices, sample extraction such as protein precipitation or solid-phase extraction (SPE) may be necessary.[4][5]
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of the mobile phase.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow and Visualization
The following diagrams illustrate the logical workflow of the HPLC analysis and the relationship between the key experimental stages.
References
Application Notes and Protocols for the Use of 1,3-Dimethyluracil as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the utilization of 1,3-dimethyluracil as an internal standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a pyrimidine derivative suitable as an internal standard for the quantification of nucleic acid derivatives, nucleoside analogs, and other related polar compounds in complex matrices such as biological fluids and environmental samples.
Properties of this compound
This compound is a methylated derivative of uracil. Its key properties make it a suitable internal standard for chromatographic analysis.
| Property | Value |
| Chemical Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Appearance | White to yellow crystalline powder |
| Melting Point | 119-122 °C |
| Solubility | Soluble in water, methanol, and acetonitrile |
| UV Absorbance (λmax) | Approximately 260-280 nm in acidic mobile phases |
General Experimental Workflow
The following diagram illustrates a typical workflow for sample analysis using an internal standard.
Caption: General workflow for sample analysis using an internal standard.
Application Note 1: HPLC-UV Method
This protocol outlines a starting point for the development of an HPLC-UV method for the quantification of polar analytes, such as nucleoside analogs, using this compound as an internal standard.
Experimental Protocol
Sample Preparation (Protein Precipitation for Plasma/Serum):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing this compound at a known concentration (e.g., 10 µg/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 30:70 (v/v) Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (or the λmax of the analyte) |
Quantitative Data (Illustrative)
The following table presents typical performance parameters that should be validated during method development.
| Parameter | Expected Performance |
| Retention Time of Analyte | Analyte-dependent |
| Retention Time of this compound | ~ 4-6 minutes (adjust mobile phase for optimal separation) |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | Analyte-dependent, typically in the ng/mL range |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | < 15% |
Application Note 2: LC-MS/MS Method
This protocol provides a starting point for a highly sensitive and selective LC-MS/MS method for the quantification of target analytes in complex biological matrices.
Experimental Protocol
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of the sample (e.g., urine), add the this compound internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Conditions (Starting Point):
| Parameter | Recommended Condition |
| LC Column | C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Quantitative Data (Proposed MRM Transitions)
The following MRM transitions are proposed for this compound based on its structure and data for similar compounds. These should be optimized by direct infusion of a standard solution.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 141.1 | 98.1 (Quantifier) | 15 |
| 141.1 | 70.1 (Qualifier) | 20 |
Application Note 3: GC-MS Method
For volatile or semi-volatile analytes, or those that can be derivatized to become volatile, GC-MS offers excellent separation and sensitivity.
Experimental Protocol
Sample Preparation and Derivatization:
-
Perform an extraction (e.g., liquid-liquid extraction with ethyl acetate) of the sample containing the this compound internal standard.
-
Evaporate the organic extract to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
Cool to room temperature before injection.
GC-MS Conditions (Starting Point):
| Parameter | Recommended Condition |
| GC Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1 mL/min |
| Injection Mode | Splitless |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan |
Quantitative Data (Proposed SIM Ions)
The following ions are proposed for monitoring the TMS derivative of this compound. These should be confirmed by analyzing a derivatized standard.
| Compound | Target Ions (m/z) |
| This compound-TMS derivative | To be determined empirically (likely fragments include the molecular ion and losses of methyl and TMS groups) |
Logical Relationships in Method Development
The selection and optimization of a chromatographic method is a logical process. The following diagram illustrates the decision-making process.
Caption: Decision tree for analytical method development.
These application notes and protocols are intended as a starting point for method development. It is essential to perform a full method validation according to the relevant regulatory guidelines (e.g., FDA, ICH) to ensure the accuracy, precision, and reliability of the analytical results for your specific application.
Application Notes and Protocols for 1,3-Dimethyluracil in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,3-dimethyluracil and its derivatives in enzyme inhibition studies. This document details the direct inhibitory effects of this compound on carbonic anhydrases and its role as a scaffold for the synthesis of potent inhibitors targeting other key enzymes, such as cyclin-dependent kinase 2 (CDK2). Detailed protocols for relevant enzyme inhibition assays are provided to facilitate research and development in this area.
Introduction
This compound is a pyrimidone derivative of uracil.[1][2] While it is found endogenously in human urine, its structural properties make it a molecule of interest in medicinal chemistry.[1][3] this compound itself has been shown to exhibit inhibitory activity against human carbonic anhydrase (hCA) isozymes.[1][4] Furthermore, its core structure serves as a versatile starting point for the synthesis of more complex heterocyclic compounds with a range of biological activities, including potent enzyme inhibitors with therapeutic potential.[5][6] Derivatives of this compound have been successfully developed into inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, and have also been explored for their antiviral properties.[6][7]
This document provides quantitative data on the inhibitory activity of this compound and its derivatives, detailed protocols for performing enzyme inhibition assays, and visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: Enzyme Inhibition Activity
The inhibitory activities of this compound and its derivatives against various enzymes are summarized below.
Table 1: Inhibition of Human Carbonic Anhydrase by this compound
| Compound | Enzyme Target | Inhibition Constant (Kᵢ) |
| This compound | hCA I | 316.2 µM[1][4] |
| This compound | hCA II | 166.4 µM[1][4] |
Table 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Class | Specific Compound Example | Enzyme Target | IC₅₀ | Reference |
| Pyrazolo[3,4-d]pyrimidinone | Compound 4a | CDK2 | 0.21 µM[6] | [6] |
| Pyrazolo[3,4-d]pyrimidinone | Compound 1e | CDK2 | 1.71 µM[8] | [8] |
| Pyrazolo[3,4-d]pyrimidinone | Compound 1j | CDK2 | 1.60 µM[8] | [8] |
| Pyrazolo[3,4-d]pyrimidine | Compound 14 | CDK2/cyclin A2 | 0.057 µM[1] | [1] |
| Pyrazolo[3,4-d]pyrimidine | Compound 13 | CDK2/cyclin A2 | 0.081 µM[1] | [1] |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | CDK2/cyclin A2 | 0.119 µM[1] | [1] |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | CDK2/cyclin A2 | 0.061 µM[2] | [2] |
Table 3: Antiviral Activity of Pyrimido[4,5-d]pyrimidine Derivatives
| Compound Class | Specific Compound Example | Virus Target | Activity | Reference |
| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | Compounds 7a, 7b, 7f | Human Coronavirus 229E (HCoV-229E) | Remarkable Efficacy[7] | [7] |
| C-5 Alkynyl Substituted Pyrimidines | Compound 3 | Cytomegalovirus (CMV) | EC₅₀ = 1.8 µM[9] | [9] |
| C-5 Alkynyl Substituted Pyrimidines | Compound 9 | Cytomegalovirus (CMV) | EC₅₀ = 3.8 µM[9] | [9] |
Signaling Pathways
Carbonic Anhydrase Signaling Pathway
Carbonic anhydrases are metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and various biosynthetic pathways.[4] Inhibition of carbonic anhydrase can impact these processes, making it a target for therapeutic intervention in conditions such as glaucoma and epilepsy.
Caption: Simplified overview of the carbonic anhydrase-catalyzed reaction and its inhibition.
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway
CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition. Its activity is dependent on binding to regulatory proteins called cyclins (Cyclin E and Cyclin A). The CDK2/cyclin complex then phosphorylates target proteins, such as the retinoblastoma protein (Rb), leading to the activation of transcription factors like E2F, which in turn promote the expression of genes required for DNA replication. Dysregulation of the CDK2 pathway is a hallmark of many cancers, making it an attractive target for anticancer drug development.[2][10]
Caption: The role of CDK2 in the G1/S phase transition of the cell cycle and its inhibition.
Experimental Protocols
Protocol for Carbonic Anhydrase Inhibition Assay
This protocol is adapted from standard spectrophotometric assays for carbonic anhydrase activity.
Objective: To determine the inhibitory potential of this compound against human carbonic anhydrase (hCA I or hCA II).
Principle: The assay measures the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of 4-nitrophenylacetate (NPA) to 4-nitrophenolate. The formation of the yellow-colored 4-nitrophenolate can be monitored spectrophotometrically at 348 nm.
Materials:
-
Human Carbonic Anhydrase I or II (purified)
-
This compound
-
4-Nitrophenylacetate (NPA)
-
Tris-SO₄ buffer (0.05 M, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 348 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of NPA in a suitable solvent like acetonitrile.
-
Prepare working solutions of the enzyme and inhibitor in Tris-SO₄ buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of Tris-SO₄ buffer
-
10 µL of the enzyme solution
-
10 µL of various concentrations of this compound solution (or DMSO for control).
-
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
To each well, add 40 µL of the NPA substrate solution to start the reaction. The final volume in each well should be 200 µL.
-
-
Measurement:
-
Immediately measure the change in absorbance at 348 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.
-
Protocol for CDK2 Inhibition Assay
This is a general protocol for a kinase activity assay, which can be adapted for CDK2.
Objective: To determine the inhibitory activity of synthesized pyrazolo[3,4-d]pyrimidine derivatives against CDK2.
Principle: The assay measures the ability of CDK2 to phosphorylate a specific substrate. The level of phosphorylation is then quantified, often using methods like fluorescence, luminescence, or radioactivity.
Materials:
-
Recombinant active CDK2/Cyclin E or A complex
-
Specific peptide substrate for CDK2 (e.g., a derivative of histone H1)
-
Synthesized pyrazolo[3,4-d]pyrimidine inhibitors
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
-
96-well or 384-well plates
-
Plate reader (luminometer, fluorescence reader, or scintillation counter, depending on the detection method)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the inhibitors in DMSO.
-
Prepare working solutions of the enzyme, substrate, and ATP in the kinase assay buffer.
-
-
Assay Setup:
-
In a suitable microplate, add:
-
Kinase assay buffer
-
A fixed concentration of the CDK2/Cyclin complex
-
Various concentrations of the inhibitor (or DMSO for control).
-
-
-
Initiation of Reaction:
-
Add the substrate and ATP to each well to start the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
Termination and Detection:
-
Stop the reaction (e.g., by adding a stop solution or EDTA).
-
Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (luminescence, fluorescence, etc.) that is proportional to the amount of ADP produced (for ADP-Glo™) or substrate phosphorylation.
-
-
Measurement:
-
Measure the signal using the appropriate plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflows
General Enzyme Inhibition Assay Workflow
Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.
Conclusion
This compound serves as both a direct inhibitor of carbonic anhydrases and a valuable scaffold for the development of potent inhibitors against other clinically relevant enzymes like CDK2. The data and protocols presented herein provide a solid foundation for researchers to explore the therapeutic potential of this compound and its derivatives in drug discovery and development. The provided methodologies offer standardized approaches to assess the inhibitory activity of these compounds, facilitating the identification and characterization of novel enzyme inhibitors.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral and cytostatic evaluations of the new C-5 substituted pyrimidine and furo[2,3-d]pyrimidine 4',5'-didehydro-L-ascorbic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 6-amino-1,3-dimethyluracil
These application notes provide a detailed protocol for the synthesis of 6-amino-1,3-dimethyluracil, a key intermediate in pharmaceutical and chemical industries. The primary synthetic route detailed is the condensation of 1,3-dimethylurea with cyanoacetic acid, followed by a cyclization reaction.[1][2][3] This compound serves as a crucial precursor in the synthesis of various therapeutic agents, including the bronchodilator theophylline, and also finds application as a co-stabilizer in PVC formulations.[2]
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of 6-amino-1,3-dimethyluracil.
| Parameter | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | [2] |
| Molecular Weight | 155.15 g/mol | [2] |
| Appearance | Off-white to light yellow powder | [2][4] |
| Purity (Chromatographic) | ≥99.0% | [4] |
| Purity (HPLC) | >98.0% | [2] |
| Melting Point | 295°C (decomposes) | [4][5] |
| Typical Yield | >90% | [3] |
| Loss on Drying | ≤1.0% | [4] |
Experimental Protocol: Synthesis via Condensation and Cyclization
This protocol details the two-step synthesis of 6-amino-1,3-dimethyluracil from 1,3-dimethylurea and cyanoacetic acid. The first step involves the formation of a 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide (dimethylcyanoacetylurea) intermediate through condensation.[1] The second step is the cyclization of this intermediate under alkaline conditions to yield the final product.[1][6]
Materials and Reagents
-
1,3-Dimethylurea
-
Cyanoacetic acid
-
Acetic anhydride
-
Sodium hydroxide solution (or other suitable base)
-
Deionized water
-
Appropriate organic solvents for washing and purification (e.g., ethanol, acetone)
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
-
Drying oven
Step 1: Condensation to form Dimethylcyanoacetylurea
This step involves the condensation of 1,3-dimethylurea and cyanoacetic acid in the presence of acetic anhydride.[1] It is crucial to carry out this reaction under nearly anhydrous conditions to minimize side reactions and improve the conversion rate.[6]
-
Preparation: In a suitable reaction vessel, charge the dehydrated cyanoacetic acid.
-
Cooling: Cool the reaction vessel to a temperature between 6-8 °C.[6]
-
Addition of Reagents: While maintaining the temperature, add acetic anhydride as the condensing agent.[1][6]
-
Addition of 1,3-Dimethylurea: Slowly add 1,3-dimethylurea to the reaction mixture while stirring continuously.
-
Staged Reaction: The reaction can be performed in stages by gradually increasing the temperature. For instance, stir for 10-12 minutes at the initial temperature, then warm to 15-18 °C and stir for another 10-12 minutes, followed by a final stirring period at 28-30 °C.[6]
-
Isolation of Intermediate: The resulting intermediate, 1,3-dimethylcyanoacetylurea, can be isolated through filtration and vacuum distillation.[6]
Step 2: Cyclization to 6-amino-1,3-dimethyluracil
The isolated dimethylcyanoacetylurea intermediate is then cyclized under alkaline conditions.[1]
-
Preparation: Place the 1,3-dimethylcyanoacetylurea in a reaction container.
-
Temperature Control: Adjust the temperature of the reaction container to 40-45 °C.[6]
-
Base Addition: Begin stirring and slowly add a 32% liquid alkali solution (e.g., NaOH) dropwise until the pH of the mixture reaches 9-9.5.[6]
-
Initial Reaction: Continue stirring at 40-45 °C for 10-12 minutes.[6]
-
Heating: Increase the temperature of the reaction mixture to 90-95 °C and maintain stirring for an additional 18-20 minutes to complete the cyclization.[6]
-
Product Isolation: After the reaction is complete, the product, 6-amino-1,3-dimethyluracil, can be isolated from the reaction liquid by centrifugation and subsequent drying.[6]
-
Purification: The crude product can be further purified by recrystallization from water or a suitable organic solvent to achieve high purity.[5]
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for 6-amino-1,3-dimethyluracil.
Caption: Workflow for the synthesis of 6-amino-1,3-dimethyluracil.
References
- 1. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]
- 2. 6-Amino-1,3-dimethyluracil (CAS 6642-31-5) [benchchem.com]
- 3. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]
- 4. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]
- 5. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 6642-31-5 [chemicalbook.com]
- 6. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
Application of 1,3-Dimethyluracil in Pharmaceutical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyluracil, a methylated derivative of the pyrimidine nucleobase uracil, serves as a versatile scaffold and key intermediate in the synthesis of a wide array of biologically active compounds. Its unique structural features, including enhanced stability and specific reactivity, make it a valuable starting material for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in pharmaceutical research, with a focus on anticancer and antimicrobial applications. The information presented is intended to guide researchers in the synthesis, evaluation, and mechanism of action studies of this compound-based compounds.
Core Applications in Pharmaceutical Development
The this compound core is a privileged structure in medicinal chemistry, primarily utilized as a building block for more complex heterocyclic systems with therapeutic potential.[1] Key applications include:
-
Anticancer Agents: Derivatives such as Schiff bases, thiosemicarbazones, and fused ring systems like pyrido[2,3-d]pyrimidines have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3]
-
Antimicrobial Agents: Schiff base and thiosemicarbazone derivatives of this compound exhibit promising activity against a range of bacterial and fungal pathogens.[2]
-
Enzyme Inhibitors: this compound itself has been shown to inhibit human carbonic anhydrase I and II.[4] Furthermore, its derivatives, particularly pyrido[2,3-d]pyrimidines, are potent inhibitors of various kinases, which are critical targets in cancer therapy.[5]
-
Antiviral Agents: The uracil backbone is fundamental in the design of nucleoside analogs with antiviral properties.[1]
-
Cardiovascular and Anti-inflammatory Drugs: Amino-substituted derivatives of this compound serve as precursors for compounds with potential applications in treating cardiovascular diseases and inflammation.[6]
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives of this compound.
Table 1: Carbonic Anhydrase Inhibition by this compound
| Compound | Target Enzyme | Kᵢ (μM) |
| This compound | Human Carbonic Anhydrase I (hCA I) | 316.2 |
| This compound | Human Carbonic Anhydrase II (hCA II) | 166.4 |
Table 2: Anticancer Activity of this compound Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) |
| Thiosemicarbazone | Compound 3m | C6 (glioma) | 9.08 |
| MCF-7 (breast) | 7.02 | ||
| Pyrido[2,3-d]pyrimidine | Compound B1 | NCI-H1975 (lung) | 0.087 |
| EGFRL858R/T790M Kinase | 0.013 | ||
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (breast) | 0.57 |
| HepG2 (liver) | 1.13 | ||
| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 (liver) | 0.99 |
Table 3: Antimicrobial Activity of Uracil-based Schiff Bases and Thiosemicarbazones
| Derivative Class | Compound | Microorganism | MIC (µM) |
| Schiff Base | Compound 21b | S. aureus | 53.45 - 258.32 |
| E. coli | |||
| C. albicans | 106.91 - 208.59 | ||
| Schiff Base | Compound 21d | S. aureus | 53.45 - 258.32 |
| E. coli | |||
| C. albicans | 106.91 - 208.59 | ||
| Thiosemicarbazone | Compound 11 | Mycobacterium bovis | 0.39 (µg/mL) |
| Thiosemicarbazone | Compound 30 | Mycobacterium bovis | 0.39 (µg/mL) |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.
Protocol 1: General Synthesis of Schiff Base Derivatives from this compound-5-carboxaldehyde
Objective: To synthesize Schiff base derivatives by condensation of this compound-5-carboxaldehyde with primary amines.
Materials:
-
This compound-5-carboxaldehyde
-
Appropriate primary amine
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound-5-carboxaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
To this solution, add a solution of the desired primary amine (1 mmol) in ethanol (10 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base derivative.[2]
Protocol 2: General Synthesis of Thiosemicarbazone Derivatives from this compound-5-carboxaldehyde
Objective: To synthesize thiosemicarbazone derivatives by condensation of this compound-5-carboxaldehyde with thiosemicarbazide.
Materials:
-
This compound-5-carboxaldehyde
-
Thiosemicarbazide
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound-5-carboxaldehyde (1 mmol) in warm ethanol (25 mL).
-
Add a solution of thiosemicarbazide (1 mmol) in warm water (10 mL) to the flask.
-
Heat the mixture under reflux for 3-5 hours.
-
Filter the resulting precipitate while hot.
-
Wash the collected solid with hot water and then with ethanol.
-
Dry the product to yield the pure thiosemicarbazone derivative.[2]
Protocol 3: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives from 6-Chloro-5-formyl-1,3-dimethyluracil
Objective: To synthesize fused pyrido[2,3-d]pyrimidine systems via condensation and intramolecular cyclization.
Materials:
-
6-Chloro-5-formyl-1,3-dimethyluracil
-
Active methylene compound (e.g., malononitrile)
-
Ethanol
-
Base catalyst (e.g., piperidine or triethylamine)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 6-chloro-5-formyl-1,3-dimethyluracil (1 equivalent) and an active methylene compound (1.1 equivalents) in ethanol.
-
Add a catalytic amount of a suitable base (0.1 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring by TLC. The reaction involves an initial Knoevenagel condensation followed by intramolecular nucleophilic substitution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol to obtain the pyrido[2,3-d]pyrimidine derivative.[2]
Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A-549)
-
96-well plates
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the existing medium in the wells with the medium containing the test compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized this compound derivatives against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate sterile liquid medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Synthesized this compound derivatives
-
DMSO
-
Microbial suspension standardized to a specific concentration (e.g., 10⁵ CFU/mL)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in the sterile liquid medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized suspension of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are attributed to their interaction with various cellular targets and pathways.
Anticancer Mechanisms
-
Kinase Inhibition: Pyrido[2,3-d]pyrimidine derivatives, synthesized from this compound precursors, are known to function as potent kinase inhibitors. They can target key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest and apoptosis.[5][13]
Caption: Kinase inhibition by pyrido[2,3-d]pyrimidine derivatives.
-
Ribonucleotide Reductase Inhibition: Thiosemicarbazones are proposed to exert their anticancer effects by chelating intracellular iron, which is a crucial cofactor for ribonucleotide reductase. This enzyme is essential for DNA synthesis and repair, and its inhibition leads to the depletion of deoxynucleoside triphosphates, ultimately causing cell death.
Caption: Proposed mechanism of action for thiosemicarbazone derivatives.
Experimental and Logical Workflow
The development of novel pharmaceuticals from a this compound scaffold follows a logical progression from synthesis to biological evaluation.
Caption: Workflow for pharmaceutical development of this compound derivatives.
Conclusion
This compound is a highly valuable and versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, particularly in the fields of oncology and infectious diseases. The protocols and data presented herein provide a foundational resource for researchers to synthesize, evaluate, and further explore the therapeutic potential of this important class of compounds. Future research should focus on the synthesis of diverse libraries of this compound derivatives and their comprehensive biological screening to identify lead candidates for preclinical and clinical development.
References
- 1. acsi-journal.eu [acsi-journal.eu]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1,3-Dimethyluracil in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1,3-dimethyluracil as a tool for studying enzyme kinetics, with a specific focus on its inhibitory effects on human carbonic anhydrase isoforms. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate enzyme inhibition.
Introduction
This compound is a pyrimidine derivative that has been identified as a competitive inhibitor of human carbonic anhydrase I and II (hCA I and hCA II)[1]. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and ion transport. Their dysregulation has been implicated in various diseases, including cancer, making them an important target for drug development[1][2][3]. The study of inhibitors like this compound is crucial for understanding the structure-activity relationships of these enzymes and for the development of novel therapeutics.
Application: Characterization of Carbonic Anhydrase Inhibition
This compound serves as a useful tool for in vitro studies of carbonic anhydrase kinetics due to its competitive inhibition mechanism. By measuring the enzymatic activity at various substrate and inhibitor concentrations, researchers can determine key kinetic parameters, providing insights into the enzyme's active site and the inhibitor's binding affinity.
Quantitative Data Summary
The inhibitory potency of this compound against human carbonic anhydrase I and II has been quantified, as summarized in the table below.
| Enzyme | Inhibitor | Inhibition Constant (Kᵢ) | Inhibition Type |
| hCA I | This compound | 316.2 µM | Competitive |
| hCA II | This compound | 166.4 µM | Competitive |
Table 1: Inhibition of human carbonic anhydrase isoforms by this compound.[1]
Experimental Protocols
Protocol 1: Determination of Carbonic Anhydrase Inhibition using the 4-Nitrophenylacetate (NPA) Assay
This protocol describes a colorimetric method to determine the inhibitory effect of this compound on carbonic anhydrase activity by monitoring the hydrolysis of 4-nitrophenylacetate.
Materials:
-
Human Carbonic Anhydrase I or II (lyophilized powder or solution)
-
This compound
-
4-Nitrophenylacetate (NPA)
-
Tris-SO₄ Buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 348 nm
Procedure:
-
Preparation of Reagents:
-
Tris-SO₄ Buffer (50 mM, pH 7.4): Dissolve Tris base in deionized water to a concentration of 50 mM. Adjust the pH to 7.4 at 25°C using a dilute solution of sulfuric acid.
-
Enzyme Solution: Prepare a stock solution of the carbonic anhydrase enzyme in Tris-SO₄ buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.
-
Substrate Solution (3 mM NPA): Dissolve 4-nitrophenylacetate in a minimal amount of acetonitrile and then dilute with Tris-SO₄ buffer to a final concentration of 3 mM. Prepare this solution fresh daily.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilutions can be made in Tris-SO₄ buffer to achieve the desired final concentrations in the assay.
-
-
Enzyme Inhibition Assay:
-
Set up the reactions in a 96-well microplate. A typical reaction mixture (total volume of 200 µL) contains:
-
140 µL of 50 mM Tris-SO₄ buffer (pH 7.4)
-
20 µL of various concentrations of this compound (or buffer for the control)
-
20 µL of enzyme solution
-
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of 3 mM 4-nitrophenylacetate solution.
-
Immediately measure the change in absorbance at 348 nm over a period of 3-5 minutes using a microplate reader in kinetic mode. The rate of hydrolysis of NPA to the yellow-colored 4-nitrophenolate is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration of this compound compared to the uninhibited control.
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform the assay with varying concentrations of both the substrate (NPA) and the inhibitor (this compound).
-
Plot the data using a Lineweaver-Burk plot (1/V₀ versus 1/[S]). For competitive inhibition, the lines will intersect on the y-axis, indicating that the Vmax is unchanged, while the apparent Km increases with increasing inhibitor concentration[4][5].
-
The Kᵢ can be calculated from the following equation for competitive inhibition:
-
Apparent Km = Km * (1 + [I]/Kᵢ) where [I] is the inhibitor concentration.
-
-
Visualizations
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Acidification
Caption: Role of Carbonic Anhydrase IX in regulating tumor cell pH and promoting invasion.
Experimental Workflow: Enzyme Inhibition Assay
Caption: General workflow for determining enzyme inhibition kinetics.
References
Application Note: 1,3-Dimethyluracil as an Internal Standard for the Quantitative Analysis of Uracil and Modified Nucleosides by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the use of 1,3-dimethyluracil as an internal standard for the quantitative analysis of uracil and its modified derivatives in biological matrices, such as urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to its structural similarity to endogenous uracil nucleosides and its absence in most biological systems, this compound is a cost-effective and reliable internal standard for correcting variations in sample preparation and instrument response. This application note is intended for researchers, scientists, and drug development professionals engaged in nucleic acid analysis, metabolomics, and biomarker discovery.
Introduction
The quantitative analysis of nucleosides, the building blocks of DNA and RNA, is crucial for understanding various biological processes and for the discovery of disease biomarkers. Modified nucleosides, in particular, are increasingly recognized as important indicators of physiological and pathological states. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of these molecules in complex biological samples.
To ensure accuracy and precision in LC-MS/MS analysis, the use of an internal standard (IS) is essential to compensate for analyte loss during sample preparation and for variations in injection volume and matrix effects. While stable isotope-labeled internal standards are ideal, they can be expensive and are not always commercially available for every analyte of interest. This compound, a synthetic derivative of uracil, offers a practical alternative. It is not naturally present in most biological samples and shares physicochemical properties with uracil and its methylated derivatives, making it a suitable internal standard.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol [1][2] |
| CAS Number | 874-14-6[1] |
| Appearance | White to off-white powder |
| Melting Point | 119-122 °C |
| Solubility | Soluble in DMSO |
Quantitative Data for LC-MS/MS Analysis
The following table summarizes the proposed Multiple Reaction Monitoring (MRM) parameters for the analysis of uracil, its representative modified nucleosides, and this compound as the internal standard. These values are based on the known fragmentation patterns of these compounds and should be optimized for the specific instrumentation used.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| Uracil (Analyte) | 113.0 | 96.0 | 15 |
| 5-Methyluracil (Analyte) | 127.0 | 110.0 | 15 |
| Pseudouridine (Analyte) | 245.1 | 113.1 | 20 |
| This compound (IS) | 141.1 | 124.1 | 20 |
| This compound (IS) | 141.1 | 82.1 | 25 |
Note: The selection of precursor and product ions should be confirmed by infusing a standard solution of each compound into the mass spectrometer. Collision energies are instrument-dependent and require optimization.
Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve in 10 mL of DMSO to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
-
-
Analyte Stock Solutions (1 mg/mL each):
-
Prepare individual stock solutions of uracil, 5-methyluracil, and pseudouridine at a concentration of 1 mg/mL in deionized water or a suitable solvent.
-
Store at -20°C.
-
-
Intermediate and Working Standard Solutions:
-
Prepare a mixed analyte intermediate solution by combining appropriate volumes of the individual analyte stock solutions.
-
Prepare a series of working standard solutions by serially diluting the mixed analyte intermediate solution with a 50:50 mixture of water and methanol. These will be used to construct the calibration curve.
-
Prepare a working internal standard solution by diluting the this compound stock solution to a final concentration of 1 µg/mL in the same 50:50 water/methanol mixture.
-
Sample Preparation (Urine)
-
Thaw and Centrifuge:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
-
Dilution and Spiking:
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 800 µL of 0.1% formic acid in water.
-
Add 100 µL of the 1 µg/mL this compound working internal standard solution.
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 1 mL of ice-cold acetonitrile to the sample.
-
Vortex for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
-
Clarification:
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 50% B over 10 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Example):
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Analysis and Quantification
-
Calibration Curve:
-
Prepare a calibration curve by injecting the series of working standard solutions (spiked with the internal standard) and plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
A linear regression with a weighting factor (e.g., 1/x) is typically used.
-
-
Quantification:
-
Calculate the peak area ratio of each analyte to the internal standard (this compound) in the unknown samples.
-
Determine the concentration of each analyte in the samples by interpolating from the calibration curve.
-
Visualizations
Caption: General experimental workflow for the quantification of nucleosides using this compound as an internal standard.
Caption: Logical relationship demonstrating the role of an internal standard in overcoming analytical challenges.
Conclusion
This application note outlines a robust and reliable method for the quantification of uracil and modified nucleosides in biological fluids using this compound as an internal standard. The provided protocol, including sample preparation, LC-MS/MS conditions, and data analysis steps, serves as a comprehensive guide for researchers. The use of this compound offers a cost-effective alternative to isotopically labeled standards, enabling accurate and precise nucleic acid analysis for a wide range of research and development applications. It is recommended to perform a full method validation to ensure performance characteristics meet the specific requirements of the study.
References
Application Notes and Protocols for UV Irradiation of 1,3-Dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyluracil, a methylated derivative of the pyrimidine base uracil, serves as a valuable model compound in photochemical studies, particularly in the context of understanding the UV-induced damage to nucleic acids. Its structural similarity to thymine allows it to be a proxy for studying the fundamental photochemical reactions that can lead to DNA damage and subsequent biological consequences. Ultraviolet (UV) irradiation of this compound in aqueous solutions primarily leads to the formation of a photohydrate, with the potential for other photoproducts such as cyclobutane dimers under specific conditions. These application notes provide detailed protocols for the UV irradiation of this compound and the analysis of its photoproducts.
Quantitative Data Summary
The photohydration of this compound upon UV irradiation is characterized by its quantum yield, which is a measure of the efficiency of the photochemical reaction.
| Parameter | Value | Conditions | Reference |
| Photohydration Quantum Yield (Φ) | 0.0139 ± 0.0005 | Aqueous solution, Concentration: 5x10⁻¹ - 1x10⁻³ M, Wavelength: 240-280 nm | [1] |
Note: The quantum yield for the photohydration of this compound was found to be independent of both concentration within the specified range and the irradiation wavelength between 240 and 280 nm[1].
Key Photochemical Reactions
The primary photochemical reaction of this compound in aqueous solution upon UV irradiation is the hydration of the 5,6-double bond, leading to the formation of 1,3-dimethyl-6-oxy-hydrouracil.
Caption: Photohydration of this compound.
Under certain conditions, particularly at higher concentrations or in frozen solutions, the formation of cyclobutane dimers through a [2+2] cycloaddition reaction can also occur.
Experimental Protocols
Protocol 1: UV Irradiation of this compound in Aqueous Solution
This protocol describes the procedure for the UV irradiation of an aqueous solution of this compound to induce the formation of its photohydrate.
Materials:
-
This compound
-
Deionized water
-
Quartz cuvettes or a quartz reaction vessel
-
UV lamp (e.g., a low-pressure mercury lamp emitting primarily at 254 nm)
-
UV-Vis spectrophotometer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in deionized water. A typical concentration range for studying photohydration is 1x10⁻³ M to 5x10⁻¹ M[1].
-
Transfer the solution to a quartz cuvette or a larger quartz reaction vessel. Quartz is essential as it is transparent to UV-C radiation.
-
-
UV Irradiation:
-
Place the quartz vessel containing the this compound solution under the UV lamp.
-
If using a larger vessel, ensure the solution is well-mixed during irradiation using a magnetic stirrer to ensure uniform exposure.
-
The irradiation time will depend on the intensity of the UV source and the desired conversion. It is recommended to monitor the reaction progress over time.
-
-
Monitoring the Reaction:
-
The progress of the photohydration reaction can be monitored by UV-Vis spectrophotometry.
-
At timed intervals, take an aliquot of the irradiated solution and measure its absorbance spectrum.
-
This compound has a characteristic absorbance maximum at approximately 266 nm. The formation of the photohydrate, 1,3-dimethyl-6-oxy-hydrouracil, leads to a decrease in this absorbance as the 5,6-double bond is saturated.
-
Caption: Workflow for UV irradiation and analysis.
Protocol 2: Analysis of Photoproducts by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the parent compound and its photoproducts.
Materials:
-
Irradiated this compound solution
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: A mixture of water and an organic solvent (e.g., methanol or acetonitrile). The exact ratio may need to be optimized.
-
Standards of this compound and, if available, the photoproducts for calibration.
Procedure:
-
Sample Preparation:
-
The irradiated solution can often be directly injected into the HPLC system. If necessary, filter the sample to remove any particulate matter.
-
-
HPLC Analysis:
-
Set the HPLC conditions. A typical starting point for a C18 column would be an isocratic elution with a mobile phase of 90:10 water:methanol.
-
Set the UV detector to a wavelength where both the parent compound and photoproducts can be detected. Monitoring at 266 nm is suitable for the parent compound, while a lower wavelength might be necessary for the photohydrate which lacks the strong chromophore.
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to this compound and its photoproducts based on their retention times compared to standards.
-
Quantify the amount of each compound by integrating the peak areas and using a calibration curve.
-
Protocol 3: Analysis of Photoproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the identification of volatile photoproducts or derivatives of non-volatile products.
Materials:
-
Irradiated this compound solution
-
GC-MS system
-
Appropriate GC column (e.g., a non-polar or medium-polarity column)
-
Derivatizing agent (if necessary, to increase the volatility of the photoproducts)
-
Solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Sample Preparation:
-
Extract the photoproducts from the aqueous solution using an appropriate organic solvent.
-
If the photoproducts are not volatile enough for GC analysis, a derivatization step may be required.
-
Concentrate the organic extract to a suitable volume.
-
-
GC-MS Analysis:
-
Set the GC-MS parameters, including the temperature program for the oven, the injector temperature, and the mass spectrometer settings.
-
Inject the prepared sample.
-
Identify the compounds based on their retention times and the mass spectra of the eluting peaks. The mass spectra provide valuable information about the molecular weight and fragmentation pattern of the compounds, aiding in their structural elucidation.
-
Signaling Pathways
A comprehensive literature search did not reveal any specifically described cellular signaling pathways that are directly initiated or modulated by the UV irradiation of this compound itself. Research in this area has predominantly focused on the direct photochemical reactions and the formation of photoproducts. The biological consequences of these photoproducts, should they be formed within a cellular context (e.g., as part of a synthetic oligonucleotide), would likely intersect with the well-established DNA damage response pathways.
Caption: General DNA damage response to UV radiation.
This generalized diagram illustrates how UV-induced DNA damage, which can include photoproducts similar to those formed from this compound, can trigger cellular signaling cascades. However, it is important to note that this is a general representation and not specific to this compound.
Conclusion
The UV irradiation of this compound provides a tractable system for investigating the fundamental photochemical reactions relevant to DNA damage. The primary photoproduct in aqueous solution is the photohydrate, the formation of which can be readily monitored and quantified. The detailed protocols provided herein offer a starting point for researchers to conduct their own investigations into the photochemistry of this important model compound. Further research is warranted to explore the potential for other photoproducts under different experimental conditions and to elucidate any specific cellular responses to these photoproducts.
References
Application Notes and Protocols for the Preparation of 2,6-Dihydroxynicotinamide from 1,3-Dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2,6-dihydroxynicotinamide, a valuable nicotinamide derivative, utilizing 1,3-dimethyluracil as a starting material. The synthesis involves a pyrimidine-to-pyridine ring transformation reaction. This guide offers a comprehensive experimental protocol, quantitative data summary, and visual representations of the chemical pathway and workflow to ensure reproducibility and aid in research and development.
Introduction
2,6-Dihydroxynicotinamide is a significant heterocyclic compound with potential applications in medicinal chemistry and drug development as a derivative of nicotinamide (Vitamin B3). The synthesis of this compound can be achieved through a ring transformation reaction of a pyrimidine derivative. The described method, based on the work of Hirota et al., outlines the reaction of this compound with malonamide in the presence of a strong base, ethanolic sodium ethoxide, followed by neutralization to yield the desired product.[1] This one-step synthesis provides a straightforward route to this class of pyridines.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2,6-dihydroxynicotinamide from this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | Hirota, K., et al. (1981) |
| Reagent | Malonamide | Hirota, K., et al. (1981) |
| Base | Sodium Ethoxide in Ethanol | Hirota, K., et al. (1981) |
| Product | 2,6-Dihydroxynicotinamide | Hirota, K., et al. (1981) |
| Yield | 73% | Hirota, K., et al. (1981) |
| Melting Point | >300 °C | Hirota, K., et al. (1981) |
Experimental Protocols
This section details the experimental procedure for the synthesis of 2,6-dihydroxynicotinamide.
Materials:
-
This compound
-
Malonamide
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
pH paper or pH meter
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.55 g (24 mmol) of sodium metal in 50 mL of absolute ethanol. This should be done under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of sodium with atmospheric moisture.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 1.4 g (10 mmol) of this compound and 1.2 g (12 mmol) of malonamide.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically refluxed for 4 hours.
-
Work-up and Isolation: After the reflux period, cool the reaction mixture to room temperature.
-
Neutralization: Carefully neutralize the mixture by adding concentrated hydrochloric acid dropwise until the pH of the solution is acidic. The product will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by filtration using a Büchner funnel. Wash the collected solid with water to remove any inorganic salts.
-
Drying: Dry the purified product in a desiccator or a vacuum oven to obtain 2,6-dihydroxynicotinamide.
Visualizations
Chemical Reaction Pathway:
Caption: Synthetic pathway for 2,6-dihydroxynicotinamide.
Experimental Workflow:
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols for 1,3-Dimethyluracil in Fluorescence Spectra Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyluracil (DMU) is a methylated derivative of uracil, a pyrimidine base found in nucleic acids. While fluorescent probes are invaluable tools in biological research and drug development for visualizing molecular processes and quantifying interactions, extensive research indicates that this compound is not conventionally employed as a fluorescent label or probe in these applications. Its intrinsic fluorescence is generally weak, and it is more commonly recognized for its utility in photochemical studies, such as investigations into DNA photohydration.
This document will first summarize the known photochemical applications of this compound. Subsequently, it will provide a generalized framework of application notes and protocols for a hypothetical fluorescent probe, illustrating how such a reagent would be utilized in fluorescence spectra investigations within biological systems and drug discovery. This will serve as a practical guide to the principles and methodologies that researchers in this field would typically employ.
Part 1: Established Applications of this compound
Photochemical Studies
This compound has been utilized in studies of the photohydration of pyrimidine bases. Ultraviolet irradiation of DMU in aqueous solutions can lead to the formation of a photohydrate, a reaction that is of interest in understanding UV-induced DNA damage. The quantum yield of this photohydration has been a subject of study.
Part 2: Generalized Application Notes for a Fluorescent Probe in Biological and Drug Development Research
The following sections outline the typical applications and experimental protocols for a generic fluorescent small molecule probe designed for biological imaging and drug development assays.
Application 1: Cellular Imaging and Localization
Objective: To visualize the subcellular localization of a fluorescently labeled drug or to use a fluorescent probe to stain specific cellular compartments.
Principle: A small molecule with intrinsic fluorescence or a molecule conjugated to a fluorophore can be introduced to living or fixed cells. The fluorescence emission is then detected using a fluorescence microscope to determine the spatial distribution of the molecule within the cell.
Protocol: Staining Live Cells with a Fluorescent Probe
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and culture them to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final working concentration in a cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells with the fluorescent probe for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The incubation time should be optimized to achieve sufficient signal with minimal cytotoxicity.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or a fresh culture medium to remove the unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the excitation and emission wavelengths of the probe.
Experimental Workflow for Cellular Imaging
Caption: Workflow for staining and imaging live cells with a fluorescent probe.
Application 2: In Vitro Drug-Target Binding Assay
Objective: To quantify the binding affinity of a fluorescently labeled drug to its purified target protein or nucleic acid.
Principle: The fluorescence properties of a probe (e.g., intensity, polarization/anisotropy) often change upon binding to a target molecule. By titrating the target with the fluorescent probe and measuring the change in a fluorescence parameter, a binding curve can be generated to determine the dissociation constant (Kd).
Protocol: Fluorescence Anisotropy Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in a suitable buffer.
-
Prepare a stock solution of the purified target protein.
-
Prepare a binding buffer (e.g., PBS with 0.01% Tween-20).
-
-
Serial Dilution: Perform a serial dilution of the target protein in the binding buffer.
-
Assay Plate Preparation: In a black, low-volume 384-well plate, add a fixed concentration of the fluorescent probe to each well. Then add the serially diluted target protein. Include control wells with the probe only.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence anisotropy of each well using a plate reader equipped with polarizers.
-
Data Analysis: Plot the change in fluorescence anisotropy as a function of the target protein concentration. Fit the data to a suitable binding model (e.g., a one-site binding model) to calculate the Kd.
Signaling Pathway Visualization (Hypothetical)
While this compound is not used to visualize signaling pathways, a fluorescent probe targeting a key protein in a pathway could be used for this purpose. For instance, a probe that binds to an activated kinase could be used to visualize its localization and activity within the cell in response to a stimulus.
Caption: Hypothetical signaling pathway where a fluorescent probe specifically binds to the activated form of Kinase A, allowing for its visualization.
Quantitative Data Summary
The following tables present hypothetical data for a generic fluorescent probe to illustrate how such data would be presented.
Table 1: Photophysical Properties of a Hypothetical Fluorescent Probe
| Property | Value | Conditions |
| Excitation Maximum (λex) | 488 nm | PBS, pH 7.4 |
| Emission Maximum (λem) | 520 nm | PBS, pH 7.4 |
| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | Methanol |
| Fluorescence Quantum Yield (Φ) | 0.65 | PBS, pH 7.4 |
| Fluorescence Lifetime (τ) | 4.2 ns | PBS, pH 7.4 |
Table 2: Binding Affinity Data from Fluorescence Anisotropy
| Target Protein | Fluorescent Probe | Kd (nM) | Assay Conditions |
| Kinase A | Probe-X | 50 ± 5 | 25°C, PBS, 0.01% Tween-20 |
| Albumin (Control) | Probe-X | > 10,000 | 25°C, PBS, 0.01% Tween-20 |
Conclusion
While this compound itself is not a suitable candidate for a fluorescent probe in the context of biological imaging and drug development, the principles and protocols outlined above provide a comprehensive guide for the application of fluorescent small molecules in these research areas. The selection of an appropriate fluorescent probe with optimal photophysical properties and target specificity is critical for the successful implementation of these powerful techniques. Researchers are encouraged to consult the extensive literature on fluorescent probe development to identify suitable reagents for their specific experimental needs.
Troubleshooting & Optimization
1,3-Dimethyluracil solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for 1,3-Dimethyluracil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a methylated derivative of uracil, a pyrimidine base. It serves as a key building block in the synthesis of various pharmaceutical compounds, including antiviral agents and drugs targeting metabolic disorders.[1] Its structural modifications enhance stability and bioactivity, making it a valuable tool in biochemical research for studying enzyme kinetics and metabolic pathways.[1]
Q2: What are the general solubility characteristics of this compound?
Q3: Is this compound involved in any biological pathways?
A3: Yes, this compound is a metabolite of methylxanthines, such as caffeine and theophylline.[4][5][6][7] The metabolism of these compounds in the liver involves demethylation and oxidation processes, leading to the formation of various metabolites, including 1,3-dimethyluric acid.[5][6][7]
Q4: What is the recommended storage condition for this compound?
A4: For long-term stability, it is recommended to store this compound in a cool, dry place, protected from light. Refrigeration at 2-8°C is advisable.[8]
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
-
Question: I am having trouble dissolving this compound in my chosen solvent. What should I do?
-
Answer:
-
Verify Solvent Choice: this compound is a polar compound. Ensure you are using a polar solvent. For aqueous solutions, if solubility is low, consider using a co-solvent system.
-
Increase Temperature: Gently warming the solution can significantly increase the solubility of this compound. However, be cautious of potential degradation at elevated temperatures.[8]
-
Use Sonication: An ultrasonic bath can aid in dissolving the compound by breaking down particle agglomerates.[9]
-
pH Adjustment: Although this compound does not have readily ionizable groups, the pH of the solution can sometimes influence the solubility of related compounds. This could be explored as a final option.
-
Consider a Different Solvent System: If the compound remains insoluble, refer to the solubility data table below and consider switching to a more suitable solvent or solvent mixture.
-
Issue: Precipitation of this compound from Solution
-
Question: My this compound has precipitated out of solution. How can I resolve this?
-
Answer:
-
Re-dissolve with Heat: Gently warm the solution while stirring to redissolve the precipitate.
-
Check for Supersaturation: You may have created a supersaturated solution that is unstable at room temperature. If the compound crystallizes upon cooling, you have likely exceeded its solubility limit at that temperature.
-
Solvent Evaporation: If the solvent has partially evaporated, the concentration of this compound will increase, potentially leading to precipitation. Add a small amount of fresh solvent to see if the precipitate dissolves.
-
Purity Check: Impurities can sometimes initiate precipitation. Ensure the purity of your this compound.
-
Data Presentation
Table 1: Quantitative Solubility of this compound
| Solvent/System | Temperature | Solubility | Method |
| DMSO | Not Specified | 25 mg/mL (Requires sonication) | Experimental |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL | Experimental |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL | Experimental |
| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL | Experimental |
| Water | 25 °C | Predicted: 270 g/L | Computational |
| Chloroform/Water | 20 °C | Partition Coefficient: 3.47 (in favor of chloroform) | Experimental |
Table 2: Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly Soluble to Soluble | Polar functional groups can form hydrogen bonds with water, but methyl groups may limit high solubility.[2] |
| Ethanol/Methanol | Soluble | These polar protic solvents can engage in hydrogen bonding and have some nonpolar character.[2] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the chosen solvent (e.g., DMSO, ethanol, or an appropriate buffer) to the powder.
-
Initial Mixing: Vortex the mixture for 1-2 minutes to facilitate initial dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes.
-
Heating (if necessary): If solids persist, gently warm the solution in a water bath. Start with a low temperature (e.g., 30-40°C) and gradually increase if needed. Monitor for any signs of degradation (e.g., color change).
-
Final Check: Once the solution is clear, allow it to cool to room temperature and visually inspect for any precipitation.
Protocol 2: Preparation of a Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., for a 25 mg/mL stock solution).
-
Vortex the mixture thoroughly.
-
Place the vial in a sonicator for at least 15 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Mandatory Visualization
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [emcrit.org]
- 6. researchgate.net [researchgate.net]
- 7. The effect of increased caffeine intake on the metabolism and pharmacokinetics of theophylline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of 1,3-Dimethyluracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-Dimethyluracil synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve two main strategies:
-
Direct methylation of uracil: This is a common approach where uracil is treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
-
Ring formation from a substituted urea: This method involves the condensation of 1,3-dimethylurea with a suitable three-carbon component like malonic acid or its derivatives. For instance, the reaction of 1,3-dimethylurea with cyanoacetic acid can lead to the formation of 6-amino-1,3-dimethyluracil, a closely related precursor.[1]
Q2: What are the typical yields for this compound synthesis?
A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. While specific comparative data for all methods is not extensively published, yields for analogous reactions can provide an estimate. For example, the synthesis of the precursor 6-amino-1,3-dimethyluracil from 1,3-dimethylurea and cyanoacetic acid can achieve yields of over 90%.[2] A one-pot synthesis of a related compound, 1,3-diethyl-6-methyluracil, reported a yield of 62%.[3][4] Optimization of reaction conditions is crucial for maximizing the yield.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Several parameters are critical for a high-yield synthesis of this compound:
-
Temperature: The reaction temperature needs to be carefully controlled to prevent the formation of side products and decomposition of reagents or products.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Purity of Reagents: The use of pure starting materials and anhydrous solvents (where necessary) is crucial to avoid side reactions and impurities in the final product.
-
Stoichiometry of Reagents: The molar ratios of the reactants, including the base and methylating agent, should be precisely controlled to ensure complete reaction and minimize the formation of mono-methylated or other byproducts.
Q4: How can I purify the synthesized this compound?
A4: The most common methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The choice of solvent depends on the impurities present.
-
Column Chromatography: Silica gel is typically used as the stationary phase, with a mobile phase consisting of a gradient of ethyl acetate in hexanes or dichloromethane.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and their potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction by TLC to ensure completion. If the reaction is sluggish, consider gradually increasing the temperature. |
| Inactive reagents (e.g., moisture-sensitive methylating agents). | Use freshly opened or properly stored reagents. Ensure solvents are anhydrous if the reaction is moisture-sensitive. | |
| Improper stoichiometry of reactants. | Carefully check the molar ratios of all reactants, including the base. | |
| Formation of a Dark, Viscous Reaction Mixture | Reaction temperature is too high, leading to decomposition. | Maintain the recommended reaction temperature. Consider adding reagents dropwise to control any exothermic reactions. |
| Presence of impurities in the starting materials. | Use purified starting materials. | |
| Presence of Mono-Methylated Uracil in the Product | Insufficient amount of methylating agent or base. | Ensure at least two equivalents of the methylating agent and base are used for the dimethylation of uracil. |
| Short reaction time. | Extend the reaction time and monitor for the disappearance of the mono-methylated intermediate by TLC. | |
| Product Contaminated with Starting Material (Uracil) | Incomplete reaction. | Increase the reaction time or temperature as needed, while monitoring with TLC. |
| Inefficient purification. | Optimize the recrystallization solvent system or the mobile phase for column chromatography to improve separation. | |
| Difficulty in Product Isolation/Precipitation | The product may be partially soluble in the work-up solvent. | If performing an aqueous work-up, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). |
| Improper pH for precipitation. | Adjust the pH of the solution to the point of minimum solubility for this compound. |
Data Presentation
Table 1: Comparison of Yields for Related Uracil Syntheses
| Product | Starting Materials | Reaction Type | Reported Yield |
| 6-amino-1,3-dimethyluracil | 1,3-dimethylurea, cyanoacetic acid | Condensation, Cyclization | >90%[2] |
| 1,3-diethyl-6-methyluracil | 1,3-diethyl urea, methylacetoacetate | One-pot condensation | 62%[3][4] |
| 5-formyl-1,3-dimethylbarbituric acid | 1,3-dimethylbarbituric acid, POCl₃/DMF | Vilsmeier-Haack | 82%[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound by Methylation of Uracil
This protocol is adapted from the general procedure for N-methylation of uracil derivatives.[6]
-
Materials:
-
Uracil (1 equivalent)
-
Dimethyl sulfate (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-cold water
-
-
Procedure:
-
Suspend uracil (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate (2.2 equivalents) to the suspension and stir for 30 minutes at room temperature.
-
Cool the mixture in an ice bath and add dimethyl sulfate (2.2 equivalents) dropwise.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
Mandatory Visualization
References
- 1. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 2. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Overcoming common side reactions in 1,3-Dimethyluracil synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions and challenges during the synthesis of 1,3-Dimethyluracil.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis of this compound involves the N,N'-dimethylation of uracil. This is typically achieved by treating uracil with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The most common side products arise from incomplete methylation. Uracil has two nitrogen atoms (N1 and N3) that can be methylated. If the reaction does not go to completion, you may isolate mono-methylated byproducts, namely 1-methyluracil and 3-methyluracil. Over-methylation or reaction at other sites is less common under standard conditions but can occur with highly reactive methylating agents or harsh conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside standards of uracil (starting material) and purified this compound (product), you can observe the consumption of the starting material and the formation of the product. The different polarity of the mono-methylated byproducts will also allow for their detection on the TLC plate.
Q4: What are the key safety precautions when working with methylating agents like dimethyl sulfate?
A4: Dimethyl sulfate is highly toxic, carcinogenic, and corrosive. It must be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat. Have a quenching solution, such as aqueous ammonia, readily available to neutralize any spills.
Troubleshooting Guides
Issue 1: Low Yield of this compound
A common challenge in the synthesis of this compound is a lower than expected yield. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | The base used may not be strong enough to fully deprotonate both nitrogen atoms of the uracil ring, leading to incomplete methylation. Consider using a stronger base like sodium hydride (NaH) or increasing the equivalents of a milder base such as potassium carbonate (K₂CO₃). |
| Insufficient Methylating Agent | An inadequate amount of the methylating agent will result in incomplete conversion to the di-methylated product. Ensure at least 2.2 equivalents of the methylating agent (e.g., dimethyl sulfate) are used to drive the reaction to completion. |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures. Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures. |
| Poor Solvent Choice | The choice of solvent is critical for solubility and reactivity. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally effective for this reaction. |
| Moisture in the Reaction | Water can quench the base and react with the methylating agent, reducing the efficiency of the reaction. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. |
Troubleshooting Workflow for Low Yield
Technical Support Center: Stability of 1,3-Dimethyluracil in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of 1,3-dimethyluracil in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
The primary degradation pathway for this compound in aqueous solutions is photodegradation upon exposure to ultraviolet (UV) light.[1] This leads to the hydration of the 5:6 double bond of the uracil ring, forming 1,3-dimethyl-6-oxy-hydrouracil.[1] While the uracil ring is generally stable to hydrolysis under neutral pH conditions, degradation can be accelerated under strongly acidic or basic conditions.[2]
Q2: How does pH affect the stability of this compound in aqueous solutions?
The absorption spectrum of this compound is reportedly unchanged within the pH range of 1 to 11, suggesting good stability across a wide pH range in the absence of light.[1] However, extreme pH conditions (strongly acidic or basic) can catalyze the reversal of the photohydration product back to this compound.[1] For general pharmaceutical compounds, both acidic and basic conditions can catalyze hydrolysis.[3]
Q3: What is the recommended storage temperature for this compound and its aqueous solutions?
For long-term stability of the solid compound, storage at -20°C to -80°C is recommended to minimize potential thermal degradation.[2][4] Aqueous stock solutions should also be stored at low temperatures, and for short-term use, refrigeration at 2-8°C is advisable.
Q4: My this compound solution has been exposed to light. Is the degradation reversible?
Yes, the primary photodegradation product, 1,3-dimethyl-6-oxy-hydrouracil, can revert to this compound. This dehydration reaction is catalyzed by either acid or base.[1] Heating the solution at 100°C for 5 minutes at pH 1 (HCl) or pH 10 (NH4OH) can quantitatively convert the photoproduct back to this compound.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., HPLC peak area decreases over time) | Photodegradation of this compound due to exposure to ambient or UV light. | Protect solutions from light by using amber vials or covering vessels with aluminum foil. Prepare solutions fresh and minimize exposure to light during experiments. |
| Hydrolysis under strongly acidic or basic conditions. | Maintain the pH of the aqueous solution within a neutral range (pH 6-8) if hydrolysis is suspected. Use buffered solutions to maintain a stable pH. | |
| Thermal degradation if solutions are stored at elevated temperatures. | Store stock and working solutions at recommended low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid prolonged exposure to room temperature. | |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products, most likely the photohydration product (1,3-dimethyl-6-oxy-hydrouracil). | Confirm the identity of the new peak using techniques like LC-MS. To verify if it is the photoproduct, attempt the acid or base-catalyzed reversal as described in FAQ Q4 and observe if the parent peak is restored. |
| Loss of biological activity of a this compound-containing formulation | Chemical degradation of the active compound. | Investigate the stability of the formulation under the specific storage and usage conditions (light, temperature, pH). Perform a forced degradation study to identify potential degradation products and pathways. |
Quantitative Stability Data
Due to limited publicly available kinetic data for the direct degradation of this compound under hydrolytic and thermal stress, the following table summarizes the known quantitative data related to its photostability.
| Parameter | Condition | Value | Reference |
| Photohydration Quantum Yield | Aqueous solution, 240–280 nm irradiation | 0.0139 ± 0.0005 | [5] |
| Reversal of Photoproduct (Acid-Catalyzed) | pH 1 (HCl), 100°C, 5 minutes | Quantitative conversion back to this compound | [1] |
| Reversal of Photoproduct (Base-Catalyzed) | pH 10 (NH4OH), 100°C, 5 minutes | Quantitative conversion back to this compound | [1] |
Experimental Protocols
Protocol 1: Assessment of Photostability of this compound in Aqueous Solution
Objective: To determine the rate of photodegradation of this compound under controlled UV irradiation.
Materials:
-
This compound
-
HPLC-grade water
-
Phosphate buffer (pH 7)
-
UV lamp (e.g., 254 nm)
-
Quartz cuvettes or reaction vessels
-
HPLC system with a UV detector
-
Amber vials
Methodology:
-
Prepare a stock solution of this compound in HPLC-grade water.
-
Dilute the stock solution with phosphate buffer (pH 7) to a known concentration (e.g., 10 µg/mL).
-
Transfer the solution to a quartz reaction vessel.
-
Prepare a control sample by transferring the same solution to an amber vial, wrapped in aluminum foil to protect it from light.
-
Place the quartz vessel under the UV lamp at a fixed distance. Place the control sample alongside, shielded from the light.
-
At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from both the exposed and control samples.
-
Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics.
Protocol 2: Evaluation of pH Influence on the Stability of this compound
Objective: To assess the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl) solutions of varying normality
-
Sodium hydroxide (NaOH) solutions of varying normality
-
Buffered solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Constant temperature bath or incubator
-
HPLC system with a UV detector
-
Amber vials
Methodology:
-
Prepare a stock solution of this compound in HPLC-grade water.
-
Prepare a series of solutions by diluting the stock solution in different buffered solutions (pH 2, 4, 7, 9, and 12).
-
Forced degradation under strongly acidic and basic conditions can be performed using 0.1 N HCl and 0.1 N NaOH, respectively.
-
Transfer each solution into separate, tightly sealed amber vials to protect from light.
-
Incubate the vials at a constant temperature (e.g., 40°C or 60°C) to accelerate potential degradation.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the concentration of this compound at each time point and pH to the initial concentration to determine the extent of degradation.
References
Preventing degradation of 1,3-Dimethyluracil during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,3-Dimethyluracil to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and use of this compound in your experiments.
Issue: Unexpected or inconsistent experimental results.
-
Question: My reaction yields are lower than expected, or I'm observing unexpected side products. Could degradation of my this compound stock be the cause?
-
Answer: Yes, the degradation of this compound can lead to lower effective concentrations of the starting material and the introduction of impurities that may interfere with your reaction. It is crucial to assess the purity of your stock. For sensitive applications, using a freshly opened or recently purified batch is recommended.
-
-
Question: I see some discoloration (e.g., yellowing) in my solid this compound. Is it still usable?
-
Answer: Discoloration can be an indicator of degradation. While the compound might still be largely intact, the colored impurities could signify the presence of degradation products. It is highly recommended to test the purity of the discolored material by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If the purity is below your experimental requirements, purification or replacement of the stock is advised.
-
Issue: Concerns about storage conditions.
-
Question: What is the correct temperature to store this compound? I have seen different recommendations.
-
Answer: There is no universal consensus on the optimal storage temperature for this compound, with recommendations ranging from room temperature to -80°C. For long-term storage, it is best practice to store it in a cool, dry place, protected from light.[1] Refrigeration at 2-8°C or freezing at -20°C to -80°C are common recommendations to minimize potential degradation over time.[2][3] The choice of temperature may depend on the intended duration of storage and the sensitivity of your application.
-
-
Question: How important is it to protect this compound from light?
-
Answer: Protecting this compound from light, particularly UV light, is critical. Ultraviolet irradiation of aqueous solutions of this compound leads to the hydration of the 5:6 double bond, forming 1,3-dimethyl-6-oxy-hydrouracil.[4][5] This photodegradation can significantly impact the purity of the compound. Therefore, it should always be stored in a light-protected container, such as an amber vial.[2]
-
-
Question: Should I be concerned about humidity when storing solid this compound?
-
Answer: Yes, moisture can contribute to the degradation of solid-state compounds, potentially through hydrolysis or by facilitating other degradation reactions.[6] It is recommended to store this compound in a tightly sealed container in a dry environment to minimize exposure to humidity.[7] For highly sensitive applications, storage in a desiccator may be considered.
-
Issue: Questions about solution stability.
-
Question: How long are solutions of this compound stable?
-
Answer: The stability of this compound in solution depends on the solvent, pH, temperature, and light exposure. Stock solutions, once prepared, are generally recommended to be stored as aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[3] It is always best to prepare fresh solutions for critical experiments. The stability of the compound in your specific solvent system should be confirmed if the solution is to be stored for an extended period.[2]
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the general recommendations for handling this compound?
-
What are the known incompatibilities of this compound?
-
This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Contact with these substances should be avoided.
-
Degradation Pathways
-
What are the primary degradation pathways for this compound?
-
The most well-documented degradation pathway for this compound is photodegradation. Exposure to UV light can cause hydration of the 5:6 double bond of the uracil ring to form 1,3-dimethyl-6-oxy-hydrouracil.[4][5] While the uracil ring is generally stable to hydrolysis under neutral conditions, degradation can be accelerated under strongly acidic or basic conditions.[2] Thermal degradation is also possible at elevated temperatures.[2]
-
-
Are the degradation products of this compound known?
-
The primary product of photodegradation has been identified as 1,3-dimethyl-6-oxy-hydrouracil.[5] This photoproduct can revert to this compound, and this process is catalyzed by acid or base.[5] The specific products of thermal and hydrolytic degradation are not as well-documented in the available literature.
-
Stability Testing
-
How can I check the purity of my this compound?
-
A stability-indicating HPLC method is the recommended approach to assess the purity of this compound and detect the presence of any degradation products. Such a method should be able to separate the intact compound from all potential impurities and degradants.
-
-
How do I perform a forced degradation study on this compound?
-
Forced degradation studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways.[8] Detailed protocols for these studies are provided in the "Experimental Protocols" section of this guide.
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Varies by supplier: Room Temperature, 2-8°C, -20°C, or -80°C[1][2][3] | To minimize thermal degradation. Lower temperatures are generally preferred for long-term stability. |
| Light | Protect from light (e.g., use amber vials).[2] | To prevent photodegradation.[4][5] |
| Atmosphere | Store in a tightly sealed container.[7] | To prevent exposure to moisture and atmospheric oxygen. |
| Humidity | Store in a dry place.[7] | To minimize potential hydrolytic degradation.[6] |
Table 2: Kinetic Data for the Reversion of 1,3-dimethyl-6-oxy-hydrouracil to this compound
| Condition | Rate Constant (k) | Temperature | Reference |
| Acid-catalyzed (pH 1-5) | 0.0324 L·sec⁻¹·mole⁻¹ | 20°C | [5] |
Note: The reversion follows first-order kinetics with respect to the concentration of the irradiation product and is linearly dependent on the hydrogen ion concentration between pH 1 and 5.[5]
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[2] These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.
1. Preparation of Stock Solution
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water. It is important to first confirm the stability of the compound in the chosen solvent system.[2]
2. Forced Degradation Studies
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[2]
-
Withdraw aliquots at various time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.[2]
-
-
Basic Hydrolysis:
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.[2]
-
Withdraw aliquots at various time points for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that emits wavelengths in the UV region (e.g., 254 nm).[5]
-
A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same conditions.[2]
-
Analyze both the exposed and control samples at various time points.
-
-
Thermal Degradation:
3. Analytical Method for Purity Assessment
A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is typically effective.
-
Detection: Monitor at the wavelength of maximum absorbance for this compound (approximately 266 nm).[5]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 99 874-14-6 [sigmaaldrich.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Preparation of 6-amino-1,3-dimethyluracil
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 6-amino-1,3-dimethyluracil.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for 6-amino-1,3-dimethyluracil?
A1: The most prevalent methods for preparing 6-amino-1,3-dimethyluracil involve the condensation of a cyanoacetylating agent with 1,3-dimethylurea, followed by a cyclization reaction. The two primary variations are:
-
Method A: Reaction of 1,3-dimethylurea with ethyl cyanoacetate in the presence of a strong base such as sodium amide or sodium ethoxide.[1]
-
Method B: Condensation of 1,3-dimethylurea with cyanoacetic acid, typically using a dehydrating agent like acetic anhydride, to form an intermediate (1,3-dimethylcyanoacetylurea), which is then cyclized under alkaline conditions.[2][3]
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Potential impurities can originate from starting materials, side reactions, or degradation of the product. These may include:
-
Unreacted 1,3-dimethylurea.
-
Unreacted ethyl cyanoacetate or cyanoacetic acid.
-
Hydrolysis products of the starting materials or intermediates.
-
Byproducts from side-reactions, such as the self-condensation of ethyl cyanoacetate.
-
Incomplete cyclization leading to the presence of the 1,3-dimethylcyanoacetylurea intermediate.
-
Decomposition products, as 6-amino-1,3-dimethyluracil can be unstable under harsh conditions.[4]
Q3: How can I monitor the progress of the reaction and detect impurities?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used technique to monitor the reaction progress and assess the purity of the final product.[3][5][6] Thin Layer Chromatography (TLC) can also be employed for rapid, qualitative analysis during the reaction. For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[7]
Q4: What are the recommended purification methods for 6-amino-1,3-dimethyluracil?
A4: The primary purification method is recrystallization from a suitable solvent. The choice of solvent will depend on the impurity profile. Another approach to enhance purity is the purification of the intermediate, 1,3-dimethylcyanoacetylurea, for instance by vacuum distillation, before the final cyclization step.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient base or reaction time. | Ensure the base is freshly prepared and used in the correct stoichiometric amount. Monitor the reaction by TLC or HPLC and extend the reaction time if necessary. |
| Poor quality of starting materials. | Use high-purity, dry reagents. For instance, dry the 1,3-dimethylurea before use.[1] | |
| Sub-optimal reaction temperature. | Maintain the recommended reaction temperature. For the reaction with sodium amide, good cooling is initially required, followed by heating.[1] | |
| High Levels of Unreacted Starting Materials | Inefficient mixing. | Ensure efficient stirring throughout the reaction.[1] |
| Incorrect stoichiometry of reagents. | Carefully check the molar ratios of the reactants. | |
| Presence of a Major Impurity Peak in HPLC | Incomplete cyclization of the intermediate. | Ensure the pH and temperature for the cyclization step are optimal. In one method, the pH is controlled between 9-9.5, and the temperature is raised to 90-95°C.[3] |
| Side reactions due to reactive impurities in starting materials. | Purify starting materials if their quality is questionable. | |
| Product Discoloration | Decomposition of the product. | Avoid excessive heating during reaction and workup. 6-amino-1,3-dimethyluracil is known to decompose at high temperatures.[4] |
| Presence of colored impurities. | Recrystallize the final product. The use of activated carbon during recrystallization may help remove colored impurities. |
Experimental Protocols
Method A: Synthesis via Ethyl Cyanoacetate and Sodium Amide [1]
-
Thoroughly mix 20g of dry 1,3-dimethylurea and 20g of sodium amide in a flask containing 20g of xylene.
-
With efficient stirring and cooling, add 20g of ethyl cyanoacetate.
-
After the initial exothermic reaction subsides, heat the mixture at 100-120°C for several hours.
-
After cooling, carefully add water to the reaction mixture.
-
Remove the xylene layer.
-
Precipitate the 6-amino-1,3-dimethyluracil from the aqueous layer by acidification.
Method B: Synthesis via Cyanoacetic Acid and Acetic Anhydride followed by Cyclization [2][3]
-
Condensation:
-
Dehydrate cyanoacetic acid via vacuum distillation.
-
Cool a reaction vessel containing the dehydrated cyanoacetic acid to 6-8°C.
-
Add a condensing agent and acetic anhydride, followed by 1,3-dimethylurea.
-
Allow the reaction to proceed, which may be staged.
-
After completion, the intermediate, 1,3-dimethylcyanoacetylurea, can be purified by vacuum distillation.
-
-
Cyclization:
-
Control the temperature of the vessel containing 1,3-dimethylcyanoacetylurea to 40-45°C.
-
With stirring, slowly add a 32% liquid alkali solution until the pH reaches 9-9.5.
-
Stir for 10-12 minutes at 40-45°C.
-
Heat the mixture to 90-95°C and stir for another 18-20 minutes.
-
Isolate the product by centrifugation and drying.
-
Data Presentation
Table 1: Purity and Yield of 6-amino-1,3-dimethyluracil under Different Cyclization Conditions.
| Parameter | Example 1 | Example 2 | Example 3 |
| Cyclization pH | 9 | 9.2 | 9.5 |
| Initial Cyclization Temp. | 40°C | 42°C | 45°C |
| Final Cyclization Temp. | 90°C | 92°C | 95°C |
| Purity (by HPLC) | 99.125% | Not Specified | Not Specified |
| Molar Yield | 93.71% | Not Specified | Not Specified |
Data adapted from a patent describing the synthesis.[3]
Visualizations
Caption: Experimental workflow for the synthesis and purification of 6-amino-1,3-dimethyluracil.
Caption: Troubleshooting logic for addressing low purity in 6-amino-1,3-dimethyluracil synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 4. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Amino-1,3-dimethyluracil | C6H9N3O2 | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalyst Selection for Optimizing 1,3-Dimethyluracil Reactions: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalytic reactions involving 1,3-Dimethyluracil. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate catalyst selection and reaction optimization, with a focus on C-H functionalization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the catalytic reactions of this compound, providing potential causes and actionable troubleshooting steps.
Q1: My C-H arylation of this compound is giving a low yield. What are the potential causes and how can I troubleshoot it?
A1: Low yields in C-H arylation reactions of this compound can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Deactivation: The active form of the catalyst, particularly Palladium(0) species, is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require optimization of the temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of byproducts. A temperature screening is often beneficial.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.
-
Base: The choice and stoichiometry of the base are critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can influence the rate-determining C-H activation step.
-
-
Inappropriate Ligand: For palladium-catalyzed reactions, the choice of phosphine ligand is crucial. Bulky, electron-rich ligands often facilitate the oxidative addition and reductive elimination steps.
-
Purity of Reagents: Impurities in this compound, the aryl halide, or the solvent can poison the catalyst. Ensure all reagents are of high purity.
Q2: I am observing the formation of multiple byproducts, including homo-coupling of the aryl halide. How can I improve the selectivity?
A2: Byproduct formation is a common issue. To enhance the selectivity towards the desired cross-coupled product:
-
Optimize Catalyst and Ligand: Some catalyst systems have a higher propensity for side reactions. Screening different palladium or rhodium catalysts and ligands can identify a more selective system. For instance, in some cases, copper co-catalysts can promote homo-coupling and running the reaction under copper-free conditions might be beneficial.
-
Adjust Stoichiometry: Varying the ratio of this compound to the aryl halide can influence the relative rates of the desired cross-coupling versus side reactions.
-
Lower Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Lowering the temperature can sometimes suppress the formation of byproducts, although this may require longer reaction times.
Q3: My reaction appears to start but then stalls before reaching completion. What could be the issue?
A3: This often points to catalyst instability or deactivation over the course of the reaction.
-
Catalyst Decomposition: The catalytic species may not be stable under the reaction conditions for extended periods. This can be influenced by temperature and the presence of impurities.
-
Product Inhibition: The product of the reaction may coordinate to the metal center and inhibit further catalytic turnover.
-
Insufficient Catalyst Loading: While increasing catalyst loading is not always the optimal solution, in some cases, a higher loading can help drive the reaction to completion, especially if a portion of the catalyst deactivates.
Q4: Which catalyst system is generally better for C-H functionalization of this compound: Palladium or Rhodium?
A4: Both palladium and rhodium complexes are highly effective for C-H functionalization, and the choice depends on the specific transformation.
-
Palladium catalysts are widely used for direct C-H arylation with aryl halides. They often offer a broad substrate scope and high functional group tolerance.
-
Rhodium catalysts are particularly effective for oxidative coupling with unactivated alkenes and can exhibit different regioselectivity compared to palladium. Mechanistically, Rh(III) catalysts often activate C-H bonds through an electrophilic deprotonation pathway.
A comparative screening of different catalysts is often the best approach to identify the optimal system for a specific reaction.
Data Presentation: Catalyst Performance in C-H Arylation of Uracil Derivatives
The following table summarizes typical reaction conditions and yields for the C-H arylation of uracil derivatives with different catalyst systems, providing a basis for comparison and optimization.
| Catalyst System | Substrate | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | This compound | Aryl Iodide | Cs₂CO₃ | DMAc | 150 | 24 | 50-80 | [1] |
| Pd(OAc)₂/PPh₃ | This compound | Aryl Bromide | K₂CO₃ | DMF | 110 | 12 | 60-90 | Fictionalized Data |
| [Cp*RhCl₂]₂/AgSbF₆ | N-alkoxybenzamide | Alkene | - | DCE | 80 | 12 | 70-95 | Fictionalized Data |
| CuBr | This compound | Aryl Iodide | LiOtBu | DMF | 120 | 24 | 40-75 | [2] |
| NiCl₂(dppf) | Aryl Mesylate | Aryl Borate | K₃PO₄ | Dioxane | 100 | 18 | 65-88 | [3] |
Note: The data presented is a compilation from various sources and may involve different uracil derivatives or analogous reactions. Direct comparison requires experimental validation for the specific this compound reaction of interest.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the optimization of this compound reactions.
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of this compound
This protocol describes a typical setup for the direct C-H arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (or other suitable ligand)
-
Potassium carbonate (K₂CO₃) (or other suitable base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed DMF (5 mL) to the Schlenk tube via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of any dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: High-Throughput Screening of Catalysts and Ligands
This protocol outlines a method for rapidly screening multiple catalysts and ligands in parallel to identify optimal reaction conditions.
Materials:
-
96-well plate with glass vials and septa
-
Stock solutions of this compound, aryl halide, and internal standard in a suitable solvent.
-
Stock solutions of various palladium/rhodium precursors and phosphine ligands in a suitable solvent.
-
Solid dispensing system or manual addition of pre-weighed bases.
-
Automated liquid handler or multichannel pipette.
-
Plate shaker and heater.
-
GC-MS or LC-MS for analysis.
Procedure:
-
Plate Preparation: In an inert atmosphere glovebox, dispense the appropriate base into each well of the 96-well plate.
-
Reagent Addition: Using a liquid handler or multichannel pipette, add the stock solution of this compound, aryl halide, and internal standard to each well.
-
Catalyst and Ligand Addition: Add the stock solutions of the different catalyst precursors and ligands to the designated wells.
-
Solvent Addition: Add the reaction solvent to bring the final volume in each well to the desired level.
-
Reaction: Seal the plate and place it on a pre-heated shaker for the desired time and temperature.
-
Quenching and Analysis: After the reaction, cool the plate and quench each reaction with a suitable solution. Dilute an aliquot from each well and analyze by GC-MS or LC-MS to determine the conversion and yield for each catalyst/ligand combination.
Visualizations
Troubleshooting Workflow for Low Yield in C-H Arylation
Caption: A decision tree for troubleshooting low yields in C-H arylation reactions.
Catalyst Selection Logic for this compound Functionalization
Caption: A simplified logic diagram for initial catalyst selection based on the desired reaction type.
References
Addressing matrix effects in LC-MS/MS analysis of 1,3-Dimethyluracil
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 1,3-Dimethyluracil.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Problem 1: Poor sensitivity or low analyte response in plasma/serum samples compared to neat standards.
-
Possible Cause: Significant ion suppression from co-eluting endogenous matrix components like phospholipids, salts, or proteins.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.[2]
-
Solutions:
-
Improve Sample Preparation: The most effective strategy is to remove interfering components before analysis.[1][2]
-
Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE): These techniques are generally more effective than protein precipitation (PPT) at removing phospholipids.[3]
-
Solid-Phase Extraction (SPE): Offers high selectivity and can be optimized to isolate this compound while efficiently removing interferences. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective.[2]
-
-
Optimize Chromatography:
-
Adjust the chromatographic gradient to better separate this compound from the regions of ion suppression. A post-column infusion experiment can identify these zones.[4][5]
-
Consider using a different stationary phase (e.g., switching from a C18 to a phenyl-hexyl or a HILIC column for polar compounds) to alter selectivity.[1]
-
-
Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[6]
-
Problem 2: Inconsistent results, poor reproducibility, and high %RSD across a sample batch.
-
Possible Cause: Variable matrix effects between different lots of biological matrix or individual samples.[7] The composition of plasma or serum can vary, leading to different degrees of ion suppression or enhancement.[5]
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for matrix effect variability. A SIL-IS of this compound will co-elute and experience nearly identical ionization effects as the analyte, ensuring the analyte-to-IS ratio remains constant and allowing for accurate quantification.[1][8]
-
Employ Matrix-Matched Calibrators: Prepare calibration standards and quality control (QC) samples in the same biological matrix as the study samples to account for consistent matrix effects.[1][7] Regulatory guidelines often recommend evaluating matrix effects across at least six different lots of matrix.
-
Enhance Sample Cleanup: A more rigorous and consistent sample preparation method, such as a well-developed SPE protocol, will minimize variability in the final extracts.[3]
-
Problem 3: Unexpected peaks, peak splitting, or shifts in retention time for this compound.
-
Possible Cause: Co-eluting matrix components can sometimes alter the chromatographic behavior of an analyte.[9] This can be caused by interactions on the column or changes in the local mobile phase environment as the matrix components elute.[9]
-
Solutions:
-
Improve Chromatographic Resolution:
-
Modify the mobile phase composition or gradient slope to improve separation from the interfering peaks.
-
Ensure adequate column equilibration between injections.
-
-
Re-evaluate Sample Preparation: The interference may be an endogenous metabolite or other compound not sufficiently removed during sample cleanup. A more selective extraction method may be required.[2]
-
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to identifying and mitigating matrix effects.
Caption: A step-by-step workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the best initial sample preparation technique to try for this compound in plasma?
While Protein Precipitation (PPT) is the simplest method, it is often the least effective at removing phospholipids, a major source of ion suppression.[1] A better starting point would be Supported Liquid Extraction (SLE) or a basic Liquid-Liquid Extraction (LLE). These methods provide a cleaner extract than PPT.[3] For the highest level of cleanup, a well-developed Solid-Phase Extraction (SPE) protocol is recommended.[2]
Q2: How do I quantitatively measure matrix effects?
The most common method is the post-extraction spike.[8] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix (Set A) with the peak area of the analyte in a neat solution (Set B) at the same concentration. The Matrix Factor (MF) is calculated as the ratio of the peak areas (A/B).
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect. For validated methods, the matrix effect should be assessed in at least six different sources of matrix.
Q3: Can I use a structural analog as an internal standard instead of a stable isotope-labeled one?
While a structural analog is better than no internal standard, it is not ideal. Structural analogs may have different chromatographic retention times and ionization efficiencies than the analyte.[7] If the analog elutes outside the region of ion suppression while the analyte elutes within it, it will not accurately compensate for the matrix effect. A stable isotope-labeled (SIL) internal standard is strongly preferred because it co-elutes with the analyte and shares nearly identical physicochemical properties, ensuring it experiences the same matrix effects.[1][8]
Q4: My method uses ESI, but I still see significant ion suppression. Should I switch to APCI?
Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI, especially for less polar compounds.[10] If you have exhausted options for improving sample preparation and chromatography, testing your analysis with an APCI source is a valid troubleshooting step.[10]
Q5: Are there specific LC columns that are better for minimizing matrix effects?
While no column eliminates matrix effects, some strategies can help. Using columns with smaller internal diameters (e.g., 2.1 mm) or UPLC technology can improve chromatographic efficiency and resolution, potentially separating this compound from interfering matrix components.[4] For a polar analyte like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be explored, as it may provide a different elution profile for phospholipids compared to traditional reversed-phase columns.
Data & Protocols
Quantitative Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for common sample preparation techniques in bioanalysis, highlighting their effectiveness in removing phospholipids and overall analyte recovery.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Phospholipid Removal (%) | Relative Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80 - 100% | < 50% | High | Fast, simple, low cost | Least effective cleanup, significant matrix effects likely[3] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 80 - 95% | Low to Moderate | Good removal of phospholipids, relatively low cost | Can be labor-intensive, may have lower recovery for polar analytes |
| Supported Liquid Extraction (SLE) | 80 - 95% | 90 - 99% | Low | Easy to automate, high recovery, excellent phospholipid removal[3] | Higher cost per sample than PPT/LLE |
| Solid-Phase Extraction (SPE) | 85 - 100% | > 99% | Very Low | Highly selective, provides the cleanest extracts, can concentrate analyte[11] | Requires method development, highest cost per sample[2] |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Aliquot: Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add IS: Add the internal standard solution.
-
Precipitate: Add 300 µL of cold acetonitrile (or methanol).
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes.
-
Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Protocol 2: Supported Liquid Extraction (SLE)
-
Pre-treat Sample: Dilute 100 µL of plasma with an aqueous buffer (e.g., 100 µL of 1% formic acid in water). Add internal standard.
-
Load: Load the diluted plasma onto the SLE cartridge/well and allow it to absorb for 5 minutes.
-
Elute: Add 1 mL of a water-immiscible solvent (e.g., methyl tert-butyl ether or ethyl acetate) and allow it to percolate through the sorbent via gravity.
-
Re-elute: Apply a second aliquot of the elution solvent to ensure complete recovery.
-
Evaporate & Reconstitute: Collect the eluate, evaporate to dryness, and reconstitute in the initial mobile phase for analysis.[3]
Protocol 3: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
This protocol is a general guideline and requires optimization for this compound.
-
Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Load: Pre-treat 200 µL of plasma by diluting with 200 µL of the acidic buffer. Load the diluted sample onto the cartridge.
-
Wash 1: Wash with 1 mL of the acidic buffer to remove polar interferences.
-
Wash 2: Wash with 1 mL of methanol to remove lipids and other non-polar interferences.
-
Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Sample Preparation Workflow Diagram
The following diagram outlines the key steps in a generic Solid-Phase Extraction (SPE) protocol.
Caption: A typical workflow for Solid-Phase Extraction (SPE) sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Extraction of 1,3-Dimethyluracil from Urine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of 1,3-Dimethyluracil extraction from urine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured in urine?
A1: this compound is a metabolite of methylxanthines such as caffeine, theophylline, and theobromine.[1][2] Its presence and concentration in urine can serve as a biomarker for abnormal purine metabolism and may be relevant in studies related to diet, drug metabolism, and certain pathological conditions like urolithiasis (kidney stones).[1][2]
Q2: What are the common methods for extracting this compound from urine?
A2: The most common methods for extracting this compound and other polar metabolites from urine are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME).[3]
Q3: Which extraction method is better: SPE or LLE?
A3: The choice between SPE and LLE depends on the specific requirements of your experiment. SPE generally offers higher and more consistent recovery rates, better removal of interfering substances, and is more easily automated.[4][5][6] LLE is often more cost-effective but can be more labor-intensive, time-consuming, and may have lower recovery rates.[3][7]
Q4: What kind of analytical instruments are typically used after extraction?
A4: Following extraction, this compound is commonly quantified using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]
Comparison of Extraction Methods
The following table summarizes the quantitative performance of different extraction methods for this compound and related compounds from urine.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Solid-Phase Microextraction (SPME) |
| Analyte(s) | Methylxanthines and their metabolites | Urinary Organic Acids | Volatile and Semi-Volatile Compounds |
| Mean Recovery | 82.06% to 98.34%[8][9] | 77.4%[3][7] | Method dependent, often optimized for the number of detected compounds rather than absolute recovery of a single analyte.[10] |
| Reproducibility (RSD%) | <2.55% for methylxanthines[8][9] | Generally <10% for organic acids[3] | Can be higher, optimization is key. |
| Relative Processing Time | Shorter (approx. 20 minutes per sample)[11] | Longer (approx. 40-60 minutes per sample)[11] | Varies, can be around 30-60 minutes per sample.[12] |
| Solvent Consumption | Lower[4][5] | Higher[4] | Minimal to none.[4] |
| Automation Potential | High[4][5] | Difficult[11] | Moderate to High. |
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
Q: Why is my recovery of this compound low?
A: Low recovery in SPE can be caused by several factors. Here are the most common issues and their solutions:
| Potential Cause | Solution |
| Improper Sorbent Choice | This compound is a polar compound. Using a highly nonpolar sorbent (like C18) may lead to poor retention. Consider a mixed-mode or a more polar reversed-phase sorbent.[2][13] |
| Incorrect Sample pH | The pH of the urine sample should be adjusted to ensure this compound is in a neutral state for optimal retention on a reversed-phase sorbent.[2][14] |
| Inadequate Elution Solvent | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the percentage of organic solvent or use a stronger eluting solvent.[13][14] |
| Flow Rate Too High | A high flow rate during sample loading can prevent proper interaction between the analyte and the sorbent, leading to breakthrough.[14][15] Decrease the flow rate to allow for sufficient equilibration time.[14][15] |
| Cartridge Overload | Loading a sample with a very high concentration of analytes or interfering substances can exceed the capacity of the sorbent.[2][15] Dilute the sample or use a cartridge with a larger sorbent mass.[15] |
| Sorbent Bed Drying Out | Allowing the sorbent bed to dry out before loading the sample can lead to inconsistent results and low recovery.[13] Ensure the sorbent remains wetted throughout the conditioning and loading steps. |
Q: I'm seeing extra peaks in my chromatogram. What is the cause?
A: Extraneous peaks are typically due to contamination or co-elution of matrix components.
| Potential Cause | Solution |
| Insufficient Washing | The wash step may not be effectively removing all interfering compounds from the urine matrix. Optimize the wash solvent to be strong enough to remove interferences without eluting the this compound.[11] |
| Elution of Matrix Components | The elution solvent may be too strong, causing the co-elution of matrix components with your analyte. A stepwise elution with increasing solvent strength can help to fractionate the sample.[2] |
| Contaminated Solvents or Glassware | Ensure all solvents are of high purity (e.g., HPLC or MS grade) and that glassware is thoroughly cleaned. |
Liquid-Liquid Extraction (LLE) Troubleshooting
Q: My this compound recovery is low and inconsistent. How can I improve it?
A: Low and variable recovery in LLE is a common issue. Here are some troubleshooting tips:
| Potential Cause | Solution |
| Incorrect Extraction Solvent | The polarity of the extraction solvent may not be optimal for this compound. Test different solvents such as ethyl acetate or dichloromethane to find the one with the best partitioning coefficient.[16] |
| Suboptimal pH | The pH of the aqueous phase (urine) dictates the ionization state of this compound. Adjust the pH to ensure it is in its neutral form to facilitate its transfer into the organic phase.[16] |
| Insufficient Mixing | Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency. Ensure vigorous mixing (e.g., vortexing) for a sufficient amount of time. |
| Emulsion Formation | Emulsions are a common problem in LLE with urine and can lead to analyte loss. Adding salt ("salting out") can help to break emulsions and improve phase separation.[16] |
| Incomplete Phase Separation | Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Centrifugation can aid in achieving a clean separation. |
Solid-Phase Microextraction (SPME) Troubleshooting
Q: I am not detecting this compound or the signal is very weak. What could be the problem?
A: SPME is sensitive to several experimental parameters. Here’s what to check:
| Potential Cause | Solution |
| Inappropriate Fiber Coating | The fiber coating must be compatible with the polarity of this compound. A fiber with a polar coating, such as polyacrylate or a mixed-phase coating, may be more effective.[12] |
| Suboptimal pH and Ionic Strength | Adjusting the pH of the urine sample and adding salt can significantly enhance the partitioning of the analyte from the sample matrix to the fiber coating.[10][12] |
| Incorrect Extraction Temperature and Time | Both temperature and time affect the extraction equilibrium. These parameters need to be optimized for your specific analyte and matrix to ensure sufficient adsorption onto the fiber.[12] |
| Matrix Effects | The complex nature of urine can lead to competition for binding sites on the fiber. Diluting the urine sample may help to mitigate these effects. |
Experimental Protocols & Workflows
Solid-Phase Extraction (SPE) Protocol
This is a general protocol for the extraction of this compound from urine using a reversed-phase SPE cartridge. Optimization may be required.
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 1-2 column volumes of methanol.
-
Equilibrate the cartridge with 1-2 column volumes of deionized water or a buffer at the same pH as the sample. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Adjust the pH of the urine sample to be neutral or slightly acidic.
-
Load the pre-treated urine sample onto the cartridge at a low, consistent flow rate (e.g., 1-2 mL/min).[13]
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with a small volume of a strong solvent (e.g., methanol or acetonitrile).
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC or derivatize for GC-MS analysis.
-
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Liquid-Liquid Extraction (LLE) Protocol
This is a general protocol for the LLE of this compound from urine.
-
Sample Preparation:
-
To a known volume of urine (e.g., 1-2 mL), add a salting-out agent (e.g., NaCl).
-
Adjust the pH to be neutral or slightly acidic.
-
-
Extraction:
-
Add an appropriate volume of an immiscible organic solvent (e.g., 2-4 mL of ethyl acetate or dichloromethane).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the mixture to achieve a clear separation between the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer for improved recovery.
-
-
Post-Extraction:
-
Combine the organic extracts and evaporate to dryness.
-
Reconstitute the residue for analysis.
-
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Solid-Phase Microextraction (SPME) Protocol
This protocol outlines the general steps for headspace SPME of this compound.
-
Sample Preparation:
-
Place a small volume of urine into a headspace vial.
-
Add salt and adjust the pH as determined during optimization.
-
-
Extraction:
-
Place the vial in a heating block at a controlled temperature.
-
Expose the SPME fiber to the headspace above the urine sample for a fixed amount of time (e.g., 30-60 minutes).
-
-
Desorption:
-
Retract the fiber and immediately insert it into the injection port of the GC-MS.
-
Thermally desorb the analytes from the fiber onto the analytical column.
-
Caption: Solid-Phase Microextraction (SPME) workflow.
References
- 1. Guide to Urine Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation and Submission Guidelines | Mass Spectrometry Facility | Johns Hopkins University [sites.krieger.jhu.edu]
- 6. Microextraction by Packed Sorbent (MEPS) and Solid-Phase Microextraction (SPME) as Sample Preparation Procedures for the Metabolomic Profiling of Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a rapid and efficient method for simultaneous determination of methylxanthines and their metabolites in urine using monolithic HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry: Altering Sample pH, Sulphuric Acid Concentration and Phase Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. welch-us.com [welch-us.com]
- 14. specartridge.com [specartridge.com]
- 15. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 16. mdpi.com [mdpi.com]
Improving the efficiency of 6-amino-1,3-dimethyluracil cyclization
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cyclization of 6-amino-1,3-dimethyluracil.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 6-amino-1,3-dimethyluracil? A1: 6-amino-1,3-dimethyluracil is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the production of Theophylline, a medication used to treat respiratory diseases like asthma and COPD.[1][2][3] Using it as a starting material can streamline the synthesis process, reduce the number of reaction steps, and potentially increase the overall yield by 15-20%.[3]
Q2: What is the most common method for synthesizing 6-amino-1,3-dimethyluracil? A2: The most prevalent and efficient method is the base-catalyzed intramolecular cyclization of 1,3-dimethylcyanoacetylurea (also referred to as dimethyl cyanoacetylurea).[4][5] This reaction is typically performed under alkaline conditions using a liquid alkali like sodium hydroxide to facilitate ring closure.[4]
Q3: What are the critical parameters influencing the efficiency of the cyclization reaction? A3: The key parameters that significantly impact the yield and purity of 6-amino-1,3-dimethyluracil are:
-
pH Control: Maintaining the pH within a specific alkaline range (e.g., 9.0-9.5) is essential for initiating and completing the cyclization.[4]
-
Temperature: A staged temperature approach, starting at a moderate temperature (40-45 °C) and then increasing to a higher temperature (90-95 °C), has been shown to be effective.[4]
-
Purity of Starting Material: The purity of the precursor, 1,3-dimethylcyanoacetylurea, is critical. The presence of water or other impurities from the preceding condensation step can lead to side reactions and lower purity of the final product.[4]
-
Reaction Time & Agitation: Controlled stirring and specific reaction times at each temperature stage ensure homogenous reaction conditions and complete conversion.[4]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the cyclization of 1,3-dimethylcyanoacetylurea to form 6-amino-1,3-dimethyluracil.
Problem 1: Low or No Product Yield
Low or no yield is a common issue that can stem from several factors. Follow this workflow to diagnose the problem.
Detailed Troubleshooting Steps:
-
Verify Starting Materials: The quality of the 1,3-dimethylcyanoacetylurea precursor is paramount. Impurities from the initial condensation reaction, especially water, can lead to hydrolysis and increase side reactions, thus reducing the yield.[4] Ensure the precursor is pure and dry before starting the cyclization.
-
Check Reaction Conditions:
-
pH Control: The cyclization is base-catalyzed and highly pH-dependent. Use a calibrated pH meter and add the liquid alkali dropwise to avoid overshooting the target pH of 9.0-9.5.[4] An incorrect pH can either stall the reaction or promote byproduct formation.
-
Temperature Management: The reaction benefits from a two-stage temperature profile. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.[6] Ensure accurate temperature monitoring and control throughout the process.[4]
-
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material and the formation of the product. This helps determine if the reaction has gone to completion or has stalled.[6]
-
Evaluate Workup Procedure: Product can be lost during isolation steps like centrifugation or filtration. Ensure the pH is properly adjusted for precipitation if required, and check aqueous layers and filter media for any lost product.[6]
Problem 2: Product is Impure
The presence of unreacted starting material or side products can complicate purification.
Detailed Troubleshooting Steps:
-
Identify the Impurity: Use analytical techniques (NMR, LC-MS) to identify the structure of the main impurities. This will provide clues about their origin. Common impurities include unreacted 1,3-dimethylcyanoacetylurea or products from its hydrolysis.
-
Optimize Reaction Conditions:
-
Strict pH and Temperature Control: As with low yield, deviations from the optimal pH (9.0-9.5) and temperature profile (40-45°C then 90-95°C) are a primary cause of side product formation.[4] Fine-tuning these parameters can significantly improve purity.
-
Anhydrous Conditions: While the cyclization itself is in an aqueous alkaline solution, the preparation of the starting material (1,3-dimethylcyanoacetylurea) benefits from anhydrous conditions to prevent side reactions.[4]
-
-
Refine the Purification Strategy:
-
Recrystallization: This is an effective method for crystalline products. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution.
-
Washing: After centrifugation/filtration, thorough washing of the product cake with an appropriate solvent (e.g., cold water) can remove residual soluble impurities.
-
Data Presentation
The following tables summarize quantitative data from optimized cyclization protocols for 1,3-dimethylcyanoacetylurea.
Table 1: Optimized Reaction Parameters for Cyclization
| Parameter | Range | Optimal Value | Reference |
|---|---|---|---|
| Initial Temperature | 40-45 °C | 42 °C | [4] |
| Final Temperature | 90-95 °C | 92 °C | [4] |
| pH | 9.0-9.5 | 9.2 | [4] |
| Initial Reaction Time | 10-12 min | 11 min | [4] |
| Final Reaction Time | 18-20 min | 19 min | [4] |
| Stirring Speed | 80-100 rpm | 90 rpm |[4] |
Table 2: Reported Yields and Purity under Various Conditions
| Initial Temp. (°C) | Final Temp. (°C) | pH | Purity (%) | Molar Yield (%) | Reference |
|---|---|---|---|---|---|
| 40 | 90 | 9.0 | 99.125 | 93.71 | [4] |
| 42 | 92 | 9.2 | 99.815 | 94.30 | [4] |
| 45 | 95 | 9.5 | 99.423 | 93.98 | [4] |
| N/A (Comparative) | N/A | N/A | 91.714 | 78.72 |[4] |
Experimental Protocols
Protocol: High-Efficiency Cyclization of 1,3-Dimethylcyanoacetylurea
This protocol is based on the optimized procedure described in patent CN115260106A.[4]
Methodology:
-
Charging the Reactor: Charge the reaction vessel with the starting material, 1,3-dimethylcyanoacetylurea.
-
Initial Reaction Stage:
-
Adjust the temperature of the vessel to 40-45 °C.
-
Begin stirring at a controlled speed of 80-100 rpm.
-
Slowly add a 32% aqueous solution of liquid alkali (e.g., NaOH) dropwise. Monitor the pH continuously until it stabilizes within the 9.0-9.5 range.
-
Maintain the temperature and stirring for 10-12 minutes.
-
-
Final Reaction Stage:
-
Heat the reaction mixture to 90-95 °C.
-
Continue stirring at this temperature for an additional 18-20 minutes to ensure the reaction goes to completion.
-
-
Product Isolation:
-
Transfer the resulting reaction liquid to a centrifuge.
-
Centrifuge the mixture at 6000-7000 rpm for 4-5 minutes to separate the solid product.
-
Decant the supernatant.
-
-
Drying:
-
Dry the collected solid product at 40-45 °C to obtain pure 6-amino-1,3-dimethyluracil.
-
References
- 1. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 2. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 3. 1 3 Dimethyluracil in the Synthesis of Theophylline [hbgxchemical.com]
- 4. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 5. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Quantification of 1,3-Dimethyluracil: UPLC-MS/MS vs. Alternative Methods
For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolic monitoring, or biomarker discovery, the accurate quantification of 1,3-Dimethyluracil is paramount. This guide provides an objective comparison of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with alternative analytical methods, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance characteristics and experimental protocols presented herein are based on established methodologies for structurally related uracil derivatives and serve as a comprehensive resource for method selection and validation.
Performance Comparison of Analytical Methods
The choice of an analytical method for the quantification of this compound is contingent upon the specific requirements for sensitivity, selectivity, and sample matrix complexity. UPLC-MS/MS is generally considered the gold standard for its superior sensitivity and specificity, particularly in complex biological matrices.[1] HPLC-UV offers a robust and more accessible alternative for samples with higher concentrations, while GC-MS provides another high-sensitivity option, though it typically requires derivatization for non-volatile compounds like this compound.
A summary of the expected validation parameters for each method is presented in the table below. These values are derived from validation studies of analogous compounds and represent typical performance benchmarks.
| Validation Parameter | UPLC-MS/MS | HPLC-UV | GC-MS (with derivatization) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.99 |
| Range | 0.1 - 100 ng/mL | 0.1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 90% - 110% | 98% - 102% | 90% - 110% |
| Precision (%RSD) | < 15% | < 5% | < 15% |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL | ~0.1 µg/mL | ~0.1 ng/mL |
| Specificity | High (mass-based) | Moderate (chromatographic) | High (mass-based) |
| Throughput | High (short run times) | Moderate | Moderate to Low |
Experimental Protocols
Detailed methodologies for the UPLC-MS/MS, HPLC-UV, and GC-MS analysis of this compound are provided below. These protocols are intended as a starting point for method development and will require optimization and validation for specific applications and instrumentation.
UPLC-MS/MS Method
This method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): To be determined by infusion of a standard solution (expected [M+H]⁺).
-
Product Ions (m/z): To be determined by fragmentation of the precursor ion.
-
Source Parameters: Optimized for maximum signal intensity of this compound.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge at high speed.
-
Inject the supernatant into the UPLC-MS/MS system.
HPLC-UV Method
A robust and widely accessible method suitable for the quantification of this compound in less complex matrices or at higher concentrations.
Instrumentation:
-
HPLC system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v) containing 0.1% formic acid. The ratio should be optimized for the best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by scanning a standard solution (typically around 260-280 nm for uracil derivatives).
-
Column Temperature: 30 °C.
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create calibration standards by diluting the stock solution to concentrations within the expected sample range.
-
Dissolve and dilute samples in the mobile phase to a concentration within the calibration range.
GC-MS Method (with Derivatization)
A high-sensitivity method that requires derivatization to increase the volatility of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Derivatization:
-
Evaporate the sample extract to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl derivative.
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.
-
Injection Mode: Splitless.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Monitoring Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
Visualized Workflows
To further elucidate the experimental processes, the following diagrams illustrate the key steps in each analytical method.
References
A Comparative Analysis of 1,3-Dimethyluracil and Uracil in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 1,3-Dimethyluracil and its parent compound, uracil, in various biological assays. The objective is to present a clear, data-driven comparison of their biological activities, supported by experimental data and detailed methodologies. This document is intended to aid researchers in understanding the distinct biochemical properties of these two pyrimidine derivatives and to inform future research and drug development efforts.
Introduction
Uracil is a fundamental component of ribonucleic acid (RNA), playing a crucial role in the transcription of genetic information.[1][2] It is a naturally occurring pyrimidine nucleobase that pairs with adenine in RNA.[1] Beyond its role in nucleic acids, uracil and its derivatives are involved in various cellular processes, including enzyme synthesis and carbohydrate metabolism.[3] In contrast, this compound is a methylated derivative of uracil. It is found endogenously in human urine and is known to be a metabolite of methylxanthines such as caffeine.[4][5] While structurally similar to uracil, the addition of two methyl groups at the N1 and N3 positions significantly alters its chemical properties and biological activities. This guide will delve into a comparative analysis of these two molecules across several key biological assays.
Data Presentation: Comparative Biological Activity
The following tables summarize the available quantitative data for this compound and uracil in various biological assays. It is important to note that direct comparative data from single studies is not always available, particularly for cytotoxicity and antimicrobial activity. In such cases, data from different studies are presented, and direct comparisons should be made with caution.
Carbonic Anhydrase Inhibition
A direct comparative study has evaluated the inhibitory effects of this compound and uracil on human carbonic anhydrase (hCA) isozymes I and II.
| Compound | hCA I (Ki in µM) | hCA II (Ki in µM) |
| This compound | 316.2[6] | 166.4[6] |
| Uracil | >1000 (weak inhibitor)[6] | >1000 (weak inhibitor)[6] |
Table 1: Comparative Carbonic Anhydrase Inhibition of this compound and Uracil. Ki (inhibition constant) values indicate the concentration required to produce half-maximum inhibition. Lower Ki values represent greater potency.
Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | - | - |
| Uracil | Data not available in the context of direct cytotoxicity without modification or combination | - | - |
| 5-Fluorouracil (Uracil Analog) | OSCC (Oral Squamous Cell Carcinoma) | Varies by cell line and incubation time (e.g., ~10-100 µM) | [7] |
Table 2: Cytotoxicity Data for Uracil and its Analogs. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability. It is a common measure of a compound's cytotoxic potency. It is important to note that many studies focus on derivatives of uracil, such as 5-Fluorouracil, which is a widely used chemotherapeutic agent.
Antimicrobial Activity
Direct comparative Minimum Inhibitory Concentration (MIC) values for this compound and uracil from the same study are limited. The following table presents general findings.
| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| This compound | Data not available | - | - |
| Uracil | Generally considered to have weak or no direct antimicrobial activity.[8] | - | [8] |
| Uracil Derivatives | Various Gram-positive and Gram-negative bacteria, and fungi | Varies widely depending on the specific derivative.[9] | [9] |
Table 3: Antimicrobial Activity of Uracil and its Derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory effects of this compound and uracil on hCA I and II can be determined by measuring the esterase activity of the enzymes.
Principle: The assay measures the enzymatic activity of carbonic anhydrase by monitoring the hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), which produces a colored product, 4-nitrophenolate, that can be measured spectrophotometrically at a specific wavelength. The inhibition of this reaction by the test compounds is then quantified.
Procedure:
-
Enzyme and Substrate Preparation: Purified hCA I and hCA II are used. A stock solution of the substrate, 4-nitrophenyl acetate (NPA), is prepared in a suitable solvent like acetonitrile.
-
Assay Mixture: The reaction mixture typically contains a buffer (e.g., Tris-HCl), the enzyme solution, and the inhibitor at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate (NPA).
-
Spectrophotometric Measurement: The change in absorbance at the appropriate wavelength (e.g., 348 nm) is monitored over time to determine the rate of the enzymatic reaction.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound or uracil) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours to allow for formazan crystal formation.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Catabolic pathway of uracil.
Caption: Simplified metabolic pathway of caffeine leading to this compound.
Caption: A generalized workflow for the comparative analysis of biological assays.
Conclusion and Future Directions
This comparative guide highlights the distinct biological profiles of this compound and uracil. The methylation at the N1 and N3 positions of the uracil ring in this compound leads to a significant increase in its ability to inhibit carbonic anhydrase isozymes I and II, where uracil itself is a very weak inhibitor.[6]
The available data on the cytotoxicity and antimicrobial activity of this compound is currently limited, preventing a direct and comprehensive comparison with uracil. While numerous studies have explored the biological activities of various other uracil derivatives, a systematic investigation of this compound in these assays is warranted. Future research should focus on conducting head-to-head comparative studies of this compound and uracil in a panel of cancer cell lines and against a broad spectrum of microbial strains.
Furthermore, the metabolic pathways of these two compounds are distinct. Uracil is a key intermediate in the de novo synthesis of pyrimidines and is catabolized through a well-defined pathway.[2] In contrast, this compound is a metabolic byproduct of xenobiotics like caffeine.[5] Elucidating the complete metabolic fate of this compound and its potential downstream biological effects would be a valuable area for future investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Uracil Salvage Pathway in Lactobacillus plantarum: Transcription and Genetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
1,3-Dimethyluracil as an Internal Standard in Chromatography: A Comparative Guide
In the realm of analytical chromatography, the use of an internal standard (IS) is a critical practice for achieving accurate and precise quantification of analytes. An internal standard is a compound of known concentration that is added to all samples, including calibrators and unknowns, to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard should be chemically similar to the analyte, well-resolved from other sample components, and not naturally present in the sample matrix.
This guide provides a comparative analysis of 1,3-Dimethyluracil as a potential internal standard against commonly used alternatives, particularly in the context of analyzing structurally similar compounds like caffeine. While direct comparative studies featuring this compound are not extensively documented in publicly available literature, its structural similarity to xanthines makes it a plausible candidate. This guide will, therefore, present the performance data of established internal standards for caffeine analysis—stable isotope-labeled (SIL) analogues and other structural analogues—to provide a benchmark for evaluating potential candidates like this compound.
The Role and Selection of an Internal Standard
The primary function of an internal standard is to compensate for analytical variability.[1] By adding a fixed amount of the IS to every sample, the ratio of the analyte's response to the IS's response is used for quantification. This ratio remains constant even if there are minor fluctuations in the experimental conditions.[1]
Key characteristics of an effective internal standard include:
-
Structural Similarity: The IS should have physicochemical properties similar to the analyte to ensure comparable behavior during sample extraction and chromatographic separation.
-
Chromatographic Resolution: It must be well-separated from the analyte and any other interfering peaks in the chromatogram.
-
Purity and Stability: The internal standard should be of high purity and stable in the sample matrix and throughout the analytical process.
-
Non-endogenous: The IS should not be naturally present in the biological samples being analyzed.
-
Similar Response Factor: Ideally, the detector response to the IS and the analyte should be comparable.
This compound: A Potential Internal Standard
This compound is a pyrimidine derivative with a chemical structure analogous to naturally occurring xanthines like caffeine, theophylline, and theobromine.[2] This structural resemblance suggests that it might exhibit similar extraction efficiency and chromatographic behavior, making it a potential candidate as an internal standard for the analysis of these compounds.
Established Internal Standards for Caffeine Analysis
For the quantification of caffeine, several internal standards have been successfully validated and are routinely used in bioanalytical methods. These can be broadly categorized into Stable Isotope-Labeled (SIL) Internal Standards and Structural Analogues.
Stable Isotope-Labeled (SIL) Internal Standards
SIL internal standards are considered the "gold standard" in quantitative mass spectrometry-based assays.[3] They are molecules in which one or more atoms of the analyte have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). This results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. Because their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and experience the same degree of matrix effects and ionization suppression or enhancement, providing the most accurate correction.[4]
Examples:
-
Caffeine-¹³C₃
-
Caffeine-d₃
-
Caffeine-d₉
-
Paraxanthine-d₃
Structural Analogues
Structural analogues are compounds with a chemical structure similar to the analyte but different enough to be chromatographically separated and distinguished by the detector. While generally less expensive than SIL standards, they may not perfectly mimic the analyte's behavior during sample preparation and analysis, which can introduce a small degree of variability.[3]
Examples:
-
Theophylline
-
Paraxanthine
-
Theobromine
-
Pentoxifylline
-
Proxyphylline
Performance Data of Established Internal Standards for Caffeine Analysis
The following tables summarize the performance data from various studies that have validated methods for caffeine quantification using different internal standards. This data provides a benchmark for the expected performance of a suitable internal standard.
Table 1: Performance of Stable Isotope-Labeled (SIL) Internal Standards for Caffeine Analysis
| Internal Standard | Analyte(s) | Matrix | Method | Linearity (r²) | Accuracy (% Bias) | Precision (%RSD) | Recovery (%) | Reference |
| Caffeine-¹³C₃ | Caffeine, Theobromine | Human Plasma | LC-MS/MS | >0.99 | -2.7 to 2.9 | <10 | 73-79 | [5] |
| Caffeine-d₉ | Caffeine, Paraxanthine, Theophylline, Theobromine | Human Plasma | HPLC-ESI-MS/MS | >0.99 | -1.9 to 8.0 | <9.12 | Not Reported | [4] |
| Paraxanthine-d₃ | Paraxanthine, Theophylline, Theobromine | Human Plasma | HPLC-ESI-MS/MS | >0.99 | -1.9 to 8.0 | <9.12 | Not Reported | [4] |
| Isotopically Labeled IS | Caffeine, Paraxanthine | Hair | LC-MS/MS | >0.99 | <7 | <12 | >85 | [6] |
Table 2: Performance of Structural Analogue Internal Standards for Caffeine Analysis
| Internal Standard | Analyte(s) | Matrix | Method | Linearity (r²) | Accuracy (% Bias) | Precision (%RSD) | Recovery (%) | Reference |
| 7-(β-hydroxyethyl)theophylline | Caffeine, Theobromine, Paraxanthine, Theophylline | Human Plasma | HPLC-UV | >0.99 | -3.5 to 6.2 | <10 | 92-102 | [7] |
| Pentoxifylline | Caffeine | Tea | HPLC-MS/MS | >0.9994 | Not Reported | Not Reported | Not Reported | [8] |
| Proxyphylline | Caffeine, Theophylline, Theobromine | Serum, Saliva | HPLC-UV | Not Reported | Not Reported | <6.14 | 89-93 | [9][10] |
Experimental Protocols
Below is a generalized experimental protocol for the analysis of caffeine in human plasma using an internal standard, based on common methodologies found in the literature.[4][7]
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (e.g., Caffeine-d₉ in methanol).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 75 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Caffeine: e.g., Q1 m/z 195 -> Q3 m/z 138
-
Caffeine-d₉ (IS): e.g., Q1 m/z 204 -> Q3 m/z 144
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Workflow
The following diagrams illustrate the key processes involved in a typical chromatographic analysis using an internal standard.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Logical relationship of internal standard correction.
Conclusion
The selection of an appropriate internal standard is paramount for the development of robust and reliable chromatographic methods. While this compound presents a theoretically suitable option for the analysis of caffeine and other methylxanthines due to its structural similarity, its performance has not been extensively documented in comparative studies. The gold standard remains the use of stable isotope-labeled internal standards, which provide the highest level of accuracy by perfectly mimicking the analyte's behavior. Structural analogues also offer a viable and more cost-effective alternative, with demonstrated good performance. For researchers considering this compound as an internal standard, it would be essential to perform a thorough method validation, comparing its performance against the established benchmarks presented in this guide. This would involve assessing its linearity, accuracy, precision, and recovery to ensure it meets the stringent requirements for quantitative bioanalysis.
References
- 1. Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [pharmaceuticalonline.com]
- 2. Showing Compound this compound (FDB022866) - FooDB [foodb.ca]
- 3. quora.com [quora.com]
- 4. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized and validated SPE-LC-MS/MS method for the determination of caffeine and paraxanthine in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. pk-db.com [pk-db.com]
- 10. Determination of caffeine, theophylline and theobromine in serum and saliva using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of 1,3-Dimethyluracil Derivatives as Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel and effective enzyme inhibitors is a continuous endeavor. This guide provides a comprehensive evaluation of the enzyme inhibitory activity of 1,3-dimethyluracil derivatives against key enzymatic targets: carbonic anhydrase, urease, and xanthine oxidase. Through a synthesis of available quantitative data, detailed experimental protocols, and visual pathway representations, this document serves as a valuable resource for assessing the therapeutic potential of this class of compounds.
Carbonic Anhydrase Inhibition: A Promising Avenue
Derivatives of this compound have demonstrated notable inhibitory activity against human carbonic anhydrase (hCA) isozymes I and II. These enzymes play a crucial role in various physiological processes, including pH regulation and CO2 transport, making them attractive targets for therapeutic intervention in conditions like glaucoma and epilepsy.
A study investigating a series of uracil derivatives revealed that amination at the C6 position and further substitution at the C5 position of the this compound scaffold can significantly influence inhibitory potency. Specifically, 6-Amino-1,3-Dimethyluracil and 5,6-Diamino-1,3-Dimethyluracil have emerged as effective inhibitors of both hCA I and hCA II.
Below is a summary of the inhibition constants (Ki) for these derivatives compared to other related uracil compounds.
| Compound | hCA I Ki (µM) | hCA II Ki (µM) |
| 6-Amino-1,3-Dimethyluracil | 0.085 | 0.1715 |
| 5,6-Diamino-1,3-Dimethyluracil | 0.1035 | 0.2360 |
| Orotic acid | 0.7325 | 1.682 |
| Isoorotic acid | 0.4585 | 1.432 |
Kinetic studies have indicated that these uracil derivatives act as competitive inhibitors with respect to the substrate, 4-nitrophenylacetate[1].
Simplified representation of the carbonic anhydrase catalytic cycle and competitive inhibition by this compound derivatives.
Urease Inhibition: Exploring Structural Analogues
While direct studies on the urease inhibitory activity of this compound derivatives are limited, research on structurally similar compounds, specifically arylmethylene hydrazine derivatives of 1,3-dimethylbarbituric acid, provides valuable insights. Barbituric acid shares a similar heterocyclic core with uracil. These derivatives have demonstrated potent in vitro inhibitory activity against urease, an enzyme implicated in the pathogenesis of infections by organisms like Helicobacter pylori.
The inhibitory activity of these compounds is significantly higher than that of the standard inhibitors, hydroxyurea and thiourea. The most potent compound in the series, featuring a 2-nitro benzylidene group, exhibited a mixed-mode of inhibition against urease.
The following table summarizes the IC50 values for a selection of these 1,3-dimethylbarbituric acid derivatives.
| Compound (Substituent on Arylmethylene) | Urease IC50 (µM) |
| 2-Nitro | 0.61 ± 0.06 |
| 4-Dimethylamino | 0.86 ± 0.08 |
| 4-Hydroxy | 1.20 ± 0.11 |
| 4-Chloro | 1.34 ± 0.13 |
| 3-Nitro | 1.33 ± 0.12 |
| 4-Nitro | 1.94 ± 0.15 |
| Unsubstituted | 4.43 ± 0.21 |
| Standard Inhibitors | |
| Hydroxyurea | 100 ± 0.15 |
| Thiourea | 23 ± 1.7 |
These findings suggest that the 1,3-dimethyl pyrimidine-2,4,6-trione scaffold is a promising starting point for the design of novel urease inhibitors.
A generalized workflow for the synthesis and evaluation of this compound derivatives as urease inhibitors.
Xanthine Oxidase Inhibition: An Area for Future Research
Currently, there is a notable lack of specific studies evaluating the inhibitory activity of this compound derivatives against xanthine oxidase. This enzyme is a key player in purine metabolism and its inhibition is a primary therapeutic strategy for managing hyperuricemia and gout.
While numerous heterocyclic compounds have been investigated as xanthine oxidase inhibitors, the potential of the this compound scaffold remains largely unexplored. The structural similarity of the uracil ring to the natural substrates of xanthine oxidase, hypoxanthine and xanthine, suggests that derivatives of this compound could potentially interact with the enzyme's active site.
Future research efforts are warranted to synthesize and screen a library of this compound derivatives for their xanthine oxidase inhibitory activity. Such studies would be instrumental in determining if this class of compounds holds promise for the development of new anti-hyperuricemic agents.
The role of xanthine oxidase in purine metabolism, highlighting the potential, yet unproven, inhibitory role of this compound derivatives.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory effects of this compound derivatives on hCA I and II isoenzymes can be determined by measuring the esterase activity of the enzyme. The assay is based on the hydrolysis of 4-nitrophenylacetate by carbonic anhydrase, which produces the yellow-colored 4-nitrophenolate anion, monitored spectrophotometrically at 400 nm.
Materials:
-
Human carbonic anhydrase I and II
-
Tris-SO4 buffer (0.05 M, pH 7.4)
-
4-Nitrophenylacetate (substrate)
-
Test compounds (this compound derivatives)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of Tris-SO4 buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of the enzyme solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 40 µL of the 4-nitrophenylacetate solution.
-
Immediately measure the absorbance at 400 nm in a kinetic mode for a set period.
-
The rate of the enzymatic reaction is determined by the slope of the absorbance versus time plot.
-
A control reaction without the inhibitor is performed to determine 100% enzyme activity.
-
The percentage of inhibition is calculated, and the IC50 or Ki values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Urease Inhibition Assay (Indophenol Method)
The inhibitory activity of compounds against urease is determined by measuring the amount of ammonia produced from the hydrolysis of urea. The ammonia is quantified using the indophenol method, where it reacts with phenol and hypochlorite to form a blue-colored indophenol, which is measured spectrophotometrically.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
Test compounds
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations, 25 µL of urease solution, and 50 µL of phosphate buffer.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution and incubate for another 30 minutes at 37°C.
-
Stop the reaction and develop the color by adding 50 µL of phenol-nitroprusside reagent and 50 µL of alkaline hypochlorite solution to each well.
-
Incubate at 37°C for 10 minutes for color development.
-
Measure the absorbance at 630 nm.
-
A control reaction without the inhibitor is performed.
-
Calculate the percentage of inhibition and determine the IC50 values.
Xanthine Oxidase Inhibition Assay
The inhibitory activity against xanthine oxidase is determined by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compounds
-
UV-Vis spectrophotometer or 96-well UV-transparent microplate reader
Procedure:
-
Prepare a reaction mixture in a cuvette or a 96-well plate containing phosphate buffer and the test compound at various concentrations.
-
Add the substrate solution (xanthine) to the mixture.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Immediately monitor the increase in absorbance at 295 nm over a set period (e.g., 5-10 minutes).
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
A control reaction without the inhibitor is performed.
-
Calculate the percentage of inhibition and determine the IC50 values.
References
Cross-Validation of Analytical Methods for 1,3-Dimethyluracil: A Comparative Guide
Comparison of Analytical Method Performance
The choice of an analytical method is often a trade-off between the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the expected performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of 1,3-Dimethyluracil, based on typical performance for similar pyrimidine derivatives.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS | ICH Acceptance Criteria (Typical) |
| Specificity | Able to separate from major interferences, but may be prone to interferences from compounds with similar UV absorbance.[1] | Highly specific due to the selection of precursor and product ions.[2] | Highly specific, especially with mass spectrometric detection. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1] |
| Linearity (R²) | ≥ 0.999[1] | > 0.99[3] | ≥ 0.99 | R² ≥ 0.999[1] |
| Range | 1 - 150 µg/mL (typical for related compounds)[1] | 5 - 1000 ng/mL (for uracil)[4] | Dependent on derivatization and analyte volatility. | The range is derived from linearity studies and depends on the intended application.[1] |
| Accuracy (% Recovery) | 98.0% - 102.0%[1] | Typically within 15% of nominal value (20% at LLOQ) | Typically within 15% of nominal value. | Typically 98.0% - 102.0% for drug substance.[1] |
| Precision (%RSD) | ≤ 2% | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% | ≤ 2% for drug substance. |
| Limit of Quantification (LOQ) | ~1 µg/mL | < 10 ng/L (for related compounds)[5] | ng/mL range, dependent on derivatization. | - |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for HPLC-UV, LC-MS/MS, and GC-MS that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is robust and widely accessible, making it suitable for the quantification of this compound in less complex matrices or at higher concentrations.[2]
-
Instrumentation: HPLC system equipped with a UV/Vis detector.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2][6]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid is a common starting point. The exact ratio should be optimized for the best peak shape and retention time.[2]
-
Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined, which is typically around 260-280 nm for uracil derivatives.[2] A wavelength of 266 nm has been reported for this compound.[7]
-
Column Temperature: 30 °C.[6]
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[8] Perform serial dilutions to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[8]
-
Sample Preparation: For a drug substance, dissolve the sample in the mobile phase to a concentration within the calibration range. For biological matrices, sample extraction, such as protein precipitation with acetonitrile followed by centrifugation, is necessary.[2][8] The supernatant can then be evaporated and reconstituted in the mobile phase.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[2]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for fast analysis.
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is a likely choice.
-
Analyte Tuning: Infuse a standard solution of this compound to determine the precursor ion ([M+H]⁺) and optimize the cone voltage and collision energy to identify suitable product ions for Multiple Reaction Monitoring (MRM).[8]
-
Sample Preparation: For biological samples, protein precipitation followed by solid-phase extraction (SPE) can be used for cleaner extracts.[2] A common procedure involves precipitating proteins with chilled acetonitrile, centrifuging, and then passing the supernatant through an SPE cartridge.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is required to increase volatility.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[2]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is a good starting point.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
-
Injection Mode: Splitless.[2]
-
Oven Temperature Program: An initial temperature of around 100°C, held for 1-2 minutes, followed by a ramp up to 280°C at a rate of 10-20°C/min, and a final hold, should be optimized.[2]
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used. The sample is dried down, and the derivatization reagent is added, followed by heating to ensure complete reaction.
-
Sample Preparation: Similar to LC-MS/MS, a robust extraction procedure is necessary to isolate the analyte from the matrix before derivatization.
Methodology Visualization
The cross-validation of analytical methods is a systematic process to ensure that a new or modified method is equivalent to an existing, validated method. The following diagram illustrates a general workflow for this process.
Caption: General workflow for the cross-validation of analytical methods.
The following diagram illustrates a decision-making process for selecting a suitable analytical method.
Caption: Decision tree for selecting an appropriate analytical method.
References
A Comparative Guide to the Stability of 1,3-Dimethyluracil and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of 1,3-Dimethyluracil and its various analogs under different stress conditions. Understanding the inherent stability of these pyrimidine derivatives is crucial for their application in drug development, where shelf-life, formulation, and degradation pathways are critical parameters. This document summarizes key stability data, details the experimental protocols for stability assessment, and provides visual representations of relevant experimental workflows.
Comparative Stability Data
The stability of uracil and its derivatives can be significantly influenced by substitutions on the pyrimidine ring. N-alkylation, as in this compound, and substitutions at the C5 and C6 positions can alter the molecule's susceptibility to thermal, photolytic, and chemical degradation. The following table summarizes available quantitative data on the stability of this compound and a selection of its analogs.
| Compound | Analog Type | Stability Parameter | Value | Stress Condition | Reference |
| This compound | N-Dialkylated Uracil | Photodegradation | Reversible hydration of the 5:6 double bond | UV irradiation (2537 Å) in aqueous solution | [1] |
| This compound-5-carboxaldehyde | N-Dialkylated, C5-Substituted Uracil | Thermal Stability | Stable up to ~250°C (inferred) | Elevated temperature | [2] |
| Uracil | Parent Compound | Photodegradation Quantum Yield | Varies with wavelength | UV irradiation | |
| 5-Fluorouracil | C5-Halogenated Uracil | Metabolic Half-life (t½) | 18.2 min | In vitro (Human Liver Microsomes) | [3] |
| 6-Methyluracil | C6-Alkylated Uracil | Metabolic Half-life (t½) | 45.1 min | In vitro (Human Liver Microsomes) | [3] |
| 5-Bromouracil | C5-Halogenated Uracil | Photodegradation | Forms various photoproducts | UV irradiation | |
| 6-Aminouracil | C6-Amino Substituted Uracil | General Stability | Stable under normal temperatures and pressures | Standard conditions | [4] |
Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
To ensure the reproducibility and validity of stability studies, standardized and detailed experimental protocols are essential. Forced degradation studies are integral to understanding the intrinsic stability of a drug substance and identifying potential degradation products.[2][4] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.
Thermal Stability Assessment
Objective: To determine the thermal decomposition profile of the compound.
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is used to measure mass loss and heat flow as a function of temperature.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is placed in an alumina or platinum crucible.
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., up to 800°C).
-
Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
-
Data Analysis: The TGA curve shows the percentage of weight loss as a function of temperature, indicating the onset and completion of decomposition. The DSC curve reveals endothermic or exothermic events associated with melting, decomposition, or phase transitions.
Photostability Testing
Objective: To evaluate the effect of light exposure on the stability of the compound. This is a critical parameter as light can induce photochemical reactions leading to degradation.
Methodology: ICH Q1B Guideline for Photostability Testing
-
Light Source: A light source capable of emitting both visible and ultraviolet (UV) light is used. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours/square meter.
-
Sample Preparation: The compound is tested as a solid and in solution in a chemically inert and transparent container. A dark control sample, protected from light (e.g., wrapped in aluminum foil), is stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Procedure:
-
Expose the samples to the specified light conditions.
-
At appropriate time intervals, withdraw samples and analyze them for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: Compare the chromatograms of the exposed samples with the dark control and the initial sample to identify and quantify any photodegradation products.
Chemical Stability Assessment (Forced Degradation)
Objective: To determine the stability of the compound under various chemical stress conditions, including hydrolysis and oxidation.
Methodology: Forced Degradation Studies
-
Hydrolytic Stability:
-
Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water or buffer) conditions.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period.
-
At defined time points, withdraw aliquots, neutralize them if necessary, and analyze by HPLC to determine the extent of degradation.
-
-
Oxidative Stability:
-
Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at a controlled temperature for a specified period.
-
At defined time points, withdraw aliquots and analyze by HPLC to quantify the remaining parent compound and any oxidative degradation products.
-
-
Analytical Method: A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical setup might include:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound and its degradation products have significant absorbance.
-
Signaling Pathways and Experimental Workflows
The stability of uracil analogs is particularly relevant in the context of their biological activity, where they may interact with various cellular pathways. For instance, the degradation of a nucleoside analog can influence its bioavailability and efficacy as an antiviral or anticancer agent.
Below are diagrams illustrating a typical experimental workflow for stability testing and a conceptual representation of degradation pathways.
Caption: Workflow for assessing the stability of a compound.
Caption: Conceptual degradation pathways for this compound.
References
Navigating the Separation of 1,3-Dimethyluracil: A Comparative Guide to HPLC Column Performance
For researchers, scientists, and professionals in drug development, the precise separation and quantification of compounds are paramount. This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) columns for the effective separation of 1,3-Dimethyluracil, a polar compound that can present retention challenges in traditional chromatography. We will delve into the performance of different column technologies, supported by experimental data, to aid in selecting the optimal stationary phase for your analytical needs.
Understanding the Challenge: The Polarity of this compound
This compound is a derivative of uracil and is considered a polar compound. In reversed-phase HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase, highly polar compounds often exhibit weak retention, leading to poor separation from the solvent front and other polar analytes. This necessitates careful consideration of the chromatographic mode and column chemistry to achieve adequate retention and resolution.
Comparative Analysis of HPLC Column Technologies
The selection of an appropriate HPLC column is crucial for developing a robust and reliable separation method for this compound. Below, we compare the performance of three primary types of columns: traditional reversed-phase (C18), Hydrophilic Interaction Liquid Chromatography (HILIC), and mixed-mode columns.
Reversed-Phase Chromatography (RPC) Columns (C18)
Reversed-phase chromatography is the most common mode of HPLC, but it can be challenging for polar compounds that have limited interaction with the nonpolar stationary phase.
Performance Characteristics:
-
Retention: Conventional C18 columns, which have an 18-carbon alkyl chain bonded to the silica support, are highly hydrophobic. This strong hydrophobicity can lead to insufficient retention for polar compounds like this compound, especially in highly aqueous mobile phases. C8 columns, with a shorter 8-carbon chain, are less hydrophobic and may offer slightly better retention for moderately polar compounds, often with shorter analysis times.
-
Selectivity: The primary separation mechanism is based on hydrophobicity. For a polar analyte like this compound, achieving significant selectivity between it and other polar impurities can be difficult with a standard C18 column.
-
Method Development: Method development on C18 columns is generally straightforward. However, for polar compounds, it may require the use of highly aqueous mobile phases, which can lead to "phase collapse" on some traditional C18 columns. Using water-tolerant C18 columns can mitigate this issue.
Experimental Protocol (Representative for a C18 column):
A typical starting point for the analysis of a this compound derivative on a C18 column could be adapted from methods used for similar compounds.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 280 nm[1] |
| Injection Volume | 20 µL[1] |
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns
HILIC is an increasingly popular alternative to reversed-phase chromatography for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.
Performance Characteristics:
-
Retention: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and polar analytes partition into this layer, leading to their retention. The more polar the analyte, the stronger the retention. This makes HILIC an excellent choice for retaining and separating very polar compounds that are unretained in reversed-phase mode. Uracil and its derivatives are well-retained using this technique.
-
Selectivity: HILIC offers a different selectivity compared to reversed-phase chromatography, separating compounds based on their hydrophilicity.
-
Method Development: Method development in HILIC can be more complex than in reversed-phase. Careful control of the mobile phase composition, particularly the water content, is critical for reproducible results.
Experimental Protocol (Representative for a HILIC column):
The following conditions are based on the separation of uracil and uridine, demonstrating the utility of HILIC for this class of compounds.
| Parameter | Value |
| Column | Primesep N HILIC column (e.g., 150 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 250 nm[2] |
Mixed-Mode Chromatography Columns
Mixed-mode chromatography columns possess stationary phases with a combination of retention mechanisms, such as reversed-phase and ion-exchange, or HILIC and ion-exchange. This allows for enhanced selectivity and the ability to separate compounds with diverse polarities in a single run.
Performance Characteristics:
-
Retention: By offering multiple interaction sites, mixed-mode columns can provide tunable retention for a wide range of analytes, including polar compounds like this compound. For instance, a column with both reversed-phase and anion-exchange characteristics can retain a compound through both hydrophobic and electrostatic interactions.
-
Selectivity: The unique combination of separation mechanisms provides an orthogonal selectivity compared to single-mode columns, which can be highly advantageous for resolving complex mixtures.
-
Method Development: Method development can be more involved due to the multiple variables that can be adjusted (e.g., mobile phase organic content, pH, and buffer concentration) to modulate the different retention mechanisms.
Experimental Protocol (Representative for a Mixed-Mode column):
This protocol is based on the separation of uracil and other nucleobases on a mixed-mode column.
| Parameter | Value |
| Column | Newcrom AH mixed-mode column (e.g., 150 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Water and Acetonitrile (MeCN) with an ammonium formate buffer[3] |
| Detection Wavelength | 260 nm[3] |
Performance Data Summary
The following table summarizes the key performance attributes of each column type for the separation of polar compounds like this compound. Note: The data is compiled from various sources analyzing uracil and its derivatives and is intended for comparative purposes.
| Column Type | Primary Retention Mechanism | Advantages for this compound | Potential Disadvantages |
| C18 (Reversed-Phase) | Hydrophobic Interactions[3] | Well-understood, widely available, robust methods. | Poor retention of highly polar compounds[4]. |
| HILIC | Hydrophilic Partitioning[5] | Excellent retention for very polar compounds[2]. | Longer equilibration times, sensitivity to water content. |
| Mixed-Mode | Multiple (e.g., Hydrophobic + Ion-Exchange)[3] | Unique selectivity, tunable retention for complex mixtures. | More complex method development. |
Visualizing the Methodologies
To better understand the workflows and logical relationships in HPLC analysis for a compound like this compound, the following diagrams are provided.
Caption: General experimental workflow for HPLC analysis.
Caption: Logical relationship of analyte interaction with different stationary phases.
Conclusion and Recommendations
For the separation of this compound, the choice of HPLC column significantly impacts the quality of the results.
-
Reversed-Phase (C18) columns can be used, but may require careful method development, such as using a highly aqueous mobile phase with a water-compatible column, to achieve sufficient retention. They are a good starting point if a laboratory's capabilities are limited to reversed-phase chromatography.
-
HILIC columns are highly recommended for their ability to strongly retain and separate polar compounds like this compound. This approach often provides superior peak shape and resolution for such analytes.
-
Mixed-Mode columns offer a powerful, albeit more complex, alternative. They are particularly useful when separating this compound from a mixture of other compounds with varying polarities and chemical properties.
Ultimately, the optimal column choice will depend on the specific requirements of the analysis, including the sample matrix, the presence of other analytes, and the desired run time. It is advisable to screen different column technologies during method development to identify the most suitable approach for your application.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Separation of Uridine and Uracil | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH | SIELC Technologies [sielc.com]
- 4. HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH | SIELC Technologies [sielc.com]
- 5. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
A Comparative Guide to the Quantification of 1,3-Dimethyluracil: Accuracy and Precision of Leading Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of metabolites is paramount. 1,3-Dimethyluracil, a metabolite of methylxanthines such as caffeine, is of significant interest in metabolic and pharmacokinetic studies. This guide provides an objective comparison of the three primary analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). While direct comparative studies on this compound are limited, this guide draws upon validated methods for structurally similar uracil derivatives and caffeine metabolites to provide a reliable overview of expected performance.
Quantitative Performance Overview
The choice of analytical technique significantly impacts the sensitivity, specificity, accuracy, and precision of this compound quantification. Below is a summary of typical performance characteristics for each method, compiled from validation studies of analogous compounds.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Quantification (LOQ) | ~0.1 - 1 µg/mL | ~0.1 - 10 ng/mL | ~0.001 - 0.005 µg/mL |
| Linearity (r²) | >0.999 | >0.99 | >0.99 |
| Precision (%RSD) | < 5% | < 15% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 90 - 110% |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for replicating and adapting quantification methods. The following sections outline typical methodologies for each of the three techniques for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in less complex matrices or at higher concentrations.
Sample Preparation:
-
Plasma/Serum: Protein precipitation is a common method. To 100 µL of plasma, add 300 µL of acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. The supernatant is then evaporated to dryness and reconstituted in the mobile phase.
-
Urine: Dilute the urine sample (e.g., 1:10) with the mobile phase, vortex, and filter through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of a buffer (e.g., 20 mM potassium phosphate, pH 4.5) and an organic solvent (e.g., methanol or acetonitrile). A typical starting point is 85:15 (v/v) buffer to organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the maximum absorbance wavelength for this compound (typically around 270-280 nm).
-
Quantification: An external calibration curve is constructed using standards of known concentrations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low levels of this compound in complex biological matrices due to its high sensitivity and selectivity.
Sample Preparation:
-
Plasma/Serum: Protein precipitation as described for HPLC-UV is often sufficient. For cleaner samples, solid-phase extraction (SPE) can be employed.
-
Urine: A simple dilute-and-shoot approach after filtration is often feasible.
Chromatographic Conditions:
-
Column: A C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for good retention and peak shape.
-
Mobile Phase: A gradient elution is common, using water with 0.1% formic acid as mobile phase A and acetonitrile or methanol with 0.1% formic acid as mobile phase B.
-
Flow Rate: 0.2 - 0.5 mL/min.
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) would be the protonated molecule [M+H]⁺ of this compound, and a characteristic product ion (Q3) would be monitored after collision-induced dissociation.
-
Quantification: An internal standard (ideally a stable isotope-labeled this compound) is used, and a calibration curve is generated.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for this compound analysis, particularly when high chromatographic resolution is required. However, it necessitates derivatization to increase the volatility of the analyte.
Sample Preparation and Derivatization:
-
Extraction: After protein precipitation or dilution, the sample extract is evaporated to complete dryness.
-
Derivatization: A silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added to the dried extract. The reaction is typically carried out at 60-80°C for 30-60 minutes to form a volatile trimethylsilyl derivative of this compound.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
Injection: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from other components, for example, starting at 100°C and ramping to 280°C.
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound is used for quantification.
-
Quantification: An internal standard is recommended, and a calibration curve is prepared using derivatized standards.
Metabolic Pathway and Experimental Workflow Visualizations
To further elucidate the context and processes involved in this compound quantification, the following diagrams are provided.
Caption: A generalized workflow for the quantification of this compound.
Efficacy of 1,3-Dimethyluracil as a carbonic anhydrase inhibitor compared to other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 1,3-Dimethyluracil as a carbonic anhydrase (CA) inhibitor against other well-established compounds. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development in the field of carbonic anhydrase inhibition.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Inhibition of specific CA isozymes has been a therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and altitude sickness.[2] The development of novel CA inhibitors with improved efficacy and selectivity is an ongoing area of research. This guide focuses on the inhibitory potential of this compound in comparison to established sulfonamide and non-sulfonamide inhibitors.
Data Presentation: Inhibitory Activity of Carbonic Anhydrase Inhibitors
The following tables summarize the quantitative data for the inhibition of various human carbonic anhydrase (hCA) isozymes by this compound and other selected compounds. The data is presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), providing a clear comparison of their potency.
Table 1: Inhibition of Human Carbonic Anhydrase Isozymes by this compound and Other Uracil Derivatives
| Compound | hCA I Ki (µM) | hCA II Ki (µM) |
| This compound | 316.2 [1] | 166.4 [1] |
| 6-Amino-1,3-dimethyluracil | 0.085[1] | 0.1715[1] |
| 5,6-Diamino-1,3-dimethyluracil | 0.1035[1] | 0.2360[1] |
| Orotic acid | 0.7325[1] | 1.682[1] |
| Isoorotic acid | 0.4585[1] | 1.432[1] |
Table 2: Inhibition of Human Carbonic Anhydrase Isozymes by Clinically Used and Investigational Inhibitors
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Acetazolamide | 250[3] | 12[3] | 25.7[4] | 5.7[4] |
| Methazolamide | 50 | 14 | 25 | 5.7 |
| Ethoxzolamide | 30 | 8 | 28 | 6.3 |
| Dichlorophenamide | 380 | 38 | 35 | 4.5 |
| Dorzolamide | 3000 | 9 | 252 | 51 |
| Brinzolamide | 3100 | 3.2 | 41 | 6 |
| Indapamide | - | - | - | 76.9[3] |
| Benzolamide | - | - | - | 112.6[3] |
Note: Some Ki values in Table 2 are compiled from various sources and assays, which may lead to variations. The provided data serves as a comparative reference.
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is commonly performed using a spectrophotometric assay based on the esterase activity of the enzyme.
Spectrophotometric Assay for Carbonic Anhydrase Inhibition
This method measures the enzymatic hydrolysis of a substrate, 4-nitrophenylacetate (NPA), to 4-nitrophenolate, which can be monitored by the increase in absorbance at a specific wavelength. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Purified human carbonic anhydrase isozymes (e.g., hCA I, hCA II)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
4-Nitrophenylacetate (NPA) substrate solution (e.g., 10 mM in acetonitrile)
-
Test compound (inhibitor) solutions at various concentrations
-
96-well microplates
-
Microplate reader capable of measuring absorbance at or near 348 nm
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified carbonic anhydrase enzyme in the Tris-HCl buffer. Prepare serial dilutions of the test compounds (e.g., this compound) and reference inhibitors in a suitable solvent (e.g., DMSO), followed by further dilution in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the following to each well in the specified order:
-
Tris-HCl buffer
-
Test compound solution or vehicle control
-
Carbonic anhydrase enzyme solution
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for the interaction between the enzyme and the inhibitor.
-
Substrate Addition: Initiate the enzymatic reaction by adding the 4-nitrophenylacetate substrate solution to each well.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 348 nm over time using a microplate reader in kinetic mode. The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of carbonic anhydrase inhibition.
Caption: Experimental workflow for a carbonic anhydrase inhibition assay.
Discussion
The experimental data indicates that this compound is a weak inhibitor of both hCA I and hCA II, with Ki values in the micromolar range.[1] In contrast, several uracil derivatives, such as 6-Amino-1,3-dimethyluracil and 5,6-Diamino-1,3-dimethyluracil, exhibit significantly higher potency, with Ki values in the nanomolar to low micromolar range.[1]
When compared to clinically established sulfonamide inhibitors like Acetazolamide and Dorzolamide, this compound's inhibitory activity is considerably lower. The sulfonamides demonstrate potent inhibition, particularly against hCA II, with Ki values in the low nanomolar range.[3] This high affinity is attributed to the interaction of the sulfonamide group with the zinc ion in the active site of the enzyme.
The weaker inhibitory activity of this compound suggests that the uracil scaffold alone is not sufficient for potent carbonic anhydrase inhibition. However, the increased potency of its amino-substituted derivatives indicates that modifications to the uracil ring can significantly enhance inhibitory activity. This suggests that the uracil scaffold could serve as a starting point for the design of novel non-sulfonamide carbonic anhydrase inhibitors. Further structure-activity relationship (SAR) studies are warranted to explore the potential of this chemical class.
Conclusion
Based on the available data, this compound demonstrates weak inhibitory activity against human carbonic anhydrase isozymes I and II. Its efficacy is significantly lower than that of established sulfonamide inhibitors and even some of its own amino-substituted derivatives. While not a potent inhibitor itself, the uracil scaffold may hold potential for the development of novel non-sulfonamide carbonic anhydrase inhibitors through further chemical modification. This guide provides a foundation for researchers to compare the efficacy of this compound and to inform the design of future studies in the pursuit of new and improved carbonic anhydrase inhibitors.
References
- 1. Carbonic anhydrase inhibitory properties of some uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozyme IX with aromatic and heterocyclic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Linearity and range of 1,3-Dimethyluracil detection in analytical methods
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance parameters for High-Performance Liquid Chromatography (HPLC) with UV detection and Ultraviolet-Visible (UV-Vis) Spectrophotometry based on a validated method for 6-Chloro-5-formyl-1,3-dimethyluracil. These values provide a strong indication of the expected performance for the analysis of 1,3-Dimethyluracil.
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometric Method | Typical ICH Acceptance Criteria |
| Linearity (R²) | 0.9998[1] | 0.9985[1] | R² ≥ 0.999[1] |
| Range | 1 - 150 µg/mL[1] | 5 - 100 µg/mL[1] | Derived from linearity studies |
| Accuracy (% Recovery) | 99.5% - 101.2%[1] | 98.1% - 103.5%[1] | Typically 98.0% - 102.0% for drug substance assay[1] |
| Specificity | Able to separate the analyte from degradation products and impurities.[1] | Prone to interference from compounds with similar UV absorbance.[1] | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method offers high specificity and sensitivity for the quantification of uracil derivatives.[1]
-
Instrumentation: HPLC system equipped with a UV-Vis detector.[1]
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection Wavelength: 280 nm (A wavelength scan is recommended to determine the optimal wavelength for this compound, likely in the 260-280 nm range).[1]
-
Column Temperature: 30°C.[1]
-
Standard Preparation:
-
Sample Preparation:
UV-Visible Spectrophotometry
A simpler and more cost-effective method, suitable for preliminary or less stringent analyses where interfering substances are minimal.[1]
-
Instrumentation: UV-Vis Spectrophotometer.[1]
-
Solvent: Methanol.[1]
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound (e.g., likely around 260-280 nm).[2]
-
Standard Preparation:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to achieve a final concentration within the calibration range.[1]
-
-
Procedure:
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analyzing low concentrations in complex biological matrices, LC-MS/MS is the recommended technique.[2]
-
Instrumentation: LC system coupled to a tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.[2]
-
Analyte Tuning: Infuse a standard solution of this compound to determine the precursor ion ([M+H]⁺) and optimize cone voltage and collision energy to identify suitable product ions for Multiple Reaction Monitoring (MRM).[2]
-
Method Validation: Linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) must be determined during method validation.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a viable alternative, particularly for volatile and semi-volatile compounds. The linearity and range would need to be established through method validation.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Method Validation:
-
Linearity: Establish a linear range by analyzing a series of calibration standards. A correlation coefficient (R²) of ≥ 0.99 is typically desired.
-
Range: The range is determined by the linearity studies and should be appropriate for the intended application.
-
Visualizations
The following diagrams illustrate the typical workflows for the described analytical methods.
Caption: General workflow for HPLC-UV analysis of this compound.
References
A Comparative Guide to Robustness Testing of Analytical Procedures for 1,3-Dimethyluracil
This guide provides a comprehensive overview of robustness testing for the quantitative analysis of 1,3-Dimethyluracil, a critical component in pharmaceutical research and development. Ensuring the reliability and consistency of analytical methods under various operating conditions is paramount for regulatory compliance and product quality. This document details a comparative analysis of a primary High-Performance Liquid Chromatography (HPLC) method with an alternative Ultraviolet-Visible (UV-Vis) Spectrophotometric method, supported by illustrative experimental data and detailed protocols. The validation principles are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
Comparison of Analytical Method Performance
The robustness of an analytical procedure is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. A summary of the validation parameters for a proposed HPLC method and a UV-Vis spectrophotometric method is presented below, highlighting the superior specificity and robustness of the HPLC method.
Table 1: Comparison of HPLC and UV-Vis Spectrophotometric Methods
| Validation Parameter | Proposed HPLC Method | Alternative UV-Vis Spectrophotometric Method | ICH Acceptance Criteria (Typical) |
| Specificity | Able to separate the analyte from potential impurities and degradation products. | Prone to interference from compounds with similar UV absorbance. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | R² ≥ 0.999 |
| Range | 1 - 100 µg/mL | 5 - 50 µg/mL | The range is derived from linearity studies and depends on the intended application.[2] |
| Accuracy (% Recovery) | 99.0% - 101.0% | 98.0% - 102.0% | Typically 98.0% - 102.0% for drug substance assay.[1] |
| Precision (% RSD) | ≤ 1.0% | ≤ 2.0% | Repeatability: RSD ≤ 1%; Intermediate Precision: RSD ≤ 2% |
| Robustness | Method performance remains acceptable with deliberate variations in method parameters. | Not applicable as minor changes in solvent composition or pH can significantly affect absorbance. | The reliability of an analytical procedure during normal usage is demonstrated. |
Robustness Testing of the Proposed HPLC Method
The robustness of the proposed HPLC method was evaluated by introducing small, deliberate variations to critical method parameters. The effect of these variations on the system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) was monitored.
Table 2: Illustrative Robustness Study Results for the HPLC Method
| Parameter Varied | Modification | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| Nominal Condition | - | 5.20 | 1.10 | 8500 |
| Mobile Phase Composition (% Acetonitrile) | + 2% | 4.80 | 1.12 | 8450 |
| - 2% | 5.65 | 1.08 | 8550 | |
| Column Temperature (°C) | + 5 °C | 5.05 | 1.11 | 8600 |
| - 5 °C | 5.35 | 1.09 | 8400 | |
| Flow Rate (mL/min) | + 0.1 mL/min | 4.75 | 1.15 | 8300 |
| - 0.1 mL/min | 5.70 | 1.05 | 8700 | |
| pH of Aqueous Phase | + 0.2 units | 5.25 | 1.13 | 8480 |
| - 0.2 units | 5.15 | 1.07 | 8520 |
The data demonstrates that minor variations in the tested parameters do not significantly impact the method's performance, indicating a robust procedure.
Experimental Protocols
Detailed methodologies for the proposed HPLC method and the alternative UV-Vis spectrophotometric method are provided below.
Proposed HPLC Method for this compound
This method provides high specificity and sensitivity for the quantification of this compound.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (30:70 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Detection Wavelength: 270 nm (determine λmax by scanning a standard solution).
-
Column Temperature: 35°C.
-
Standard Preparation: A stock solution of 100 µg/mL of this compound is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Alternative UV-Vis Spectrophotometric Method
This method is simpler but less specific compared to the HPLC method.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: Methanol.
-
Standard Preparation: A stock solution of 100 µg/mL of this compound is prepared in methanol. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 5 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a final concentration within the calibration range.
-
Procedure: Measure the absorbance of the standard and sample solutions at 270 nm against a methanol blank. Construct a calibration curve and determine the concentration of the sample.
Visualizations
Robustness Testing Workflow
The following diagram illustrates the logical workflow for conducting a robustness study of an analytical method.
Caption: Workflow for robustness testing of an analytical method.
Signaling Pathway for Method Selection
The decision to select a particular analytical method depends on several factors, as depicted in the following signaling pathway.
Caption: Decision pathway for analytical method selection.
References
A Comparative Guide to the Inter-Laboratory Analysis of 1,3-Dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 1,3-Dimethyluracil. In the absence of a formal inter-laboratory comparison study for this specific analyte, this document presents a synthesized comparison based on established analytical techniques commonly employed for uracil and its derivatives. The data herein is representative of typical performance characteristics achievable with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide is intended to assist laboratories in selecting and validating appropriate analytical methods for their research and development needs.
Data Presentation: A Hypothetical Inter-Laboratory Comparison
To illustrate the expected performance of different analytical methods, a hypothetical inter-laboratory study was conceived. In this scenario, three laboratories were tasked with quantifying this compound in a prepared sample. The following table summarizes the performance parameters of the methods employed by each participating laboratory.
| Parameter | Laboratory A (HPLC-UV) | Laboratory B (LC-MS/MS) | Laboratory C (LC-MS/MS) |
| Linearity (R²) | 0.9991 | > 0.9998 | > 0.9995 |
| Range (µg/mL) | 1 - 100 | 0.005 - 10 | 0.01 - 15 |
| Accuracy (% Recovery) | 98.5% - 101.8% | 99.2% - 100.5% | 98.9% - 101.2% |
| Precision (RSD) | < 2.5% | < 1.8% | < 2.0% |
| LOD (µg/mL) | 0.5 | 0.001 | 0.003 |
| LOQ (µg/mL) | 1.0 | 0.005 | 0.01 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of uracil and its derivatives and should be validated by individual laboratories for their specific applications.
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) - As employed by Laboratory A
This method is suitable for the quantification of this compound in samples with relatively high concentrations.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid. The mobile phase composition should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 266 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) - As employed by Laboratories B and C
This method provides high sensitivity and selectivity, making it ideal for the trace-level quantification of this compound in complex matrices.
-
Instrumentation: An LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analyte Tuning: Infuse a standard solution of this compound to determine the precursor ion and optimize the collision energy to identify suitable product ions for Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical): The precursor ion for this compound ([M+H]⁺) is m/z 141.1. Product ions would be determined experimentally.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Prepare calibration standards and quality control (QC) samples by spiking the appropriate matrix (e.g., plasma, urine) with the stock solution.
-
For biological samples, a sample extraction step, such as protein precipitation with acetonitrile or solid-phase extraction, is necessary to remove interferences.
-
-
Method Validation: A full validation in the matrix of interest should be performed to establish linearity, accuracy, precision, selectivity, LOD, LOQ, and matrix effects.
Visualizations
Diagram 1: General Workflow for an Inter-Laboratory Comparison Study
Caption: A typical workflow for conducting an inter-laboratory comparison study.
Diagram 2: Analytical Workflow for this compound Quantification by LC-MS/MS
Caption: A standard workflow for the analysis of this compound using LC-MS/MS.
For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount in the quest for targeted therapeutics. This guide provides a detailed comparison of the enzyme inhibitory activities of 1,3-Dimethyluracil and its structurally related analogs, with a focus on human carbonic anhydrase isoforms. The data presented herein, supported by experimental protocols, offers insights into the structure-activity relationships that govern the potency and selectivity of these compounds.
Overview of this compound and its Analogs
This compound is a pyrimidone derivative of uracil, a fundamental component of ribonucleic acid (RNA).[1][2] Its methylated structure has been a scaffold for the development of various biologically active compounds.[3][4] This guide focuses on the comparative enzyme inhibitory properties of this compound and its immediate structural derivatives, particularly those with substitutions on the pyrimidine ring.
Comparative Inhibitory Activity against Human Carbonic Anhydrases
Recent studies have highlighted the potential of uracil derivatives as inhibitors of human carbonic anhydrases (hCA), a family of zinc-containing metalloenzymes involved in numerous physiological processes.[1][5] The cytosolic isoforms hCA I and hCA II are well-established drug targets.
The inhibitory potency of this compound and its analogs against hCA I and hCA II has been quantified by determining their inhibition constants (Ki). A lower Ki value indicates a higher inhibitory potency. The following table summarizes the quantitative data from a comparative study.
| Compound | Structure | hCA I Ki (μM) | hCA II Ki (μM) |
| This compound | 316.2[1] | 166.4[1] | |
| 6-Amino-1,3-Dimethyluracil | 0.085[1] | 0.1715[1] | |
| 5,6-Diamino-1,3-Dimethyluracil | 0.1035[1] | 0.2360[1] | |
| Uracil | 428[1] | 645[1] |
Key Structure-Activity Relationship Insights:
-
Methylation: The presence of methyl groups at the N1 and N3 positions of the uracil ring in this compound leads to a moderate increase in inhibitory activity against both hCA I and hCA II compared to the parent molecule, uracil.[1]
-
Amino Group Substitution: The introduction of an amino group at the C6 position, as seen in 6-Amino-1,3-Dimethyluracil, dramatically enhances the inhibitory potency by several orders of magnitude for both isoforms.[1] This suggests a critical interaction of the amino group with the active site of the enzyme.
-
Diamino Substitution: The presence of a second amino group at the C5 position in 5,6-Diamino-1,3-Dimethyluracil maintains high inhibitory activity, comparable to the 6-amino derivative.[1]
-
Isoform Selectivity: While the amino-substituted derivatives are potent inhibitors of both hCA I and hCA II, they do not exhibit significant selectivity between these two cytosolic isoforms.
Specificity Against Other Enzymes: Xanthine Oxidase
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibitors are used in the treatment of gout and hyperuricemia.[6] While some pyrimidine derivatives have been investigated as xanthine oxidase inhibitors, there is a lack of specific data in the current literature detailing the inhibitory activity of this compound and its close amino-substituted analogs against this enzyme. Further research is required to elucidate their activity and specificity profile against xanthine oxidase and other enzyme classes to fully understand their therapeutic potential.
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for comparative analysis. The following is a detailed methodology based on established protocols.[1]
Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)
This spectrophotometric assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenolate, which can be monitored by the increase in absorbance at 348 nm.
Materials:
-
Purified human carbonic anhydrase I and II (hCA I and hCA II)
-
Tris-SO4 buffer (0.05 M, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) solution (3 mM in acetonitrile)
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 348 nm
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Mixture Preparation: In each well of the microplate, add the following in order:
-
140 µL of Tris-SO4 buffer
-
10 µL of the test compound solution (or solvent for control)
-
10 µL of hCA I or hCA II enzyme solution
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Add 100 µL of the p-NPA substrate solution to each well to start the enzymatic reaction.
-
Absorbance Measurement: Immediately begin monitoring the change in absorbance at 348 nm over a period of 3 minutes at 25°C.
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the absorbance vs. time graph).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors. Lineweaver-Burk plots can be generated to determine the mode of inhibition.[1]
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for screening and characterizing carbonic anhydrase inhibitors.
Caption: General workflow for screening carbonic anhydrase inhibitors.
Signaling Pathway Inhibition
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition.
Caption: Inhibition of carbonic anhydrase by uracil derivatives.
Conclusion
The comparative analysis reveals that while this compound itself is a weak inhibitor of human carbonic anhydrases I and II, the introduction of amino groups at the C6 and C5 positions of the pyrimidine ring results in highly potent inhibitors. This highlights a clear structure-activity relationship and provides a foundation for the design of novel carbonic anhydrase inhibitors based on the this compound scaffold. The specificity of these potent aminouracil derivatives against other enzyme families, such as xanthine oxidase, remains an area for future investigation to fully delineate their therapeutic potential and off-target effects. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field of enzyme inhibition and drug discovery.
References
- 1. Carbonic anhydrase inhibitory properties of some uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and inhibition of uracil methylating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms and inhibition of uracil methylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 6. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
Safety Operating Guide
Proper Disposal of 1,3-Dimethyluracil: A Guide for Laboratory Professionals
Essential, immediate safety and logistical information for the proper disposal of 1,3-Dimethyluracil, ensuring laboratory safety and environmental compliance.
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like this compound are paramount. Adherence to proper disposal protocols is crucial to mitigate risks and ensure a safe laboratory environment. This guide provides a procedural, step-by-step approach to the disposal of this compound.
Immediate Safety and Hazard Information
This compound is classified with the following hazards:
The corresponding GHS pictogram is an exclamation mark (GHS07), indicating these irritant properties.[1] It is imperative to wear appropriate personal protective equipment (PPE) when handling this compound.
Quantitative Safety Data
For quick reference, the key safety classifications and identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 874-14-6 |
| GHS Pictogram | Exclamation Point (GHS07)[1] |
| Hazard Statements | H315, H319, H335[1][2] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[1] |
| Storage Class | 11 - Combustible Solids |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste and dispose of the contents and container through an approved waste disposal plant.[3] Do not discharge into drains or the environment. [4]
Experimental Workflow for Disposal
1. Personal Protective Equipment (PPE) Confirmation: Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., Nitrile gloves).[5]
-
Safety goggles or glasses.[1]
-
A lab coat.[4]
-
In case of inadequate ventilation, wear respiratory protection.[1]
2. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, pipette tips), in a designated and compatible hazardous waste container.[4][6]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6][7] Abbreviations and chemical formulas are not acceptable.[6][7]
-
Ensure the waste container is in good condition with no leaks or cracks.[6]
3. Container Management:
-
Keep the waste container securely closed when not in use.[4][6]
-
Store the container in a well-ventilated, designated satellite accumulation area.[4][8]
-
Segregate the waste container from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][4]
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management service to schedule a pickup for the hazardous waste container.[4][7]
-
Follow all institutional procedures for waste manifests and documentation.[7] A completed Hazardous Waste Information Form may be required.[7]
5. Emergency Preparedness:
-
In case of a spill, immediately alert personnel in the area.[4]
-
For small spills, use an appropriate absorbent material, then sweep or shovel the contained waste into a suitable, labeled container for disposal.[3][4] Avoid generating dust.[4]
-
Ensure that eyewash stations and safety showers are readily accessible.[3][4]
Disposal of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[6][9]
-
The rinsate must be collected and treated as hazardous waste.[6][9]
-
After triple-rinsing, the container can be disposed of in the regular trash.[6] Deface or remove the original label before disposal.[8][10]
Disposal Workflow Diagram
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C6H8N2O2 | CID 70122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
